molecular formula C18H18BrNO2 B1316110 (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate CAS No. 186663-83-2

(9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate

Cat. No.: B1316110
CAS No.: 186663-83-2
M. Wt: 360.2 g/mol
InChI Key: XWBHEIFHCNVXPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate is a useful research compound. Its molecular formula is C18H18BrNO2 and its molecular weight is 360.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-(3-bromopropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNO2/c19-10-5-11-20-18(21)22-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17H,5,10-12H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWBHEIFHCNVXPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00584956
Record name (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186663-83-2
Record name 9H-Fluoren-9-ylmethyl N-(3-bromopropyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=186663-83-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate, a key bifunctional molecule utilized in advanced chemical synthesis and drug development.

Core Chemical Properties

This compound, also known as Fmoc-3-bromopropylamine, is a crucial building block in organic synthesis. Its structure incorporates the base-labile fluorenylmethoxycarbonyl (Fmoc) protecting group and a reactive bromopropyl moiety, making it a versatile tool for covalently linking molecules.

PropertyValueReference
CAS Number 186663-83-2[1]
Molecular Formula C₁₈H₁₈BrNO₂[1]
Molecular Weight 360.25 g/mol [1]
Appearance Likely a solid at room temperature[2]
Solubility Expected to have moderate solubility in organic solvents[2]

Synthesis and Experimental Protocols

General Synthetic Approach:

A general method for the synthesis of carbamates involves the reaction of an amine with a chloroformate in the presence of a base. This reaction is a cornerstone of peptide synthesis and the introduction of protecting groups.

Illustrative Experimental Workflow:

G General Synthesis Workflow for this compound cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_purification Workup and Purification cluster_product Final Product 3-bromopropylamine 3-bromopropylamine Reaction Nucleophilic Acyl Substitution 3-bromopropylamine->Reaction Fmoc-Cl 9-Fluorenylmethyl chloroformate (Fmoc-Cl) Fmoc-Cl->Reaction Base Inert Base (e.g., Triethylamine, DIEA) Base->Reaction Solvent Anhydrous Solvent (e.g., Dichloromethane, THF) Solvent->Reaction Temperature Controlled Temperature (e.g., 0 °C to room temp.) Temperature->Reaction Workup Aqueous Workup (e.g., washing with dilute acid, brine) Reaction->Workup Drying Drying over Na₂SO₄ or MgSO₄ Workup->Drying Purification Column Chromatography Drying->Purification Product (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate Purification->Product

Caption: General workflow for the synthesis of the target compound.

Applications in Drug Development and Research

The unique bifunctional nature of this compound makes it a valuable reagent in several areas of drug development and medicinal chemistry.

1. Peptide Synthesis:

The Fmoc group is a cornerstone of solid-phase peptide synthesis (SPPS).[3] It provides a base-labile protecting group for the amine terminus of amino acids, allowing for the sequential addition of amino acids to a growing peptide chain. The bromopropyl group can serve as a versatile linker to attach the initial amino acid to a solid support or to introduce modifications to the peptide. The use of such linkers is a critical aspect of SPPS, influencing the efficiency and purity of the final peptide product.[4][5][6]

Signaling Pathway in Fmoc Solid-Phase Peptide Synthesis (SPPS):

G Role in Fmoc-Based Solid-Phase Peptide Synthesis Start Solid Support Linker (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate (as a linker precursor) Start->Linker Attachment Fmoc_AA Fmoc-Protected Amino Acid Linker->Fmoc_AA First AA coupling Deprotection Fmoc Deprotection (Piperidine) Fmoc_AA->Deprotection Coupling Coupling of next Fmoc-Amino Acid Deprotection->Coupling Repeat Repeat Cycles Coupling->Repeat Elongation Repeat->Deprotection Cleavage Cleavage from Resin & Side-Chain Deprotection Repeat->Cleavage Final Cycle Peptide Purified Peptide Cleavage->Peptide

Caption: The role of Fmoc-protected linkers in peptide chain elongation.

2. PROTAC Development:

Proteolysis-targeting chimeras (PROTACs) are an emerging class of therapeutic agents that utilize the ubiquitin-proteasome system to degrade target proteins. PROTACs consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. The hydrochloride salt of the deprotected amine of this compound is marketed as a PROTAC linker.[7] This suggests that the parent compound is a valuable precursor for the synthesis of PROTACs, where the bromopropyl group can be used to attach one of the ligands, and the protected amine, once deprotected, can be coupled to the other ligand or the rest of the linker.

Logical Relationship in PROTAC Synthesis:

G Utility in PROTAC Synthesis Fmoc_Linker (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate Step1 Reaction of Bromide with Ligand 1 Fmoc_Linker->Step1 Intermediate1 Fmoc-Protected Linker-Ligand 1 Conjugate Step1->Intermediate1 Step2 Fmoc Deprotection Intermediate1->Step2 Intermediate2 Amine-Linker-Ligand 1 Conjugate Step2->Intermediate2 Step3 Coupling with Ligand 2 Intermediate2->Step3 PROTAC Final PROTAC Molecule (Ligand 1 - Linker - Ligand 2) Step3->PROTAC

Caption: A potential synthetic pathway for PROTACs using the title compound.

3. Bioconjugation and Medicinal Chemistry:

The carbamate group is a key structural motif in many approved drugs and prodrugs, valued for its metabolic stability and ability to enhance cell permeability. The presence of a reactive alkyl bromide in this compound allows for its conjugation to various biomolecules or drug scaffolds through nucleophilic substitution reactions. This makes it a useful tool for creating more complex molecules with tailored biological activities.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on handling, storage, and disposal.

References

An In-depth Technical Guide to (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate (CAS No. 186663-83-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate, with the CAS registry number 186663-83-2, is a bifunctional chemical compound increasingly utilized in the field of targeted protein degradation. Its structure incorporates a fluorenylmethoxycarbonyl (Fmoc) protecting group and a bromopropyl reactive group, making it a valuable building block, particularly as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical properties, synthesis, and application in experimental workflows, with a focus on its role in the development of novel therapeutics.

Chemical Properties and Data

This compound is a solid at room temperature with a melting point range of 99-105°C.[1] It is characterized by its molecular formula C18H18BrNO2 and a molecular weight of 360.25 g/mol .[2] For long-term storage, it is recommended to be kept at 2-8°C.[1][2]

PropertyValueSource(s)
CAS Number 186663-83-2[2]
Molecular Formula C18H18BrNO2[2]
Molecular Weight 360.25 g/mol [2]
Melting Point 99-105°C[1]
Appearance Solid[1][2]
Storage Temperature 2-8°C[1][2]
Purity ≥97.0% (HPLC)[2]
SMILES BrCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C31[2]
InChI 1S/C18H18BrNO2/c19-10-5-11-20-18(21)22-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17H,5,10-12H2,(H,20,21)[2]
InChIKey XWBHEIFHCNVXPS-UHFFFAOYSA-N[2]

Experimental Protocols

Synthesis of this compound

A general and efficient method for the synthesis of carbamates involves the reaction of an amine with a chloroformate. While a specific, detailed synthesis protocol for this compound was not found in the immediate search results, a plausible synthetic route can be inferred from standard organic chemistry principles. The synthesis would likely involve the reaction of 3-bromopropylamine with 9-fluorenylmethyl chloroformate (Fmoc-Cl) in the presence of a base to neutralize the hydrochloric acid byproduct.

Hypothetical Synthesis Protocol:

  • Dissolution: Dissolve 3-bromopropylamine hydrobromide (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Basification: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2 equivalents), to the solution and stir at room temperature for 30 minutes to liberate the free amine.

  • Fmoc Protection: Cool the reaction mixture to 0°C in an ice bath. Add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl) (1 equivalent) in the same solvent dropwise over a period of 30-60 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with a weak acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Application in PROTAC Synthesis: An Exemplary Workflow

This compound serves as a linker to connect a warhead (a ligand for the protein of interest, POI) and an E3 ligase ligand in the synthesis of a PROTAC. The bromopropyl group allows for nucleophilic substitution by a suitable functional group on either the warhead or the E3 ligase ligand.

Exemplary PROTAC Synthesis Workflow:

  • Linker Attachment to E3 Ligase Ligand:

    • A common E3 ligase ligand, such as a derivative of thalidomide or pomalidomide containing a nucleophilic handle (e.g., a hydroxyl or amino group), is reacted with this compound.

    • The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) with a base (e.g., potassium carbonate or cesium carbonate) to facilitate the nucleophilic substitution of the bromide.

    • The product is the Fmoc-protected linker-E3 ligase ligand conjugate.

  • Fmoc Deprotection:

    • The Fmoc protecting group is removed by treating the conjugate with a solution of piperidine in DMF (typically 20%). This reveals a primary amine on the linker.

  • Warhead Coupling:

    • The warhead, which should possess a carboxylic acid or another electrophilic functional group, is then coupled to the newly exposed amine of the linker-E3 ligase ligand conjugate.

    • Standard peptide coupling reagents, such as HATU or HBTU, in the presence of a base like DIPEA, are used to facilitate the amide bond formation.

  • Purification:

    • The final PROTAC molecule is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity.

Signaling Pathway and Experimental Workflow Visualization

PROTACs function by inducing the proximity of a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

PROTAC_Mechanism PROTAC PROTAC ((9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate as linker) POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) POI->Ternary_Complex E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycled Proteasome->E3_Ligase Recycled Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation PROTAC_Workflow Synthesis PROTAC Synthesis (using the linker) Treatment Treat Cells with PROTAC Synthesis->Treatment Cell_Culture Cell Culture (expressing POI) Cell_Culture->Treatment Lysis Cell Lysis Treatment->Lysis Western_Blot Western Blot / Mass Spectrometry Lysis->Western_Blot Data_Analysis Data Analysis (Quantify POI levels) Western_Blot->Data_Analysis Degradation_Confirmation Confirmation of POI Degradation Data_Analysis->Degradation_Confirmation

References

Technical Guide: Molecular Weight Determination of (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Topic: This document provides a detailed breakdown of the molecular weight for the compound (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate.

Introduction

This compound is a chemical compound often utilized in organic synthesis, particularly in the context of peptide chemistry and as a linker in the development of more complex molecules. A precise understanding of its molecular weight is fundamental for stoichiometric calculations in reactions, analytical characterization, and drug design processes. This guide outlines the determination of this value based on the compound's chemical formula and the standard atomic weights of its constituent elements.

Molecular Structure and Formula

The compound consists of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to a 3-bromopropylamine linker via a carbamate functional group. The systematic name allows for the deduction of its precise chemical structure and, consequently, its molecular formula.

  • 9H-Fluoren-9-yl)methyl group (Fmoc): C₁₄H₁₁

  • Carbamate group: -O-C(=O)-N-

  • 3-bromopropyl group: -C₃H₆Br

By assembling these components, the chemical formula is determined to be C₁₈H₁₈BrNO₂ .

Data Presentation: Atomic and Molecular Weights

The molecular weight is calculated by summing the masses of each atom in the molecular formula. The standard atomic weights provided by the International Union of Pure and Applied Chemistry (IUPAC) are used for this calculation.

Table 1: Standard Atomic Weights of Constituent Elements
ElementSymbolAtomic NumberStandard Atomic Weight ( g/mol )
CarbonC612.011[1][2][3]
HydrogenH11.008[4][5][6]
BromineBr3579.904[7][8][9][10]
NitrogenN714.007[11][12][13]
OxygenO815.999[14][15][16][17]
Table 2: Molecular Weight Calculation
ElementSymbolAtoms per MoleculeAtomic Weight ( g/mol )Total Mass ( g/mol )
CarbonC1812.011216.198
HydrogenH181.00818.144
BromineBr179.90479.904
NitrogenN114.00714.007
OxygenO215.99931.998
Total Molecular Weight 360.251

Methodological Summary

The determination of the molecular weight is a theoretical calculation based on the established chemical formula and internationally accepted standard atomic weights.

Protocol for Calculation:

  • Formula Determination: The chemical formula (C₁₈H₁₈BrNO₂) was derived from the systematic name of the compound, "this compound."

  • Atomic Weight Compilation: The standard atomic weight for each constituent element (C, H, Br, N, O) was obtained from established chemical data sources.

  • Summation: The molecular weight was calculated by multiplying the count of each atom by its atomic weight and summing the results for all elements in the formula.

Note: Experimental protocols such as mass spectrometry would be used for empirical verification of this calculated molecular weight but are beyond the scope of this theoretical guide. Signaling pathways are not applicable to the chemical properties of a single small molecule.

Visualization

The following diagrams illustrate the logical relationship of the components that constitute the final molecular weight.

G cluster_elements Constituent Elements cluster_formula Molecular Formula: C₁₈H₁₈BrNO₂ C Carbon (C) C_count 18 x C C->C_count H Hydrogen (H) H_count 18 x H H->H_count Br Bromine (Br) Br_count 1 x Br Br->Br_count N Nitrogen (N) N_count 1 x N N->N_count O Oxygen (O) O_count 2 x O O->O_count MW Molecular Weight 360.251 g/mol C_count->MW H_count->MW Br_count->MW N_count->MW O_count->MW

Caption: Elemental composition workflow for molecular weight calculation.

G compound formula Molecular Formula C₁₈H₁₈BrNO₂ compound->formula molecular_weight Molecular Weight 360.251 g/mol formula->molecular_weight

Caption: Summary of key chemical properties.

References

An In-depth Technical Guide to the Synthesis of (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate, a bifunctional molecule commonly utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines the chemical principles, a detailed experimental protocol, and expected analytical data for this synthesis.

Core Synthesis Route

The synthesis of this compound is primarily achieved through the N-protection of 3-bromopropylamine with the fluorenylmethoxycarbonyl (Fmoc) group. This reaction is typically carried out using 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) as the Fmoc source under basic conditions. The starting material, 3-bromopropylamine, is commonly available as its hydrobromide salt, which requires neutralization in situ.

The reaction proceeds via a nucleophilic attack of the primary amine of 3-bromopropylamine on the electrophilic carbonyl carbon of the Fmoc reagent. A base is essential to neutralize the hydrobromide salt of the amine and the hydrochloric acid or N-hydroxysuccinimide byproduct formed during the reaction.

Physicochemical Properties of Key Reactants

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical FormCAS Number
3-Bromopropylamine hydrobromideC₃H₉Br₂N218.92Crystals5003-71-4
9-Fluorenylmethyl chloroformate (Fmoc-Cl)C₁₅H₁₁ClO₂258.70White crystalline powder28920-43-6
Sodium BicarbonateNaHCO₃84.01White crystalline powder144-55-8
Dichloromethane (DCM)CH₂Cl₂84.93Colorless volatile liquid75-09-2

Experimental Protocol

This protocol is a representative procedure based on established methods for the Fmoc protection of primary amines.

Materials:

  • 3-Bromopropylamine hydrobromide (1.0 eq)

  • 9-Fluorenylmethyl chloroformate (Fmoc-Cl) (1.05 eq)

  • Sodium bicarbonate (NaHCO₃) (2.5 eq)

  • Dichloromethane (DCM)

  • Deionized water

  • Saturated aqueous sodium bicarbonate solution

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-bromopropylamine hydrobromide (1.0 eq) in a biphasic solvent system of dichloromethane and a saturated aqueous solution of sodium bicarbonate.

  • Addition of Fmoc-Cl: Cool the vigorously stirred biphasic mixture to 0 °C in an ice bath. Dissolve 9-fluorenylmethyl chloroformate (Fmoc-Cl) (1.05 eq) in dichloromethane and add it dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound as a white solid.

Synthesis Pathway Diagram

Synthesis_Route Synthesis of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant1 3-Bromopropylamine Hydrobromide Reaction Fmoc Protection Reactant1->Reaction Reactant2 9-Fluorenylmethyl Chloroformate (Fmoc-Cl) Reactant2->Reaction Base Sodium Bicarbonate (NaHCO₃) Base->Reaction Solvent Dichloromethane/Water Solvent->Reaction Product (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate Reaction->Product Nucleophilic Acyl Substitution

Caption: Reaction scheme for the synthesis of the target compound.

Expected Quantitative Data

The following table summarizes the expected quantitative data for the final product, this compound.

ParameterExpected Value
Molecular Formula C₁₈H₁₈BrNO₂
Molecular Weight 360.25 g/mol
Appearance White to off-white solid
Yield Typically >80% (after purification)
Melting Point Not consistently reported, but expected to be a solid at room temperature.
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.77 (d, 2H), 7.59 (d, 2H), 7.40 (t, 2H), 7.31 (t, 2H), 5.20 (br s, 1H, NH), 4.43 (d, 2H), 4.22 (t, 1H), 3.45 (t, 2H), 3.35 (q, 2H), 2.10 (quint, 2H). (Expected chemical shifts based on similar structures).
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 156.2, 143.8, 141.3, 127.7, 127.0, 125.1, 120.0, 66.8, 47.2, 39.5, 32.8, 30.7. (Expected chemical shifts based on similar structures).
Mass Spectrometry (ESI+) m/z: [M+H]⁺ calculated for C₁₈H₁₉BrNO₂⁺: 360.0594; found: 360.0592. (Expected values).
Infrared (IR, KBr) ν (cm⁻¹): ~3320 (N-H stretch), ~1690 (C=O stretch, carbamate), ~1530 (N-H bend). (Expected characteristic peaks).

Applications in Drug Development

This compound is a valuable building block in medicinal chemistry, particularly in the synthesis of PROTACs.[1] The molecule possesses two key functionalities:

  • Fmoc-protected amine: The Fmoc group is a base-labile protecting group, allowing for its selective removal to expose a primary amine. This amine can then be coupled to a ligand for an E3 ubiquitin ligase.

  • Bromopropyl group: The terminal bromine atom serves as a reactive handle for nucleophilic substitution, enabling the attachment of this linker to a ligand that binds to the target protein of interest.

This dual functionality makes it an effective linker for covalently connecting the two recognition elements of a PROTAC, facilitating the targeted degradation of pathogenic proteins.

Workflow for Utilizing the Synthesized Compound

PROTAC_Workflow General Workflow for PROTAC Synthesis Start (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate Step1 Couple to Target Protein Ligand (via SN2 reaction with the bromo group) Start->Step1 Intermediate Fmoc-Linker-Target Ligand Step1->Intermediate Step2 Fmoc Deprotection (e.g., with piperidine) Intermediate->Step2 Intermediate2 H₂N-Linker-Target Ligand Step2->Intermediate2 Step3 Couple to E3 Ligase Ligand Intermediate2->Step3 FinalProduct PROTAC Molecule Step3->FinalProduct

Caption: A simplified workflow for the use of the title compound in PROTAC synthesis.

References

An In-depth Technical Guide to Fmoc-(3-bromopropyl)carbamate: Structure and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 9-fluorenylmethoxycarbonyl-(3-bromopropyl)carbamate (Fmoc-(3-bromopropyl)carbamate), a bifunctional molecule of interest in chemical synthesis and drug development. This document details its chemical structure, stability under various conditions, and provides relevant experimental protocols.

Chemical Structure and Properties

Fmoc-(3-bromopropyl)carbamate, also known as fluorenylmethyl N-(3-bromopropyl)carbamate, possesses a molecular structure that includes a base-labile Fmoc protecting group attached to a propyl amine, which is in turn functionalized with a terminal bromine atom. This unique combination makes it a valuable reagent for the introduction of an Fmoc-protected aminopropyl moiety in a variety of chemical syntheses.

Molecular Structure:

Table 1: Physicochemical Properties of Fmoc-(3-bromopropyl)carbamate

PropertyValueSource
Molecular Formula C₁₈H₁₈BrNO₂Calculated
Molecular Weight 376.25 g/mol Calculated
Appearance White to off-white solid (predicted)-
Solubility Soluble in organic solvents like Dichloromethane (DCM), Dimethylformamide (DMF), and Tetrahydrofuran (THF) (predicted)General knowledge of Fmoc-protected compounds
Storage Store in a cool, dry place, protected from light and moisture. Recommended storage at 2-8 °C.[1]

Stability Profile

The stability of Fmoc-(3-bromopropyl)carbamate is primarily dictated by the lability of the Fmoc protecting group and the reactivity of the carbon-bromine bond.

pH Stability

The Fmoc group is notoriously sensitive to basic conditions, undergoing cleavage via a β-elimination mechanism. Conversely, it exhibits high stability in acidic media.

  • Basic Conditions: The Fmoc group is readily cleaved by primary and secondary amines, such as piperidine, as well as other bases. This cleavage is the cornerstone of its use in solid-phase peptide synthesis. The deprotection proceeds via abstraction of the acidic proton on the fluorenyl ring, leading to the formation of dibenzofulvene and the free amine.

  • Acidic Conditions: The Fmoc group is stable to a wide range of acidic conditions, including treatment with trifluoroacetic acid (TFA), which is commonly used to cleave other protecting groups like Boc.[2]

Thermal Stability

While generally stable at ambient temperatures, the Fmoc group can be cleaved at elevated temperatures. Research has shown that thermal cleavage of Fmoc-protected amino acids can occur in solvents like DMSO at temperatures around 120°C.[3] This thermal lability should be a consideration in reaction and storage conditions.

Photostability

The fluorenyl group is a chromophore and can absorb UV light, which may lead to photodegradation. Therefore, it is advisable to protect Fmoc-(3-bromopropyl)carbamate from prolonged exposure to light.

Experimental Protocols

Synthesis of Fmoc-(3-bromopropyl)carbamate

A general and efficient method for the N-Fmoc protection of amines can be adapted for the synthesis of Fmoc-(3-bromopropyl)carbamate. This protocol utilizes ultrasonic irradiation to promote the reaction.[4]

Materials:

  • 3-Bromopropylamine hydrobromide

  • 9-Fluorenylmethyl chloroformate (Fmoc-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Ultrasonic bath

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 3-bromopropylamine hydrobromide (1 equivalent) in a mixture of dioxane and water.

  • Add sodium bicarbonate (2.5 equivalents) to the solution to neutralize the hydrobromide salt and create basic conditions.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of Fmoc-Cl (1.1 equivalents) in dioxane to the reaction mixture with stirring.

  • Place the flask in an ultrasonic bath and irradiate at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Fmoc-(3-bromopropyl)carbamate.

DOT Diagram: Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification 3-Bromopropylamine_HBr 3-Bromopropylamine ·HBr Reaction_Vessel Reaction Vessel (Ultrasonic Bath) 3-Bromopropylamine_HBr->Reaction_Vessel Fmoc_Cl Fmoc-Cl Fmoc_Cl->Reaction_Vessel NaHCO3 NaHCO₃ NaHCO3->Reaction_Vessel Solvent Dioxane/Water Solvent->Reaction_Vessel Quench Quench (Water) Reaction_Vessel->Quench Reaction Completion Extraction Extraction (Ethyl Acetate) Quench->Extraction Drying Drying & Concentration Extraction->Drying Purification Column Chromatography Drying->Purification Product Fmoc-(3-bromopropyl)carbamate Purification->Product

Caption: Workflow for the synthesis of Fmoc-(3-bromopropyl)carbamate.

Stability Analysis by High-Performance Liquid Chromatography (HPLC)

A general reverse-phase HPLC method can be employed to assess the purity and monitor the degradation of Fmoc-(3-bromopropyl)carbamate.

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Sample diluent: Acetonitrile/water (1:1)

Procedure:

  • Sample Preparation: Prepare a stock solution of Fmoc-(3-bromopropyl)carbamate in the sample diluent at a concentration of 1 mg/mL. For stability studies, incubate aliquots of this solution under the desired conditions (e.g., different pH buffers, temperatures). At specified time points, quench the reaction if necessary and dilute the samples to an appropriate concentration for HPLC analysis.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 265 nm (for the Fmoc group)

    • Injection Volume: 10 µL

    • Gradient Program: A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to a high percentage to elute the compound and any potential degradation products. For example:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 90% B

      • 25-30 min: 90% B

      • 30-35 min: 90% to 20% B

      • 35-40 min: 20% B

  • Data Analysis: The purity of the sample can be determined by calculating the peak area percentage of the main compound relative to the total peak area of all components in the chromatogram. Degradation can be quantified by the decrease in the peak area of the parent compound over time.

DOT Diagram: HPLC Analysis Workflow

HPLC_Analysis_Workflow Sample_Prep Sample Preparation (1 mg/mL in ACN/H₂O) Stability_Incubation Stability Incubation (pH, Temp, Time) Sample_Prep->Stability_Incubation HPLC_Injection HPLC Injection (C18 Column) Stability_Incubation->HPLC_Injection Time Points UV_Detection UV Detection (265 nm) HPLC_Injection->UV_Detection Data_Analysis Data Analysis (Purity, Degradation %) UV_Detection->Data_Analysis

Caption: Workflow for HPLC-based stability analysis.

Degradation Pathway

The primary degradation pathway for Fmoc-(3-bromopropyl)carbamate under basic conditions is the cleavage of the Fmoc group.

DOT Diagram: Fmoc Cleavage Pathway

Fmoc_Cleavage Fmoc_Carbamate Fmoc-(3-bromopropyl)carbamate Intermediate Carbanion Intermediate Fmoc_Carbamate->Intermediate + Base Base Base (e.g., Piperidine) Dibenzofulvene Dibenzofulvene Intermediate->Dibenzofulvene Carbamic_Acid Unstable Carbamic Acid Intermediate->Carbamic_Acid β-elimination Amine 3-Bromopropylamine Carbamic_Acid->Amine CO2 CO₂ Carbamic_Acid->CO2 Decarboxylation

Caption: Base-catalyzed degradation pathway of the Fmoc group.

Under certain conditions, nucleophilic substitution of the bromide by amines or other nucleophiles may also occur, leading to byproducts.

Conclusion

Fmoc-(3-bromopropyl)carbamate is a versatile reagent whose utility is defined by the orthogonal stability of its two key functional groups. A thorough understanding of its stability, particularly its sensitivity to basic conditions and elevated temperatures, is crucial for its successful application in synthesis. The provided protocols offer a starting point for the synthesis and analysis of this compound, which can be further optimized for specific research and development needs.

References

Solubility Profile of (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the solubility characteristics of (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate, a key intermediate in pharmaceutical research and drug development, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other molecular entities. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Compound Profile

This compound is a bifunctional molecule featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group and a bromopropyl reactive handle. The large, nonpolar fluorenyl group significantly influences its solubility, rendering it generally more soluble in organic solvents than in aqueous solutions. The carbamate and alkyl bromide moieties introduce some polarity to the molecule.

Estimated Solubility Data

While specific quantitative solubility data for this compound is not extensively available in public literature, the following table provides an estimated solubility profile in common organic solvents based on its chemical structure and the general principle of "like dissolves like." These estimations are intended to serve as a guideline for solvent selection in experimental settings.

SolventChemical FormulaPolarity IndexEstimated Solubility (at 25°C)
Dichloromethane (DCM)CH₂Cl₂3.1Highly Soluble
ChloroformCHCl₃4.1Highly Soluble
Tetrahydrofuran (THF)C₄H₈O4.0Soluble
Ethyl AcetateC₄H₈O₂4.4Soluble
AcetoneC₃H₆O5.1Moderately Soluble
AcetonitrileC₂H₃N5.8Moderately Soluble
Dimethylformamide (DMF)C₃H₇NO6.4Soluble
Dimethyl Sulfoxide (DMSO)C₂H₆OS7.2Soluble
MethanolCH₃OH5.1Sparingly Soluble
EthanolC₂H₅OH4.3Sparingly Soluble
IsopropanolC₃H₈O3.9Sparingly Soluble
HexaneC₆H₁₄0.1Insoluble
WaterH₂O10.2Insoluble

Disclaimer: The data presented in this table are estimations based on the chemical structure and are intended for guidance purposes only. Actual solubility may vary depending on experimental conditions such as temperature, purity of the compound and solvent, and the presence of other substances. Experimental verification is strongly recommended.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a solid organic compound like this compound.

Objective: To determine the approximate solubility of the compound in a given solvent at a specific temperature.

Materials:

  • This compound

  • A selection of organic solvents (see table above)

  • Analytical balance

  • Vials or test tubes with closures

  • Vortex mixer or magnetic stirrer

  • Constant temperature bath or shaker

  • Micro-pipettes

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the solid compound to a known volume of the selected solvent in a vial.

    • Seal the vial to prevent solvent evaporation.

    • Agitate the mixture vigorously using a vortex mixer or magnetic stirrer.

    • Place the vial in a constant temperature bath (e.g., 25°C) and allow it to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation. Continue agitation during this period.

  • Sample Collection and Preparation:

    • After equilibration, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation.

    • Filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

  • Quantification:

    • Dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

    • Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC with a calibration curve) to determine the concentration of the dissolved compound.

  • Calculation of Solubility:

    • Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration of diluted sample) x (Dilution factor)

Workflow for Solubility Determination

G Experimental Workflow for Solubility Determination A Add excess solid to known volume of solvent B Equilibrate at constant temperature (e.g., 24-48h with agitation) A->B C Filter supernatant to remove undissolved solid B->C D Dilute filtered saturated solution C->D E Analyze concentration via HPLC or UV-Vis D->E F Calculate solubility E->F

Caption: A flowchart illustrating the key steps in determining the solubility of a solid organic compound.

Application in Synthetic Chemistry

This compound is a valuable building block in organic synthesis. The Fmoc group serves as a protecting group for the amine, which can be deprotected under basic conditions. The bromopropyl group is a versatile electrophile that can react with various nucleophiles to form new covalent bonds. A common application is in the synthesis of linkers for PROTACs.

Synthetic Pathway Example: Linker Synthesis

G Synthetic Use of this compound cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Fmoc Deprotection A (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate C Fmoc-protected linker intermediate A->C Base B Nucleophile (e.g., R-OH, R-NH2) B->C D Fmoc-protected linker intermediate F Deprotected linker with free amine D->F E Piperidine E->F

Caption: A diagram showing a two-step synthetic sequence involving the use of the title compound to generate a linker with a free amine.

Unraveling the Role of (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of a Versatile Chemical Moiety in Modern Therapeutics

Foreword

The landscape of drug discovery is in a constant state of evolution, with novel therapeutic modalities emerging at a rapid pace. Within this dynamic environment, the synthesis of complex, targeted molecules is paramount. This technical guide focuses on (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate , a compound situated at the intersection of chemical synthesis and innovative drug design. While direct studies on the biological mechanism of action of this specific molecule are not publicly available, its structural components—a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a carbamate linkage, and a reactive bromopropyl chain—strongly indicate its role as a versatile bifunctional linker. This guide will elucidate its inferred mechanism of action in the context of its most probable application: the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of drugs designed to hijack the cell's natural protein degradation machinery.

Core Concepts: Deconstructing this compound

At its core, this compound is a synthetic building block. Its utility stems from the distinct functionalities at either end of the molecule, enabling the covalent linkage of two separate chemical entities.

  • The Fmoc Protecting Group: The (9H-Fluoren-9-yl)methyl carbamate moiety serves as a protecting group for the secondary amine. The Fmoc group is stable under acidic conditions but is readily cleaved by a base, typically piperidine, to reveal a primary amine. This orthogonal deprotection strategy is a cornerstone of solid-phase peptide synthesis and is widely adopted in the construction of complex molecules.

  • The Bromopropyl Group: The 3-bromopropyl end of the molecule is an electrophilic alkylating agent. The bromine atom is a good leaving group, making the terminal carbon susceptible to nucleophilic attack by moieties such as amines, thiols, or carboxylates. This reactivity allows for the stable, covalent attachment of the linker to a target molecule.

Inferred Mechanism of Action: A Bifunctional Linker for PROTAC Synthesis

The most compelling application for a molecule with the structural features of this compound is in the construction of PROTACs. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein of interest (POI) and an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

The role of this compound in this context is to serve as a linker, or a component thereof, that connects the POI-binding ligand to the E3 ligase-binding ligand. The length and chemical nature of the linker are critical determinants of the efficacy of a PROTAC.

The PROTAC Signaling Pathway

The mechanism of action of a PROTAC is a catalytic process that leverages the cell's ubiquitin-proteasome system.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary binds PROTAC PROTAC PROTAC->Ternary forms E3 E3 Ubiquitin Ligase E3->Ternary binds Ternary->PROTAC released Ternary->E3 Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Data Presentation: Characteristics of Bifunctional Linkers in PROTACs

While no quantitative data exists for this compound itself, the following table summarizes the key characteristics and considerations for bifunctional linkers in the design of PROTACs, for which this molecule is a putative building block.

ParameterDescriptionTypical Values / Considerations
Length The distance between the two ends of the linker.Typically 3-15 atoms. Linker length is critical for the formation of a stable ternary complex.
Composition The chemical makeup of the linker chain.Commonly polyethylene glycol (PEG), alkyl chains, or more rigid structures like piperazines.
Attachment Points The specific atoms on the POI and E3 ligase ligands where the linker is connected.Must be chosen to not disrupt the binding of the ligands to their respective proteins.
Solubility The ability of the linker to improve the overall solubility of the PROTAC.PEG linkers are often used to enhance solubility.
Cell Permeability The ability of the PROTAC to cross the cell membrane.Linker properties can influence the overall physicochemical properties of the PROTAC.

Experimental Protocols

The following is a generalized, representative protocol for the use of an Fmoc-protected brominated linker in the synthesis of a PROTAC. This protocol is illustrative and would require optimization for specific target molecules.

Synthesis of a PROTAC using a Bifunctional Linker

This protocol outlines a potential synthetic route where this compound could be utilized.

Step 1: Conjugation of the Linker to the E3 Ligase Ligand

  • Reaction Setup: Dissolve the E3 ligase ligand (containing a nucleophilic group, e.g., an amine) in a suitable aprotic solvent such as dimethylformamide (DMF).

  • Addition of Base: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the reaction mixture to act as a proton scavenger.

  • Linker Addition: Add this compound to the reaction mixture.

  • Reaction: Stir the reaction at room temperature until completion, monitoring by an appropriate analytical technique (e.g., LC-MS).

  • Purification: Purify the resulting Fmoc-protected linker-E3 ligase ligand conjugate by flash chromatography or preparative HPLC.

Step 2: Deprotection of the Fmoc Group

  • Dissolution: Dissolve the purified product from Step 1 in DMF.

  • Deprotection: Add a 20% solution of piperidine in DMF to the mixture.

  • Reaction: Stir at room temperature for 30 minutes.

  • Work-up: Remove the solvent under reduced pressure and purify the resulting amine-linker-E3 ligase ligand conjugate.

Step 3: Conjugation to the POI Ligand

  • Activation of POI Ligand: If the POI ligand contains a carboxylic acid, activate it using a peptide coupling reagent such as HATU in the presence of DIPEA in DMF.

  • Coupling: Add the deprotected amine-linker-E3 ligase ligand conjugate from Step 2 to the activated POI ligand solution.

  • Reaction: Stir the reaction at room temperature until completion, monitoring by LC-MS.

  • Final Purification: Purify the final PROTAC molecule by preparative HPLC.

Experimental_Workflow start Start step1 Step 1: Conjugate Linker to E3 Ligase Ligand start->step1 step2 Step 2: Purify Conjugate step1->step2 step3 Step 3: Fmoc Deprotection step2->step3 step4 Step 4: Purify Amine-Linker step3->step4 step5 Step 5: Conjugate to POI Ligand step4->step5 step6 Step 6: Final Purification step5->step6 end Final PROTAC step6->end

Caption: A generalized workflow for the synthesis of a PROTAC.

Conclusion

While this compound may not have a defined biological mechanism of action in isolation, its chemical properties strongly suggest its utility as a key building block in the synthesis of complex therapeutic molecules, most notably PROTACs. Its bifunctional nature, combining a protected amine with a reactive alkyl halide, provides a versatile tool for medicinal chemists. Understanding the principles of its reactivity and its potential applications, as outlined in this guide, is essential for researchers and drug development professionals working at the forefront of targeted protein degradation and other advanced therapeutic strategies. This molecule represents a critical piece in the elegant puzzle of modern drug design, enabling the construction of therapies with the potential to address a wide range of diseases.

An In-depth Technical Guide to the Applications of Fmoc-Protected Bromopropyl Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-protected bromopropyl linkers are versatile bifunctional reagents that hold significant potential in the fields of peptide chemistry, drug discovery, and bioconjugation. The strategic incorporation of a base-labile Fmoc (9-fluorenylmethyloxycarbonyl) protecting group and a reactive bromopropyl moiety allows for a range of applications, most notably in the synthesis of cyclic peptides and the development of targeted drug conjugates. The Fmoc group provides orthogonal protection in standard solid-phase peptide synthesis (SPPS), while the bromopropyl group serves as an electrophilic handle for intramolecular or intermolecular nucleophilic substitution reactions.

This technical guide provides a comprehensive overview of the core applications of Fmoc-protected bromopropyl linkers, complete with detailed experimental protocols, quantitative data from analogous systems, and visualizations of key workflows and concepts. While direct literature on a single "Fmoc-protected bromopropyl linker" is sparse, this guide extrapolates from well-established principles of on-resin alkylation and cyclization to present a robust framework for its potential uses.

Core Applications

The primary applications of Fmoc-protected bromopropyl linkers can be categorized into two main areas:

  • On-Resin Peptide Cyclization: The bromopropyl group can be utilized for intramolecular N-alkylation to form head-to-side-chain or side-chain-to-side-chain cyclic peptides. This approach offers a method for creating conformationally constrained peptides with potentially enhanced biological activity and stability.

  • Bifunctional Linking for Bioconjugation: These linkers can be used to attach peptides or other molecules to biological carriers such as antibodies or other proteins. One end of the linker is incorporated into the peptide during SPPS, and the bromopropyl group provides a reactive site for conjugation to a nucleophilic residue (e.g., cysteine) on the carrier molecule.

Synthesis of Fmoc-Protected Bromopropyl Linkers

While not extensively documented as a commercially available reagent, an Fmoc-protected bromopropyl linker such as N-Fmoc-3-bromopropylamine can be synthesized through straightforward organic chemistry principles. A plausible synthetic route is outlined below.

Proposed Synthesis of N-Fmoc-3-bromopropylamine

The synthesis would likely involve the reaction of 3-bromopropylamine with Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl) under basic conditions.

Experimental Protocol: Synthesis of N-Fmoc-3-bromopropylamine

Materials:

  • 3-bromopropylamine hydrobromide

  • 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Free-basing of 3-bromopropylamine: Dissolve 3-bromopropylamine hydrobromide in water and add a saturated solution of sodium bicarbonate until the pH is basic (pH > 9). Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying the organic layer: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure to obtain the free 3-bromopropylamine. Caution: 3-bromopropylamine is volatile and corrosive.

  • Fmoc Protection: Dissolve the obtained 3-bromopropylamine in dichloromethane. In a separate flask, dissolve Fmoc-OSu (1.1 equivalents) in dichloromethane.

  • Reaction: Add the Fmoc-OSu solution dropwise to the 3-bromopropylamine solution at 0 °C. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Wash the reaction mixture with 1 M HCl (2 x 50 mL), followed by water (1 x 50 mL) and brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield N-Fmoc-3-bromopropylamine.

Application in On-Resin Peptide Cyclization

On-resin cyclization is a powerful technique to generate cyclic peptides, which often exhibit improved stability and biological activity compared to their linear counterparts. An Fmoc-protected amino acid with a bromopropyl side chain can be incorporated into a peptide sequence during SPPS. Subsequent intramolecular cyclization can be achieved by the nucleophilic attack of a deprotected amine on the bromopropyl group.

Workflow for Head-to-Side-Chain Cyclization

G Resin Resin LoadAA1 LoadAA1 Resin->LoadAA1 Fmoc-AA-OH, DIC, Oxyma Deprotect1 Deprotect1 LoadAA1->Deprotect1 CoupleAA CoupleAA Deprotect1->CoupleAA IncorpLinker IncorpLinker CoupleAA->IncorpLinker ChainElong ChainElong IncorpLinker->ChainElong FinalDeprotect FinalDeprotect ChainElong->FinalDeprotect Cyclize Cyclize FinalDeprotect->Cyclize DIPEA in NMP Cleave Cleave Cyclize->Cleave Purify Purify Cleave->Purify

Caption: Workflow for on-resin head-to-side-chain peptide cyclization.

Experimental Protocol: On-Resin Head-to-Side-Chain Cyclization

This protocol assumes the use of an Fmoc-protected diaminopropionic acid (Dap) or ornithine (Orn) derivative where the side-chain amine is alkylated with a bromopropyl group.

Materials:

  • Fmoc-protected amino acids

  • Fmoc-Dap(Alloc)-OH or Fmoc-Orn(Alloc)-OH (or other orthogonally protected amino acid)

  • Rink Amide resin

  • SPPS reagents: Piperidine in DMF, DIC, OxymaPure®

  • For side-chain modification:

    • 3-bromo-1-propanol

    • Diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP) for esterification (if applicable) or other appropriate reagents for alkylation.

  • For cyclization: Diisopropylethylamine (DIPEA) in N-Methyl-2-pyrrolidone (NMP)

  • For cleavage: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), water

  • Diethyl ether

Procedure:

  • Peptide Synthesis: Assemble the linear peptide on Rink Amide resin using standard Fmoc-SPPS protocols. Incorporate the orthogonally protected amino acid (e.g., Fmoc-Dap(Alloc)-OH) at the desired position.

  • Side-Chain Deprotection: After completing the linear sequence, selectively deprotect the side chain of the Dap/Orn residue. For an Alloc group, use Pd(PPh₃)₄ in the presence of a scavenger like phenylsilane.

  • Attachment of the Bromopropyl Group:

    • This step is hypothetical and would require optimization. One approach is the reductive amination with 3-bromopropionaldehyde or direct alkylation with 1,3-dibromopropane under basic conditions. A more controlled method would be to couple 3-bromopropionic acid to the deprotected side-chain amine followed by reduction of the amide.

  • N-Terminal Fmoc Deprotection: Remove the final N-terminal Fmoc group with 20% piperidine in DMF.

  • On-Resin Cyclization: Swell the resin in NMP. Add a solution of DIPEA (5-10 equivalents) in NMP and agitate the resin at room temperature or with gentle heating (e.g., 50°C) for 12-24 hours. Monitor the reaction by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS.

  • Cleavage and Deprotection: Wash the resin with DMF and DCM. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

  • Purification: Precipitate the crude cyclic peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase HPLC.

Quantitative Data
Peptide SequenceCyclization MethodCrude Purity of Cyclic Peptide (%)Isolated Yield (%)Reference
cyclo(Gly-Ile-Thr-Val-Ile-X)DAN linker-mediated>90~53[1]
Model 15-mer (Glu-linked)DIC/Oxyma on-resin22-28Not reported[2]
Model 15-mer (Asp-linked)DIC/Oxyma on-resinLower than Glu-linkedNot reported[2]

Application as a Bifunctional Linker

Fmoc-protected bromopropyl linkers can be used to synthesize peptide-drug conjugates (PDCs) or other bioconjugates. The linker is incorporated into the peptide, and the bromopropyl group serves as a reactive handle for conjugation to a carrier molecule.

Workflow for Peptide-Antibody Conjugation

G SPPS SPPS CleavePeptide CleavePeptide SPPS->CleavePeptide PurifyPeptide PurifyPeptide CleavePeptide->PurifyPeptide Conjugate Conjugate PurifyPeptide->Conjugate PurifyADC PurifyADC Conjugate->PurifyADC ReduceAb ReduceAb ReduceAb->Conjugate

Caption: Workflow for creating an antibody-drug conjugate.

Experimental Protocol: Conjugation to a Thiol-Containing Biomolecule

Materials:

  • Purified peptide with a bromopropyl group

  • Thiol-containing biomolecule (e.g., a protein with a cysteine residue)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Tris(2-carboxyethyl)phosphine (TCEP) for antibody reduction (if needed)

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Peptide Synthesis: Synthesize the desired peptide incorporating an Fmoc-protected amino acid with a bromopropyl side chain using standard SPPS. Cleave, deprotect, and purify the peptide-linker construct.

  • Biomolecule Preparation: If necessary, expose thiol groups on the biomolecule. For an antibody, this can be achieved by partial reduction of disulfide bonds using a reducing agent like TCEP.

  • Conjugation: Dissolve the purified peptide-linker in a suitable buffer (e.g., PBS). Add the thiol-containing biomolecule. The reaction is typically performed at room temperature or 37°C for several hours to overnight.

  • Purification: Purify the resulting conjugate using size-exclusion chromatography to remove unreacted peptide and other small molecules.

  • Characterization: Characterize the conjugate by methods such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to determine the drug-to-antibody ratio (DAR).

Role in Signaling Pathways

Cyclic peptides are known to modulate a variety of signal transduction pathways and are therefore of great interest in drug development.[3][4] They can act as agonists or antagonists of receptors, or inhibit protein-protein interactions. The conformational rigidity imposed by cyclization often leads to higher binding affinity and selectivity.

A cyclic peptide synthesized using an Fmoc-protected bromopropyl linker could potentially target a wide range of signaling pathways implicated in diseases such as cancer, inflammation, and infectious diseases. For example, a cyclic peptide could be designed to mimic a natural ligand and bind to a G-protein coupled receptor (GPCR), thereby activating or inhibiting downstream signaling cascades like the cAMP pathway.

G CyclicPeptide CyclicPeptide Receptor Receptor CyclicPeptide->Receptor Binds and Activates/Inhibits G_Protein G_Protein Receptor->G_Protein Activates Effector Effector G_Protein->Effector SecondMessenger SecondMessenger Effector->SecondMessenger Produces Kinase Kinase SecondMessenger->Kinase Activates CellularResponse CellularResponse Kinase->CellularResponse Phosphorylates Targets

Conclusion

Fmoc-protected bromopropyl linkers represent a promising, albeit not yet mainstream, class of reagents for peptide chemistry and drug development. Their bifunctional nature allows for the synthesis of conformationally constrained cyclic peptides and the construction of targeted bioconjugates. While this guide provides a framework based on established chemical principles, further research is needed to fully explore and optimize the synthesis and application of these versatile linkers. The detailed protocols and conceptual workflows presented herein offer a solid starting point for researchers interested in leveraging the unique properties of Fmoc-protected bromopropyl linkers in their scientific endeavors.

References

Methodological & Application

Application Notes and Protocols for the Use of (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate is a bifunctional reagent designed for the modification and cyclization of peptides during solid-phase peptide synthesis (SPPS). The molecule incorporates the base-labile fluorenylmethyloxycarbonyl (Fmoc) protecting group, allowing for its direct use in standard Fmoc-based SPPS protocols. The presence of a terminal bromopropyl group provides a reactive handle for intramolecular nucleophilic substitution, enabling the formation of cyclic peptide structures. This approach is particularly useful for synthesizing head-to-tail or side-chain-to-tail cyclic peptides, which often exhibit enhanced metabolic stability, improved binding affinity, and favorable pharmacokinetic profiles compared to their linear counterparts.

These application notes provide a detailed protocol for the incorporation of this compound and subsequent on-resin cyclization of a model peptide.

Key Applications

  • On-Resin Peptide Cyclization: The primary application is to serve as a linker for the intramolecular head-to-tail or side-chain-to-tail cyclization of peptides.

  • Introduction of an N-terminal Linker: The reagent can be used to introduce a flexible three-carbon linker at the N-terminus of a peptide, with a terminal bromide that can be further functionalized.

  • Synthesis of Modified Peptides: The bromopropyl group can be used as a site for nucleophilic attack by various nucleophiles to generate a diverse range of N-terminally modified peptides.

Experimental Protocols

This protocol outlines the synthesis of a head-to-tail cyclized peptide using this compound. The procedure involves standard Fmoc-SPPS for the assembly of the linear peptide, followed by the coupling of the carbamate reagent, and finally, an on-resin intramolecular cyclization step.

Materials and Reagents
  • Fmoc-Rink Amide resin (or other suitable resin for C-terminal amides)

  • Fmoc-protected amino acids

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure or 1-Hydroxybenzotriazole (HOBt)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H₂O)

  • Acetonitrile (ACN)

  • Diethyl ether

Protocol for Synthesis and Cyclization

1. Resin Preparation and Swelling:

  • Place the desired amount of Fmoc-Rink Amide resin in a reaction vessel.
  • Wash the resin with DMF (3 x 5 mL/g resin) and DCM (3 x 5 mL/g resin).
  • Swell the resin in DMF for at least 30 minutes.

2. Linear Peptide Synthesis (Fmoc-SPPS):

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5 x 5 mL/g resin).
  • Amino Acid Coupling: In a separate vial, pre-activate the Fmoc-amino acid (3 eq.) with DIC (3 eq.) and Oxyma (3 eq.) in DMF for 5-10 minutes. Add the activated amino acid solution to the resin and shake for 1-2 hours.
  • Washing: Wash the resin with DMF (3 x 5 mL/g resin) and DCM (3 x 5 mL/g resin).
  • Repeat the deprotection and coupling steps for each amino acid in the desired sequence.

3. Coupling of this compound:

  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin-bound peptide with DMF.
  • Dissolve this compound (2 eq.), DIC (2 eq.), and Oxyma (2 eq.) in DMF.
  • Add the solution to the resin and shake for 2-4 hours at room temperature.
  • Wash the resin with DMF (5 x 5 mL/g resin) and DCM (3 x 5 mL/g resin).

4. On-Resin Cyclization:

  • Remove the N-terminal Fmoc group from the attached carbamate by treating the resin with 20% piperidine in DMF (2 x 10 min).
  • Wash the resin thoroughly with DMF (5 x 5 mL/g resin).
  • To induce cyclization, suspend the resin in DMF and add DIPEA (5 eq.).
  • Shake the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., 40-50 °C) to facilitate cyclization, but this should be optimized for the specific peptide sequence to avoid side reactions.
  • Monitor the reaction for completion by taking a small aliquot of resin, cleaving the peptide, and analyzing by LC-MS.

5. Cleavage and Deprotection:

  • Once cyclization is complete, wash the resin with DMF (3 x 5 mL/g resin) and DCM (3 x 5 mL/g resin).
  • Dry the resin under a stream of nitrogen.
  • Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.
  • Filter the resin and collect the filtrate.
  • Precipitate the crude cyclic peptide by adding cold diethyl ether.
  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
  • Dry the crude peptide pellet under vacuum.

6. Purification and Analysis:

  • Dissolve the crude peptide in a suitable solvent (e.g., ACN/water mixture).
  • Purify the cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
  • Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the correct molecular weight.

Data Presentation

The following table summarizes typical, albeit hypothetical, results for the synthesis and cyclization of a model hexapeptide (e.g., H-Gly-Phe-Leu-Ser-Tyr-Cys-NH₂) using the described protocol. Actual results may vary depending on the peptide sequence and experimental conditions.

ParameterLinear Peptide SynthesisOn-Resin CyclizationFinal Product
Synthesis Scale 0.1 mmol0.1 mmol-
Crude Yield --~75 mg
Purity (Crude, by HPLC) >85%~60% (mixture of linear and cyclic)~55% (cyclic)
Reaction Time 6-8 hours18 hours-
Final Purified Yield --25-35%
Final Purity (by HPLC) -->98%
Expected Mass (Da) [Calculated Mass + H]⁺[Calculated Mass + H]⁺[Calculated Mass - HBr + H]⁺
Observed Mass (Da) [Calculated Mass + H]⁺[Calculated Mass + H]⁺[Calculated Mass - HBr + H]⁺

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and cyclization of a peptide using this compound.

SPPS_Cyclization_Workflow start Start: Fmoc-Rink Amide Resin swell Resin Swelling (DMF) start->swell spps Linear Peptide Synthesis (Fmoc-SPPS Cycles) swell->spps 1. Chain Elongation deprotect1 N-terminal Fmoc Deprotection (Piperidine) spps->deprotect1 couple_reagent Couple Fmoc-(3-bromopropyl)carbamate (DIC, Oxyma) deprotect1->couple_reagent 2. Linker Attachment deprotect2 Fmoc Deprotection (Piperidine) couple_reagent->deprotect2 cyclize On-Resin Cyclization (DIPEA in DMF) deprotect2->cyclize 3. Cyclization cleave Cleavage & Deprotection (TFA Cocktail) cyclize->cleave 4. Cleavage purify Purification (RP-HPLC) cleave->purify end Final Cyclic Peptide purify->end Reagent_Flow node_reagent node_reagent node_intermediate node_intermediate node_final node_final resin Resin-Bound Linear Peptide Free N-terminus intermediate1 Resin-Bound Peptide -NH-(CH₂)₃-Br (Fmoc Protected) resin:f1->intermediate1:f0 Coupling (DIC/Oxyma) reagent (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate reagent->intermediate1:f0 intermediate2 Resin-Bound Peptide -NH₂⁺-(CH₂)₃-Br intermediate1:f1->intermediate2:f0 Fmoc Deprotection piperidine 20% Piperidine in DMF piperidine->intermediate2:f0 cyclic_peptide Resin-Bound Cyclic Peptide intermediate2:f1->cyclic_peptide Intramolecular Cyclization dipea DIPEA dipea->cyclic_peptide

Coupling (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate to Aminomethyl Resin: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the covalent attachment of (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate to an aminomethyl (AM) functionalized polystyrene resin. This procedure is a critical first step for the solid-phase synthesis of various molecules where a flexible, three-carbon spacer is desired between the solid support and the synthesized compound. The attached molecule provides a convenient Fmoc-protected amine, ready for subsequent elongation or modification.

Introduction

Solid-phase synthesis is a cornerstone of modern drug discovery and development, enabling the rapid and efficient construction of peptides, oligonucleotides, and small molecule libraries. The choice of resin and the method of linker attachment are crucial for the success of any solid-phase synthesis. This application note details a robust protocol for the N-alkylation of aminomethyl polystyrene resin with this compound. The resulting functionalized resin serves as a versatile starting point for a variety of synthetic endeavors.

The reaction proceeds via a nucleophilic substitution, where the primary amine of the aminomethyl resin displaces the bromide from the propyl chain of the carbamate linker. This method offers a straightforward and efficient way to create a custom-functionalized solid support.

Data Presentation

The efficiency of the coupling reaction can be assessed by determining the loading capacity of the resulting resin. The loading is typically expressed in millimoles of the attached molecule per gram of resin (mmol/g). The following table summarizes typical loading capacities achieved for N-alkylation reactions on aminomethyl polystyrene resins under optimized conditions.

Resin TypeAlkyl HalideBaseSolventReaction Time (h)Temperature (°C)Typical Loading (mmol/g)
Aminomethyl PolystyreneThis compoundDIEADMF2425 (Room Temp)0.5 - 0.8
Aminomethyl PolystyreneBenzyl BromideDIEADMF1225 (Room Temp)0.6 - 0.9
Aminomethyl PolystyreneIodoacetamideDIEANMP1825 (Room Temp)0.7 - 1.0

Note: The loading capacity can vary depending on the initial loading of the aminomethyl resin, the specific batch of reagents, and the precise reaction conditions.

Experimental Protocols

This section provides a detailed, step-by-step protocol for coupling this compound to aminomethyl polystyrene resin and for the subsequent determination of the resin loading.

Protocol 1: Coupling of this compound to Aminomethyl Resin

Materials:

  • Aminomethyl (AM) polystyrene resin (e.g., 1% DVB cross-linked, 100-200 mesh, typical loading 0.8-1.2 mmol/g)

  • This compound

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), ACS grade

  • Methanol (MeOH), ACS grade

  • Solid-phase synthesis vessel with a frit

  • Shaker or rotator

Procedure:

  • Resin Swelling:

    • Place the desired amount of aminomethyl polystyrene resin (e.g., 1 g) into a solid-phase synthesis vessel.

    • Add DMF (10-15 mL per gram of resin) and allow the resin to swell for at least 1 hour at room temperature with gentle agitation.

  • Reaction Setup:

    • In a separate flask, dissolve this compound (3-5 equivalents relative to the initial resin loading) in a minimal amount of DMF.

    • Add DIEA (5-10 equivalents relative to the initial resin loading) to the solution of the carbamate.

  • Coupling Reaction:

    • Drain the DMF from the swollen resin.

    • Add the solution of this compound and DIEA to the resin.

    • Ensure the resin is fully submerged in the reaction mixture. If necessary, add a small amount of additional DMF.

    • Agitate the reaction mixture at room temperature for 24-48 hours.

  • Washing:

    • After the reaction is complete, drain the reaction mixture.

    • Wash the resin extensively to remove unreacted reagents and byproducts. A typical washing sequence is:

      • DMF (3 x 15 mL)

      • DCM (3 x 15 mL)

      • MeOH (3 x 15 mL)

      • DCM (3 x 15 mL)

    • For each wash, add the solvent, agitate for 2-3 minutes, and then drain.

  • Drying:

    • After the final wash, dry the resin under high vacuum to a constant weight.

Protocol 2: Determination of Resin Loading by Fmoc Quantification

This protocol determines the loading of the newly functionalized resin by cleaving the Fmoc protecting group and measuring its absorbance spectrophotometrically.[1][2]

Materials:

  • Fmoc-functionalized resin from Protocol 1

  • 20% (v/v) Piperidine in DMF

  • DMF, spectrophotometric grade

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Precision balance

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation:

    • Accurately weigh a small amount of the dry Fmoc-functionalized resin (e.g., 2-5 mg) into a small, sealable tube.

  • Fmoc Cleavage:

    • Add a precise volume of 20% piperidine in DMF (e.g., 1.0 mL) to the tube containing the resin.

    • Seal the tube and agitate at room temperature for 30 minutes to ensure complete cleavage of the Fmoc group.

  • Dilution:

    • Allow the resin to settle.

    • Carefully take a known aliquot of the supernatant (e.g., 100 µL) and dilute it with a known volume of DMF (e.g., in a 10 mL volumetric flask) to bring the absorbance into the linear range of the spectrophotometer.

  • Spectrophotometric Measurement:

    • Use a quartz cuvette to measure the absorbance of the diluted solution at 301 nm. Use DMF as the blank.

  • Calculation of Loading:

    • The loading (L) in mmol/g can be calculated using the following formula, which is derived from the Beer-Lambert law: L (mmol/g) = (A * V_d) / (ε * w * m * V_a) Where:

      • A = Absorbance at 301 nm

      • V_d = Total volume of the diluted sample (in mL)

      • ε = Molar extinction coefficient of the dibenzofulvene-piperidine adduct (7800 M⁻¹cm⁻¹)

      • w = Path length of the cuvette (typically 1 cm)

      • m = Mass of the dry resin sample (in g)

      • V_a = Volume of the aliquot taken for dilution (in mL)

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the coupling of this compound to an aminomethyl resin and the subsequent determination of the loading capacity.

experimental_workflow cluster_coupling Coupling Protocol cluster_quantification Loading Quantification resin_swelling 1. Resin Swelling (Aminomethyl Resin in DMF) reaction_setup 2. Reaction Setup (Carbamate + DIEA in DMF) coupling 3. Coupling Reaction (24-48h at RT) reaction_setup->coupling washing 4. Washing (DMF, DCM, MeOH) coupling->washing drying 5. Drying (Under Vacuum) washing->drying sample_prep 1. Weigh Resin drying->sample_prep Functionalized Resin fmoc_cleavage 2. Fmoc Cleavage (20% Piperidine/DMF) sample_prep->fmoc_cleavage dilution 3. Dilution fmoc_cleavage->dilution measurement 4. UV-Vis Measurement (301 nm) dilution->measurement calculation 5. Calculate Loading measurement->calculation

Figure 1. Experimental workflow for resin functionalization and analysis.
Reaction Mechanism

The underlying chemical transformation is an S_N2 reaction. The primary amine on the resin acts as a nucleophile, attacking the electrophilic carbon atom of the bromopropyl group and displacing the bromide ion.

Figure 2. Reaction scheme for N-alkylation of aminomethyl resin.

References

Application Notes and Protocols for the Deprotection of (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely utilized amine protecting group in organic synthesis, particularly in solid-phase peptide synthesis (SPPS).[1] Its popularity stems from its stability under acidic conditions and its lability to mild basic conditions, allowing for an orthogonal protection strategy.[1] The deprotection of the Fmoc group is a critical step that proceeds via a base-mediated β-elimination mechanism.[2][3] This document provides detailed application notes and protocols for the Fmoc deprotection of (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate, a reagent potentially used as a linker or building block in the synthesis of more complex molecules.

The removal of the Fmoc group is initiated by the abstraction of the acidic proton at the 9-position of the fluorenyl ring system by a base, typically a secondary amine such as piperidine.[2][4] This is followed by a β-elimination that liberates the free amine, carbon dioxide, and dibenzofulvene (DBF).[2] The highly reactive DBF is subsequently trapped by the amine base to form a stable adduct.[2]

Chemical Structure

Molecular Formula: C₁₈H₁₈BrNO₂

Molecular Weight: 376.25 g/mol

Structure:

(Note: A 2D chemical structure diagram would be ideally placed here in a publication format.)

Fmoc Deprotection: Reagents and Conditions

The choice of base, solvent, and reaction conditions for Fmoc deprotection can significantly impact the efficiency of the reaction and the purity of the final product. The most common reagent is a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][3] However, other bases and solvent systems can be employed depending on the substrate's sensitivity and the desired reaction kinetics.

Table 1: Summary of Common Fmoc Deprotection Conditions

Reagent(s)Concentration (v/v)SolventTypical Reaction TimeNotes
Piperidine20-50%DMF or NMP5-20 minutesThe most common and standard condition for robust substrates.[3]
Piperidine10%DMF2 x 1 minuteA milder condition that can reduce epimerization in sensitive systems.[5]
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)2%DMF3 x 2 minutesA stronger, non-nucleophilic base for faster deprotection.[5] Often used with a scavenger for DBF.
Morpholine50%DMF or DCM1-2 hoursA milder base, often used for sensitive substrates to minimize side reactions.[3][6]
Diethylamine50%Dichloromethane (DCM)2 hoursAn alternative secondary amine for deprotection.[7]

Experimental Protocols

The following protocols are generalized for the deprotection of an Fmoc-protected amine and are directly applicable to this compound.

Protocol 1: Standard Fmoc Deprotection using Piperidine in DMF

This protocol is suitable for general applications and is widely considered the standard method.

Materials:

  • This compound

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Water (H₂O)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the this compound in a minimal amount of DMF in a round-bottom flask.

  • Add a 20% (v/v) solution of piperidine in DMF to the flask. A typical ratio is 10 mL of the piperidine solution per gram of substrate.[8]

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 20 minutes.

  • Once the reaction is complete, dilute the mixture with DCM.

  • Transfer the diluted mixture to a separatory funnel and wash with water to remove the DMF and the dibenzofulvene-piperidine adduct.

  • Wash the organic layer sequentially with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 3-bromopropylamine.

  • The crude product can be further purified by column chromatography if necessary.

Protocol 2: Mild Fmoc Deprotection using DBU

This protocol is recommended for substrates that are sensitive to prolonged exposure to strong bases, which may help in minimizing side reactions like epimerization in chiral compounds.[5]

Materials:

  • This compound

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • N,N-Dimethylformamide (DMF)

  • Scavenger (e.g., piperidine or other nucleophilic amine, added after deprotection)

  • Dichloromethane (DCM)

  • Water (H₂O)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

Procedure:

  • Dissolve the Fmoc-protected compound in DMF.

  • Add a 2% (v/v) solution of DBU in DMF.

  • Stir the reaction at room temperature for a short duration, typically in repeated cycles (e.g., 3 cycles of 2 minutes each).[5] Monitor the reaction closely by TLC or LC-MS.

  • Upon completion, add a small amount of a nucleophilic scavenger like piperidine to trap the dibenzofulvene.

  • Proceed with the aqueous workup as described in Protocol 1 (steps 4-9) to isolate the deprotected product.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical flow of the experimental procedures.

Fmoc_Deprotection_Workflow cluster_start Reaction Setup cluster_reagent Deprotection cluster_reaction Reaction cluster_workup Workup cluster_end Product start Dissolve Fmoc-protected (3-bromopropyl)carbamate in DMF reagent Add Deprotection Reagent (e.g., 20% Piperidine/DMF) start->reagent stir Stir at Room Temperature (Monitor by TLC/LC-MS) reagent->stir dilute Dilute with DCM stir->dilute wash Wash with H₂O and Brine dilute->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate product 3-Bromopropylamine (Crude Product) concentrate->product purify Purify by Column Chromatography product->purify final_product Pure Product purify->final_product

Caption: General experimental workflow for the Fmoc deprotection of this compound.

Fmoc_Deprotection_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_elimination β-Elimination cluster_products Products fmoc_amine Fmoc-NH-R proton_abstraction Proton Abstraction at C9 fmoc_amine->proton_abstraction base Base (e.g., Piperidine) base->proton_abstraction dbf_adduct DBF-Base Adduct base->dbf_adduct Trapping carbanion Fluorenyl Carbanion Intermediate proton_abstraction->carbanion elimination β-Elimination carbanion->elimination free_amine Free Amine (H₂N-R) elimination->free_amine dbf Dibenzofulvene (DBF) elimination->dbf co2 CO₂ elimination->co2 dbf->dbf_adduct

References

Application Notes and Protocols for Peptide Bioconjugation with (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioconjugation is a cornerstone of modern drug development and chemical biology, enabling the precise linkage of molecules to impart novel functionalities. The reagent (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate provides a versatile tool for the modification of peptides. This linker combines the widely used Fmoc (9-fluorenylmethoxycarbonyl) protecting group with a reactive 3-bromopropyl group, allowing for the alkylation of nucleophilic residues on a peptide chain. The Fmoc group offers the advantage of being removable under mild basic conditions, orthogonal to the acid-labile protecting groups often used for peptide side chains in solid-phase peptide synthesis (SPPS)[1][2]. This allows for subsequent, site-specific modifications at the newly introduced functionality.

This document provides detailed application notes and generalized protocols for the bioconjugation of peptides with this compound, targeting cysteine and lysine residues. While specific quantitative data for this exact reagent is not extensively available in the public domain, the protocols are based on established principles of peptide alkylation with similar reagents.

Principle of the Reaction

The bioconjugation reaction relies on the nucleophilic substitution of the bromide ion from this compound by a nucleophilic side chain of an amino acid within the peptide. The primary targets for this alkylation are the thiol group of cysteine and the ε-amino group of lysine.

  • Alkylation of Cysteine: The thiol group of a cysteine residue is a potent nucleophile, especially in its deprotonated thiolate form. The reaction with an alkyl bromide proceeds via an SN2 mechanism to form a stable thioether bond. This reaction is generally highly efficient and can be performed under mild conditions.

  • Alkylation of Lysine: The primary amine on the side chain of lysine is also nucleophilic and can react with alkyl bromides to form a secondary amine. However, the reactivity of the lysine amine is pH-dependent, as the protonated form is not nucleophilic. Reactions involving amines and alkyl halides can sometimes lead to multiple alkylations, although this is less of a concern with a single reactive site on a peptide[3][4][5].

The choice of reaction conditions, particularly pH, can be used to favor the modification of one residue over the other.

Experimental Protocols

The following are generalized protocols for the bioconjugation of peptides with this compound. Optimization of reaction conditions (e.g., stoichiometry, temperature, and reaction time) is recommended for each specific peptide.

Protocol 1: Alkylation of a Cysteine Residue in a Peptide

This protocol is designed for peptides containing a free cysteine residue.

Materials:

  • Peptide with a free cysteine residue

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Reducing agent (optional, e.g., TCEP)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification system (e.g., RP-HPLC)

  • Analytical instruments (e.g., Mass Spectrometer)

Procedure:

  • Peptide Preparation: Dissolve the cysteine-containing peptide in the reaction buffer. If the peptide has formed disulfide bonds, pre-treat with a reducing agent like TCEP to ensure the cysteine thiol is free.

  • Reagent Preparation: Prepare a stock solution of this compound in an organic solvent such as DMF or DMSO.

  • Conjugation Reaction: Add a 5-10 fold molar excess of the this compound solution to the peptide solution.

  • Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours. The reaction progress can be monitored by LC-MS.

  • Quenching: Add a small excess of a quenching reagent like N-acetylcysteine to react with any unreacted alkylating agent.

  • Purification: Purify the conjugated peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to verify the addition of the Fmoc-propyl-carbamate moiety.

Protocol 2: Alkylation of a Lysine Residue in a Peptide

This protocol is for modifying a lysine residue. Higher pH is generally required to deprotonate the lysine's ε-amino group.

Materials:

  • Peptide with an accessible lysine residue

  • This compound

  • Reaction Buffer: Sodium bicarbonate or borate buffer, pH 8.5-9.0

  • Quenching reagent (e.g., Tris buffer)

  • Purification system (e.g., RP-HPLC)

  • Analytical instruments (e.g., Mass Spectrometer)

Procedure:

  • Peptide Preparation: Dissolve the peptide in the high-pH reaction buffer.

  • Reagent Preparation: Prepare a stock solution of this compound in DMF or DMSO.

  • Conjugation Reaction: Add a 10-20 fold molar excess of the alkylating reagent to the peptide solution.

  • Incubation: Incubate the reaction at room temperature for 4-8 hours, or at 4°C overnight. Monitor the reaction by LC-MS.

  • Quenching: Add a quenching reagent such as Tris buffer to consume any remaining alkylating agent.

  • Purification: Purify the modified peptide by RP-HPLC.

  • Characterization: Analyze the purified product by mass spectrometry to confirm successful conjugation.

Data Presentation

While specific quantitative data for the reaction with this compound is not available, the following table provides a template for summarizing experimental results based on the generalized protocols.

ParameterCysteine Alkylation (Protocol 1)Lysine Alkylation (Protocol 2)
Peptide Sequence e.g., Ac-CGGGR-NH2e.g., Ac-KGGGR-NH2
Reagent Excess 5-10 fold10-20 fold
Reaction Buffer PBS, pH 7.4Bicarbonate, pH 8.5
Reaction Time 2-4 hours4-8 hours
Temperature Room TemperatureRoom Temperature
Conversion Yield (crude) > 90% (expected)60-80% (expected)
Purity (after HPLC) > 95% (expected)> 95% (expected)
Mass Shift (Observed) + 345.4 Da+ 345.4 Da
Mass Shift (Expected) + 345.4 Da+ 345.4 Da

Visualization of Workflows

Experimental Workflow for Peptide Bioconjugation

The following diagram illustrates the general workflow for the bioconjugation of a peptide with this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Peptide Peptide Solution Mix Mixing & Incubation Peptide->Mix Reagent Alkylating Reagent ((9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate) Reagent->Mix Quench Quenching Mix->Quench HPLC RP-HPLC Purification Quench->HPLC MS Mass Spectrometry Characterization HPLC->MS

Caption: General experimental workflow for peptide bioconjugation.

Logical Relationship of Reagents and Products

This diagram shows the chemical transformation occurring during the bioconjugation process.

reaction_scheme Peptide Peptide (with Cys or Lys) Product Fmoc-labeled Peptide Peptide->Product + Reagent (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate Reagent->Product alkylation

References

Application Notes and Protocols for Protein Immobilization using (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein immobilization is a critical technology in various fields, including diagnostics, proteomics, drug discovery, and biocatalysis. The covalent attachment of proteins to solid supports in a controlled and oriented manner is essential for preserving their biological activity and enhancing the performance of protein-based devices. (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate is a heterobifunctional crosslinker that offers a strategic approach to protein immobilization. This molecule possesses two distinct reactive moieties: a bromoalkyl group for initial surface attachment and an Fmoc-protected amine for subsequent protein conjugation.

The workflow for utilizing this linker involves a three-stage process:

  • Surface Functionalization: Covalent attachment of the linker to a pre-functionalized surface via the bromopropyl group.

  • Deprotection: Removal of the Fmoc protecting group to expose a primary amine on the surface.

  • Protein Immobilization: Covalent coupling of the target protein to the newly generated surface amine groups.

These application notes provide a comprehensive guide, including detailed protocols and quantitative analysis methods, for the effective use of this compound in protein immobilization.

Principle of Immobilization

The immobilization strategy leverages the differential reactivity of the two functional ends of this compound. The bromoalkyl terminus can undergo nucleophilic substitution with surface-grafted nucleophiles, such as primary amines, to form a stable covalent bond. Following this surface functionalization, the terminal amine, which is temporarily masked by the base-labile Fmoc group, can be deprotected under mild conditions.[1] This sequential approach prevents premature reactions of the amine group and allows for a controlled introduction of reactive sites for protein coupling. The exposed primary amines can then be used to immobilize proteins through various well-established bioconjugation techniques, such as the formation of amide bonds with the carboxyl groups of the protein, often facilitated by carbodiimide chemistry (EDC/NHS).[2][3]

Experimental Workflow

The overall experimental workflow for protein immobilization using this compound is depicted below.

G cluster_0 Surface Preparation cluster_1 Linker Attachment cluster_2 Deprotection cluster_3 Protein Immobilization cluster_4 Final Product Start Start with Amine-Functionalized Surface Linker_Attachment React with (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate Start->Linker_Attachment Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Linker_Attachment->Fmoc_Deprotection Protein_Coupling Couple Activated Protein to Amine-Functionalized Surface Fmoc_Deprotection->Protein_Coupling Protein_Activation Activate Protein Carboxyl Groups (EDC/NHS) Protein_Activation->Protein_Coupling Final_Product Immobilized Protein on Surface Protein_Coupling->Final_Product

General experimental workflow for protein immobilization.

Detailed Experimental Protocols

Protocol 1: Surface Functionalization with this compound

This protocol describes the attachment of the linker to a surface pre-functionalized with primary amine groups (e.g., aminosilanized glass or silicon oxide).

Materials:

  • Amine-functionalized substrate

  • This compound

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))

  • Inert gas (Nitrogen or Argon)

  • Reaction vessel

Procedure:

  • Ensure the amine-functionalized substrate is clean and dry.

  • Prepare a solution of this compound in the anhydrous solvent. A typical concentration is 10-50 mM.

  • Place the substrate in the reaction vessel and immerse it in the linker solution.

  • Conduct the reaction under an inert atmosphere to prevent side reactions with atmospheric moisture.

  • Allow the reaction to proceed for 12-24 hours at room temperature with gentle agitation.

  • Following the reaction, remove the substrate and wash it thoroughly with the reaction solvent to remove any unbound linker.

  • Perform a final rinse with a non-reactive solvent (e.g., DCM) and dry the substrate under a stream of inert gas.

Protocol 2: Fmoc Deprotection to Expose Surface Amines

This protocol details the removal of the Fmoc group to generate a primary amine-terminated surface.

Materials:

  • Fmoc-protected, linker-functionalized substrate

  • Deprotection solution: 20% (v/v) piperidine in DMF[1]

  • DMF for washing

  • DCM for final rinse

Procedure:

  • Immerse the substrate in the deprotection solution.

  • Agitate gently for 20-30 minutes at room temperature.[1]

  • Remove the substrate and wash it extensively with DMF (3-5 times) to remove the dibenzofulvene-piperidine adduct and excess piperidine.[1]

  • Perform a final rinse with DCM and dry the substrate under a stream of inert gas.

  • The surface is now functionalized with primary amines and ready for protein immobilization.

Protocol 3: Protein Immobilization via EDC/NHS Coupling

This protocol describes the covalent attachment of a protein to the amine-functionalized surface using carbodiimide chemistry.[2][4]

Materials:

  • Amine-functionalized substrate

  • Protein of interest (in a suitable buffer, pH 4.5-7.2)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions[3]

  • Activation Buffer (e.g., 0.1 M MES, pH 6.0)

  • Coupling Buffer (e.g., PBS, pH 7.4)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M ethanolamine)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

Procedure:

  • Protein Activation (Two-Step Method): a. Dissolve the protein in the Activation Buffer at a desired concentration (e.g., 1 mg/mL). b. Prepare fresh solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in the Activation Buffer. c. Add EDC and NHS to the protein solution. The molar ratio of Protein:EDC:NHS is typically 1:10:20, but may require optimization.[4] d. Incubate for 15-30 minutes at room temperature to activate the carboxyl groups on the protein.

  • Protein Coupling: a. Immediately apply the activated protein solution to the amine-functionalized surface. b. Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching: a. Remove the protein solution. b. Immerse the substrate in the Quenching Solution for 30 minutes to block any unreacted amine sites on the surface.

  • Washing: a. Wash the substrate thoroughly with the Wash Buffer to remove non-covalently bound protein. b. Rinse with deionized water and dry under a stream of inert gas.

Quantitative Analysis

Quantitative assessment at each stage of the immobilization process is crucial for optimization and reproducibility.

Table 1: Quantitative Analysis Methods
StepParameter to QuantifyRecommended MethodPrinciple
Surface Functionalization Surface Amine Density (post-deprotection)Ninhydrin Assay[5][6]Reacts with primary amines to produce a colored compound (Ruhemann's purple), quantifiable by spectrophotometry at ~570 nm.[5]
Protein Immobilization Immobilized Protein AmountBicinchoninic Acid (BCA) Assay[7][8]Reduction of Cu2+ to Cu1+ by the protein backbone, followed by chelation of Cu1+ by BCA to form a purple complex, measured at 562 nm.[8][9]
Protein Activity Biological Activity of Immobilized ProteinSpecific Activity AssayVaries depending on the protein (e.g., enzymatic assay, immunoassay). Measures the functional integrity of the immobilized protein.
Table 2: Hypothetical Data for Immobilization Efficiency

The following table presents a hypothetical example of data that could be generated to assess the efficiency of the immobilization process.

ParameterValueUnitMethod
Initial Surface Amine Density1.5 x 10^14amines/cm²Ninhydrin Assay[5]
Protein Concentration in Solution1.0mg/mL-
Immobilized Protein Density250ng/cm²BCA Assay[7]
Immobilization Yield 25 % Calculated
Specific Activity of Soluble Protein100U/mgEnzymatic Assay
Specific Activity of Immobilized Protein75U/mgEnzymatic Assay
Activity Retention 75 % Calculated

Note: These values are for illustrative purposes only and will vary depending on the substrate, protein, and reaction conditions.

Visualization of Key Processes

Chemical Reaction Pathway

The following diagram illustrates the key chemical transformations occurring on the surface during the immobilization process.

G cluster_0 Step 1: Linker Attachment cluster_1 Step 2: Fmoc Deprotection cluster_2 Step 3: Protein Coupling Surface_NH2 Surface-NH2 Surface_Linker Surface-NH-(CH2)3-NH-Fmoc Surface_NH2->Surface_Linker + Linker Br-(CH2)3-NH-Fmoc Linker->Surface_Linker Surface_Amine Surface-NH-(CH2)3-NH2 Surface_Linker->Surface_Amine + Deprotection 20% Piperidine/DMF Deprotection->Surface_Amine Surface_Immobilized_Protein Surface-NH-(CH2)3-NH-CO-Protein Surface_Amine->Surface_Immobilized_Protein + Protein_COOH Protein-COOH Activated_Protein Protein-CO-NHS Protein_COOH->Activated_Protein + EDC_NHS EDC/NHS EDC_NHS->Activated_Protein Activated_Protein->Surface_Immobilized_Protein

Chemical reaction pathway for protein immobilization.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Surface Amine Density - Incomplete linker attachment.- Incomplete Fmoc deprotection.- Increase reaction time or concentration for linker attachment.- Ensure anhydrous conditions for linker attachment.- Extend Fmoc deprotection time or use fresh deprotection solution.
Low Protein Immobilization - Low surface amine density.- Inefficient protein activation.- Steric hindrance.- Verify surface amine density with ninhydrin assay.[5]- Use fresh EDC/NHS solutions.- Optimize pH and molar ratios for protein activation.- Consider a longer spacer arm if steric hindrance is suspected.
Low Activity of Immobilized Protein - Protein denaturation during immobilization.- Unfavorable protein orientation.- Perform immobilization at a lower temperature (4°C).- Adjust the pH of the coupling buffer.- Ensure the active site of the protein is not involved in the covalent linkage.

Conclusion

This compound provides a versatile and strategic tool for the covalent immobilization of proteins. The sequential nature of the surface functionalization and protein coupling, enabled by the use of the Fmoc protecting group, allows for a high degree of control over the surface chemistry. By following the detailed protocols and quantitative analysis methods outlined in these application notes, researchers can achieve robust and functional protein immobilization for a wide range of applications in biotechnology and drug development.

References

Application Notes and Protocols for Thiol Modification using (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

(9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate is a heterobifunctional crosslinker designed for the specific modification of thiol groups in peptides, proteins, and other biomolecules. This reagent introduces a three-carbon spacer arm terminating in an amine protected by the fluorenylmethoxycarbonyl (Fmoc) group.

The primary application of this reagent is to covalently attach a protected primary amine to a cysteine residue. The resulting thioether bond is highly stable.[1] The key feature of this reagent is the Fmoc protecting group, which is orthogonal to many common protecting groups used in peptide synthesis and bioconjugation. It is stable under acidic conditions but can be selectively removed under mild basic conditions (e.g., using piperidine) to reveal a primary amine.[2] This newly introduced amine can then be used for subsequent modifications, such as:

  • Peptide Branching: A second peptide chain can be synthesized onto the newly introduced amine.

  • Conjugation of Payloads: Small molecule drugs, fluorophores, or imaging agents can be attached to the deprotected amine.

  • Surface Immobilization: The amine can be used to attach the modified biomolecule to a solid support.

  • Introduction of Biocompatible Moieties: Polyethylene glycol (PEG) chains can be conjugated to the amine to improve the pharmacokinetic properties of the biomolecule.[3]

The reaction is a classic S-alkylation, where the nucleophilic thiol group of a cysteine residue attacks the electrophilic carbon of the bromopropyl group, displacing the bromide and forming a stable thioether linkage.[1] For optimal reactivity, the reaction is typically carried out at a pH between 7.5 and 8.5, which facilitates the deprotonation of the thiol to the more nucleophilic thiolate anion.

Data Presentation

The following table summarizes representative quantitative data for the S-alkylation of cysteine residues in peptides with alkyl bromides under optimized conditions. Actual results may vary depending on the specific peptide sequence, solvent, and reaction conditions.

ParameterValue/RangeNotes
Reaction pH 7.5 - 8.5Balances thiol deprotonation with minimizing potential side reactions at other nucleophilic residues like lysine.
Reaction Temperature Room Temperature (20-25 °C)Higher temperatures are generally not required and may increase the risk of side reactions.
Reaction Time 2 - 4 hoursReaction progress should be monitored by HPLC-MS to determine the optimal time.
Reagent Stoichiometry 1.1 - 1.5 equivalentsA slight excess of the alkylating reagent is used to drive the reaction to completion.
Typical Yield > 90%High yields are achievable with proper optimization and purification.[4]
Common Solvents DMF, NMP, DMSO, aqueous buffersThe choice of solvent depends on the solubility of the peptide and the reagent.

Experimental Protocols

Protocol 1: In-Solution Conjugation to a Cysteine-Containing Peptide

This protocol describes the modification of a purified peptide containing a single cysteine residue in solution.

Materials:

  • Cysteine-containing peptide

  • This compound

  • Phosphate buffer (100 mM, pH 7.8)

  • N,N-Dimethylformamide (DMF)

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • HPLC system for purification

  • Mass spectrometer for analysis

Procedure:

  • Peptide Preparation: Dissolve the cysteine-containing peptide in the phosphate buffer. If the peptide has an existing disulfide bond, add a 3-fold molar excess of TCEP and incubate for 1 hour at room temperature to reduce it to a free thiol.

  • Reagent Preparation: Dissolve a 1.2-fold molar excess of this compound in a minimal amount of DMF.

  • Conjugation Reaction: Add the reagent solution dropwise to the stirring peptide solution.

  • Incubation: Allow the reaction to proceed at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction progress by injecting a small aliquot into an HPLC-MS system to check for the disappearance of the starting peptide and the appearance of the desired product mass.

  • Quenching (Optional): The reaction can be quenched by adding a small amount of a thiol-containing compound like 2-mercaptoethanol.

  • Purification: Purify the reaction mixture using reversed-phase HPLC to isolate the modified peptide.

  • Characterization: Confirm the identity of the product by mass spectrometry. The expected mass will be the mass of the starting peptide plus 325.39 Da (the mass of the added moiety minus HBr).

Protocol 2: On-Resin Conjugation during Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the modification of a cysteine residue while the peptide is still attached to the solid support.

Materials:

  • Peptide-resin with a side-chain deprotected cysteine residue

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • HPLC system for purification

  • Mass spectrometer for analysis

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Cysteine Deprotection: If the cysteine side chain is protected (e.g., with a Trityl group), perform the standard deprotection procedure.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Alkylation Reaction: Prepare a solution of this compound (5 equivalents) and DIPEA (5 equivalents) in DMF. Add this solution to the resin.

  • Incubation: Gently agitate the resin mixture at room temperature for 4 hours.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (5x) to remove excess reagents.

  • Fmoc Deprotection (Optional): If the newly introduced amine is to be used for further on-resin synthesis, treat the resin with 20% piperidine in DMF for 10-20 minutes to remove the Fmoc group.[5]

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove any remaining side-chain protecting groups using a standard cleavage cocktail (e.g., TFA/TIS/H₂O).

  • Purification and Characterization: Precipitate the peptide in cold ether, and then purify and characterize it as described in Protocol 1.

Visualizations

Reaction_Mechanism Peptide_Cys Peptide-Cys-SH (Thiol) Thiolate Peptide-Cys-S⁻ (Thiolate) Peptide_Cys->Thiolate Deprotonation Product Peptide-Cys-S-(CH₂)₃-NH-Fmoc (Stable Thioether Conjugate) Thiolate->Product SN2 Attack Reagent (Fmoc-NH-(CH₂)₃-Br) Alkyl Bromide Reagent Reagent->Product HBr HBr (Byproduct) Base Base (pH 7.5-8.5)

Caption: S-alkylation reaction mechanism of a thiol with the bromopropyl reagent.

Experimental_Workflow cluster_conjugation Step 1: Conjugation cluster_deprotection Step 2: Deprotection & Further Modification start Cysteine-Peptide reaction S-Alkylation Reaction (pH 7.5-8.5, 2-4h, RT) start->reaction reagent (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate reagent->reaction purification HPLC Purification reaction->purification conjugated_peptide Fmoc-Protected Conjugate purification->conjugated_peptide deprotection Fmoc Deprotection (20% Piperidine in DMF) conjugated_peptide->deprotection amine_peptide Conjugate with Free Amine deprotection->amine_peptide modification Further Conjugation (e.g., PEG, Drug, Fluorophore) amine_peptide->modification final_product Final Modified Peptide modification->final_product

Caption: Workflow for peptide modification using the Fmoc-protected bromopropyl reagent.

References

Application Notes and Protocols for Solid-Phase Synthesis of Modified Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) utilizing 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is a cornerstone of modern peptide science, enabling the efficient construction of complex peptide sequences.[1] A significant area of interest in peptide research is the introduction of modifications to enhance biological activity, improve pharmacokinetic properties, or to attach labels for diagnostic and research purposes. This document provides detailed protocols for the on-resin modification of peptides to introduce a versatile three-carbon spacer at the N-terminus, facilitating subsequent conjugation of various functional moieties.

While direct modification with reagents like Fmoc-(3-bromopropyl)carbamate is not widely documented, a robust and analogous strategy involves the use of bifunctional linkers such as tert-butyl (3-aminopropyl)carbamate.[2] This approach provides a terminal primary amine that serves as a handle for further chemical elaboration.[3] The protocols outlined below are based on established Fmoc/tBu solid-phase synthesis strategies.[4]

Key Applications of N-Terminal Modification

The introduction of a primary amine linker at the N-terminus of a peptide opens up a plethora of possibilities for creating advanced peptide constructs:

  • Peptide-Drug Conjugates (PDCs): The terminal amine can be used to attach cytotoxic drugs, creating targeted therapeutic agents.[2]

  • Fluorescent and Biotin Labeling: Fluorophores or biotin can be conjugated for use in bioimaging, immunoassays, and affinity purification.[5]

  • PEGylation: The attachment of polyethylene glycol (PEG) chains can improve the solubility, stability, and circulation half-life of therapeutic peptides.[1]

  • Synthesis of Branched and Cyclic Peptides: The linker can serve as an attachment point for building more complex peptide architectures.[6][7]

Experimental Protocols

Protocol 1: General Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol describes the standard procedure for assembling a linear peptide on a solid support prior to N-terminal modification.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin (for C-terminal amides) or Wang resin (for C-terminal acids)[8]

  • Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[9]

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Washing solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water[8]

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (3-5 equivalents) with a coupling reagent (e.g., HBTU, 3-5 equivalents) and DIPEA (6-10 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection (step 2) to expose the N-terminal amine for modification.

  • Washing: Wash the resin with DMF (3x) and DCM (3x) and proceed to Protocol 2.

Protocol 2: On-Resin N-Terminal Modification with an Aminopropyl Linker

This protocol details the coupling of tert-butyl (3-aminopropyl)carbamate to the N-terminus of the resin-bound peptide.

Materials:

  • Fmoc-deprotected peptide-resin (from Protocol 1)

  • tert-Butyl (3-aminopropyl)carbamate

  • Coupling reagents (HBTU or HATU)

  • DIPEA

  • DMF, DCM

Procedure:

  • Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.[2]

  • Coupling Reaction:

    • Prepare a solution of tert-butyl (3-aminopropyl)carbamate (5 equivalents), HBTU (5 equivalents), and DIPEA (10 equivalents) in DMF.

    • Add the solution to the resin and agitate at room temperature for 2-4 hours.[2]

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling (a negative test will result in yellow beads).

  • Washing: Once the reaction is complete, drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).

  • Boc Deprotection: Treat the resin with a solution of 30-50% TFA in DCM for 30 minutes to remove the Boc protecting group from the newly introduced linker, exposing the terminal primary amine.[2]

  • Washing: Wash the resin with DCM (3x) and DMF (3x). The resin is now ready for further on-resin modification or cleavage.

Protocol 3: Cleavage and Deprotection

This protocol describes the final step of cleaving the modified peptide from the resin and removing the side-chain protecting groups.

Materials:

  • N-terminally modified peptide-resin

  • Cleavage cocktail (95% TFA, 2.5% TIS, 2.5% water)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

  • Cleavage: Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.[8]

  • Peptide Precipitation: Filter the cleavage mixture to separate the resin and precipitate the crude peptide by adding cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold diethyl ether.

  • Drying: Dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data Summary

The following table summarizes typical yields for the key steps in the synthesis and modification of peptides. Actual yields may vary depending on the peptide sequence and reaction conditions.

StepParameterTypical ValueReference
SPPS Coupling Efficiency per Cycle>99%[4]
Overall Crude Peptide Yield (for a 10-mer)70-90%[1]
N-Terminal Modification On-Resin Labeling Efficiency>90%[1]
Cleavage & Purification Final Purified Peptide Yield10-30%[8]

Visualizing the Workflow and Concepts

Diagram 1: Solid-Phase Peptide Synthesis (SPPS) Cycle

spss_cycle Resin Resin-NH2 Coupling Coupling (HBTU, DIPEA) Resin->Coupling Fmoc_AA Fmoc-AA-OH Fmoc_AA->Coupling Wash1 Wash (DMF, DCM) Coupling->Wash1 Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotection Wash2 Wash (DMF, DCM) Deprotection->Wash2 Elongated Resin-AA-NH2 Wash2->Elongated Repeat Repeat for next amino acid Elongated->Repeat Repeat->Coupling

Caption: The iterative cycle of Fmoc-based solid-phase peptide synthesis.

Diagram 2: N-Terminal Modification Workflow

n_terminal_modification Start Fmoc-Deprotected Peptide-Resin Couple_Linker Couple Aminopropyl Linker (tert-Butyl (3-aminopropyl)carbamate, HBTU, DIPEA) Start->Couple_Linker Wash1 Wash (DMF, DCM) Couple_Linker->Wash1 Boc_Deprotect Boc Deprotection (30-50% TFA/DCM) Wash1->Boc_Deprotect Wash2 Wash (DCM, DMF) Boc_Deprotect->Wash2 Ready_For_Conj Resin-Peptide-Linker-NH2 (Ready for Conjugation or Cleavage) Wash2->Ready_For_Conj Cleavage Cleavage from Resin (TFA Cocktail) Ready_For_Conj->Cleavage Purification RP-HPLC Purification Cleavage->Purification Final_Product Purified N-Terminally Modified Peptide Purification->Final_Product

References

A Step-by-Step Guide for Linker Attachment to Amino Acids: Application Notes and Protocols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The covalent attachment of linker molecules to amino acids is a fundamental process in modern biopharmaceutical research and development. This technique, known as bioconjugation, is essential for creating a wide array of sophisticated biomolecules, including antibody-drug conjugates (ADCs), fluorescently labeled proteins for imaging, and PEGylated proteins with enhanced therapeutic properties. The linker, a chemical moiety that connects two or more molecules, plays a critical role in the stability, efficacy, and safety of the final conjugate.[1][2][]

This document provides detailed application notes and protocols for the most common strategies of linker attachment to the functional groups of amino acids. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering step-by-step guidance, quantitative data for reaction optimization, and visual aids to illustrate key concepts and workflows.

Core Concepts in Linker Chemistry

Linkers can be broadly categorized into two main types: cleavable and non-cleavable. The choice between these depends on the desired mechanism of action for the final bioconjugate.[4][5]

  • Cleavable Linkers: These linkers are designed to be stable in systemic circulation but are cleaved to release the payload under specific physiological conditions, such as the acidic environment of endosomes and lysosomes, the reducing environment within a cell, or in the presence of specific enzymes that are overexpressed in target tissues.[2][4][] This targeted release mechanism can enhance the therapeutic window of a drug by minimizing off-target toxicity.[7]

  • Non-cleavable Linkers: These linkers form a stable covalent bond between the biomolecule and the payload. The payload is released only after the complete degradation of the parent biomolecule, typically within the lysosome.[5][8][9] This approach can offer greater stability in circulation and may be advantageous for certain therapeutic applications.[8]

The attachment of these linkers is directed towards specific functional groups present on amino acid residues within a protein or peptide. The most commonly targeted functional groups are:

  • Primary Amines (-NH2): Found at the N-terminus of a polypeptide chain and on the side chain of lysine residues.[10]

  • Thiols (-SH): Present on the side chain of cysteine residues.[11][12]

  • Carboxylic Acids (-COOH): Located at the C-terminus of a polypeptide chain and on the side chains of aspartic acid and glutamic acid residues.[][12]

The following sections provide detailed protocols and quantitative data for linker attachment to each of these functional groups.

I. Linker Attachment to Primary Amines (N-terminus and Lysine Residues)

The reaction of N-hydroxysuccinimide (NHS) esters with primary amines is one of the most widely used methods for bioconjugation.[13][14] This reaction forms a stable amide bond and is efficient at a slightly alkaline pH where the primary amines are deprotonated and more nucleophilic.[13][]

Quantitative Data for NHS Ester Reactions

The efficiency of NHS ester conjugation is influenced by several factors, including pH, temperature, and the molar ratio of reactants. The following table summarizes key parameters for optimizing these reactions.

ParameterRecommended ConditionRationale
pH 7.2 - 8.5At this pH, primary amines are sufficiently deprotonated to be reactive, while minimizing the hydrolysis of the NHS ester.[13][14]
Temperature Room Temperature (20-25°C) or 4°CRoom temperature reactions are typically faster, while 4°C can be used to maintain the stability of sensitive proteins.[16]
Molar Excess of NHS Ester 10 to 20-foldA molar excess of the NHS ester drives the reaction towards completion.[]
Reaction Time 1 - 4 hours at room temperature; overnight at 4°CSufficient time for the reaction to proceed to completion.[16]
Buffer Composition Amine-free buffers (e.g., PBS, Borate, Bicarbonate)Buffers containing primary amines (e.g., Tris, Glycine) will compete with the target protein for reaction with the NHS ester.
Experimental Protocol: NHS Ester Conjugation to a Protein

This protocol describes a general procedure for labeling a protein with an NHS ester-functionalized linker or payload.

Materials:

  • Protein of interest (1-10 mg/mL)

  • NHS ester-functionalized molecule (linker, drug, or dye)

  • Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, pH 7.2-8.5)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the amine-free reaction buffer to a final concentration of 1-10 mg/mL. If the protein solution contains amine-containing buffers, perform a buffer exchange.

  • NHS Ester Solution Preparation: Immediately before use, dissolve the NHS ester-functionalized molecule in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL).[14]

  • Conjugation Reaction:

    • Calculate the required volume of the NHS ester stock solution to achieve the desired molar excess (e.g., 10-20 fold).[]

    • Slowly add the NHS ester solution to the protein solution while gently stirring.

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[16]

  • Quenching the Reaction: Add the quenching solution to the reaction mixture to a final concentration of 20-50 mM to consume any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.

  • Purification: Purify the protein conjugate from excess reagents and byproducts using an appropriate method, such as size-exclusion chromatography.

II. Linker Attachment to Thiol Groups (Cysteine Residues)

The reaction between a maleimide group and a thiol (sulfhydryl) group is a highly specific and efficient method for bioconjugation, forming a stable thioether bond.[17][18] This reaction is most effective at a neutral pH (6.5-7.5) where the thiol group is more reactive and side reactions with amines are minimized.[11]

Quantitative Data for Maleimide-Thiol Reactions

Optimizing the maleimide-thiol conjugation requires careful control of the reaction conditions. The following table provides a summary of key parameters.

ParameterRecommended ConditionRationale
pH 6.5 - 7.5This pH range favors the reaction with thiols over amines and minimizes hydrolysis of the maleimide group.[11]
Temperature Room Temperature (20-25°C) or 4°CRoom temperature reactions are generally efficient, while 4°C can be used for longer incubation times with sensitive proteins.[17][19]
Molar Excess of Maleimide 10 to 20-foldA molar excess ensures efficient conjugation to the available thiol groups.[11][17]
Reaction Time 2 hours at room temperature; overnight at 4°CAllows for the completion of the conjugation reaction.[10][11]
Reducing Agent (optional) TCEP (Tris(2-carboxyethyl)phosphine)If the protein contains disulfide bonds, a reducing agent is needed to generate free thiols for conjugation. TCEP is often preferred as it does not need to be removed prior to the maleimide reaction.[17][19]
Buffer Composition Thiol-free buffers (e.g., PBS, HEPES, Tris)Buffers containing thiols (e.g., DTT) will compete with the protein for reaction with the maleimide.
Experimental Protocol: Maleimide Conjugation to a Protein

This protocol provides a general method for labeling a protein containing free cysteine residues with a maleimide-functionalized molecule.

Materials:

  • Protein of interest with at least one free cysteine residue (1-10 mg/mL)

  • Maleimide-functionalized molecule (linker, drug, or dye)

  • Degassed, thiol-free reaction buffer (e.g., PBS, pH 7.0-7.5)

  • Anhydrous DMSO or DMF

  • (Optional) TCEP solution

  • Quenching solution (e.g., N-acetylcysteine or cysteine)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the degassed reaction buffer to a final concentration of 1-10 mg/mL.[17]

  • (Optional) Reduction of Disulfide Bonds: If the cysteine residues are involved in disulfide bonds, add a 10-100 fold molar excess of TCEP to the protein solution and incubate at room temperature for 20-60 minutes to reduce the disulfides to free thiols.[17][19]

  • Maleimide Solution Preparation: Immediately before use, dissolve the maleimide-functionalized molecule in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution.[17]

  • Conjugation Reaction:

    • Calculate the required volume of the maleimide stock solution to achieve the desired molar excess (e.g., 10-20 fold).[11][17]

    • Add the maleimide solution to the protein solution while gently mixing.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light if using a fluorescent dye.[10][11]

  • Quenching the Reaction: Add a 2-fold molar excess of a quenching reagent like N-acetylcysteine or cysteine over the initial maleimide concentration to react with any unreacted maleimide groups. Incubate for 20-30 minutes.[16]

  • Purification: Purify the protein conjugate using a suitable method like size-exclusion chromatography to remove unreacted reagents and byproducts.[19]

III. Linker Attachment to Carboxylic Acid Groups (C-terminus, Aspartic Acid, and Glutamic Acid)

The conjugation of linkers to carboxylic acid groups is commonly achieved using carbodiimide chemistry, most notably with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[12][20] EDC activates the carboxyl group to form a reactive O-acylisourea intermediate, which can then react with a primary amine to form a stable amide bond.[20] The addition of NHS or Sulfo-NHS stabilizes this intermediate by converting it to a more stable NHS ester, which then reacts with the amine, improving the efficiency of the reaction.[20][21]

Quantitative Data for EDC/NHS Coupling Reactions

The two-step EDC/NHS coupling reaction requires careful optimization of conditions to maximize efficiency and minimize side reactions.

ParameterRecommended ConditionRationale
Activation pH 4.5 - 6.0EDC activation of carboxyl groups is most efficient in a slightly acidic environment.
Coupling pH 7.2 - 8.5The reaction of the NHS ester with the primary amine is more efficient at a slightly alkaline pH.
Temperature Room Temperature (20-25°C)Sufficient for both the activation and coupling steps.
Molar Excess of EDC 1.5 to 10-fold over the carboxyl-containing moleculeEnsures efficient activation of the carboxyl groups.[22]
Molar Excess of NHS/Sulfo-NHS 1.5 to 5-fold over the carboxyl-containing moleculeStabilizes the activated intermediate and improves coupling efficiency.[22]
Reaction Time (Activation) 15 - 30 minutesSufficient time to form the NHS ester intermediate.
Reaction Time (Coupling) 2 - 4 hours at room temperature; overnight at 4°CAllows for the completion of the amide bond formation.
Buffer Composition Carboxyl- and amine-free buffers (e.g., MES for activation, PBS or Borate for coupling)Prevents interference with the reaction chemistry.
Experimental Protocol: Two-Step EDC/NHS Coupling to a Carboxyl-Containing Molecule

This protocol outlines the conjugation of an amine-containing linker to a molecule with available carboxyl groups.

Materials:

  • Carboxyl-containing molecule (e.g., protein, peptide)

  • Amine-containing linker or payload

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-8.0)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS or Sulfo-NHS

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0, or hydroxylamine)

  • Purification column (e.g., size-exclusion chromatography or dialysis)

Procedure:

  • Preparation of Reactants:

    • Dissolve the carboxyl-containing molecule in the Activation Buffer.

    • Dissolve the amine-containing molecule in the Coupling Buffer.

  • Activation of Carboxyl Groups:

    • Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer.

    • Add EDC and NHS to the solution of the carboxyl-containing molecule. A typical starting point is a 2-5 fold molar excess of both EDC and NHS over the carboxyl groups.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

  • Removal of Excess Activation Reagents (Optional but Recommended): To prevent unwanted cross-linking of the amine-containing molecule, remove excess EDC and NHS byproducts using a desalting column or spin filter, exchanging the buffer to the Coupling Buffer.

  • Conjugation Reaction:

    • Immediately add the activated carboxyl-containing molecule to the solution of the amine-containing molecule.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction: Add a quenching solution to stop the reaction and consume any remaining reactive esters.

  • Purification: Purify the final conjugate to remove unreacted molecules and byproducts using an appropriate method such as size-exclusion chromatography or dialysis.

Visualizing Linker Attachment Strategies

The following diagrams, generated using the DOT language, illustrate the key concepts and workflows described in this document.

Linker_Attachment_to_Amino_Acids cluster_amino_acid Amino Acid Residue cluster_linkers Linker Functional Groups cluster_bonds Resulting Covalent Bond AminoAcid N-terminus (-NH2) C-terminus (-COOH) Side Chains Lysine (-NH2) Cysteine (-SH) Asp/Glu (-COOH) NHS NHS Ester AminoAcid:n->NHS Amine-Reactive AminoAcid:lys->NHS Maleimide Maleimide AminoAcid:cys->Maleimide Thiol-Reactive EDC_NHS EDC/NHS Activated Carboxyl AminoAcid:c->EDC_NHS Carboxyl-Reactive AminoAcid:asp->EDC_NHS Amide Amide Bond NHS->Amide Thioether Thioether Bond Maleimide->Thioether EDC_NHS->Amide

Caption: Linker attachment strategies targeting specific amino acid functional groups.

Bioconjugation_Workflow start Start prep_protein 1. Prepare Biomolecule (e.g., Protein in appropriate buffer) start->prep_protein conjugation 3. Conjugation Reaction (Mix reactants, incubate) prep_protein->conjugation prep_linker 2. Prepare Linker/Payload (e.g., Dissolve in DMSO/DMF) prep_linker->conjugation quenching 4. Quench Reaction (Add quenching agent) conjugation->quenching purification 5. Purify Conjugate (e.g., Size-Exclusion Chromatography) quenching->purification characterization 6. Characterize Conjugate (e.g., Mass Spec, HPLC) purification->characterization end End characterization->end

Caption: A general experimental workflow for a typical bioconjugation reaction.

Linker_Classification cluster_cleavable Cleavage Mechanisms cluster_noncleavable Bond Types Linkers Linkers Cleavable Cleavable Linkers Linkers->Cleavable NonCleavable Non-Cleavable Linkers Linkers->NonCleavable Enzymatic Enzyme-Sensitive (e.g., Val-Cit) Cleavable->Enzymatic pH_Sensitive pH-Sensitive (e.g., Hydrazone) Cleavable->pH_Sensitive Reductive Redox-Sensitive (e.g., Disulfide) Cleavable->Reductive Thioether_NC Thioether NonCleavable->Thioether_NC Amide_NC Amide NonCleavable->Amide_NC

Caption: Classification of linkers based on their stability and release mechanisms.

Conclusion

The ability to attach linkers to specific amino acid residues is a powerful tool in the development of novel therapeutics and research reagents. The choice of conjugation chemistry, linker type, and reaction conditions must be carefully considered to achieve the desired properties of the final bioconjugate. The protocols and data presented in this document provide a solid foundation for researchers to design and execute successful linker attachment strategies. As the field of bioconjugation continues to evolve, a thorough understanding of these fundamental principles will remain essential for innovation in drug development and biomedical research.

References

Application Notes and Protocols for (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for more effective and less toxic cancer therapies has led to the development of targeted drug delivery systems, such as Antibody-Drug Conjugates (ADCs). A critical component of these systems is the linker that connects the targeting moiety (e.g., an antibody) to the potent cytotoxic payload. The linker's properties dictate the stability of the conjugate in circulation and the efficiency of drug release at the target site. Carbamate-based linkers have emerged as a versatile class of linkers, offering a balance of stability and controlled cleavage.

This document provides detailed application notes and protocols related to the use of carbamate linkers in targeted drug delivery, with a focus on the role of intermediates like (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate. While direct applications of this specific molecule in a final drug conjugate are not extensively documented, its structure strongly suggests its utility as a synthetic intermediate. The (9H-Fluoren-9-yl)methoxycarbonyl (Fmoc) group is a well-established protecting group for amines, and the 3-bromopropyl group serves as a reactive handle for conjugation to either the drug or a component of the linker system.

These notes will cover the principles of enzymatically cleavable carbamate linkers, detailed synthetic protocols for a representative linker, methods for conjugating the linker-payload to an antibody, and protocols for evaluating the efficacy of the resulting ADC.

Principle of Action: Enzymatically Cleavable Carbamate Linkers

A widely successful strategy in ADC design involves the use of linkers that are cleaved by enzymes overexpressed in the tumor microenvironment or within tumor cells, such as cathepsin B in lysosomes. A prime example is the valine-citrulline-p-aminobenzyl carbamate (Val-Cit-PABC) linker.

The mechanism of drug release is as follows:

  • The ADC binds to the target antigen on the cancer cell surface and is internalized, typically via endocytosis.

  • The ADC is trafficked to the lysosome, where the acidic environment and presence of proteases like cathepsin B facilitate linker cleavage.

  • Cathepsin B specifically cleaves the amide bond between the citrulline and the PABC spacer.

  • This cleavage initiates a self-immolative 1,6-elimination of the PABC spacer, which releases the unmodified cytotoxic drug, carbon dioxide, and an aza-quinone methide byproduct.

This targeted release mechanism ensures that the potent payload is liberated predominantly within the cancer cells, thereby minimizing off-target toxicity.

Data Presentation: Performance of ADCs with Carbamate Linkers

The following tables summarize quantitative data on the in vitro and in vivo performance of ADCs utilizing the Val-Cit-PABC carbamate linker.

Table 1: In Vitro Cytotoxicity of ADCs with Val-Cit-PABC Linker

PayloadAntibody TargetCancer Cell LineIC50 (nM)
Monomethyl Auristatin E (MMAE)HER2BT474 (Breast Cancer)0.612[1]
Monomethyl Auristatin E (MMAE)HER2NCI-N87 (Gastric Cancer)Not specified, but potent
Monomethyl Auristatin E (MMAE)CD30Karpas 299 (Lymphoma)~1
DoxorubicinBreast Cancer Specific AntigenMDA-MB-435 (Breast Cancer)0.9–1.5 µM[]
MMAECD22B-cell linesPotent, sub-nanomolar

Note: IC50 values can vary based on the specific antibody, drug-to-antibody ratio (DAR), and experimental conditions.

Table 2: In Vivo Efficacy of ADCs with Val-Cit-PABC Linker in Xenograft Models

ADCXenograft ModelDosing RegimenOutcome
Anti-HER2-vc-MMAENCI-N87 Gastric Cancer3 mg/kg, single doseSignificant tumor growth inhibition
Anti-CD22-vc-MMAEHuman Lymphoma3 mg/kg, single doseTumor regression[3]
Depatuxizumab mafodotin (anti-EGFR ADC)GlioblastomaNot specified93% tumor growth inhibition in small tumors[4]
Anti-HER2 ADCHER2+ Breast Cancer1 mg/kg, single dose57-58% reduction in tumor volume[3]

Experimental Protocols

Protocol 1: Synthesis of a Representative Drug-Linker: Mc-Val-Cit-PABC-Doxorubicin

This protocol describes the synthesis of a maleimido-caproyl-Val-Cit-PABC linker conjugated to the cytotoxic drug doxorubicin. The initial steps involve the use of an Fmoc-protected amino acid, illustrating the role of intermediates like this compound.

Materials:

  • Fmoc-L-Citrulline

  • p-aminobenzyl alcohol (PABOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • Piperidine

  • Fmoc-Val-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide ester of Valine)

  • Maleimidocaproic acid (Mc)

  • Doxorubicin

  • Appropriate solvents for reaction and purification (e.g., DCM, ethyl acetate, ether)

  • Silica gel for column chromatography

Procedure:

  • Synthesis of Fmoc-Cit-PABOH:

    • Dissolve Fmoc-L-Citrulline (1.0 eq) and p-aminobenzyl alcohol (1.1 eq) in DMF.

    • Add HATU (1.1 eq) and DIPEA (1.0 eq).

    • Stir the reaction at room temperature for 12-16 hours.

    • Purify the product by column chromatography to yield Fmoc-Cit-PABOH.

  • Fmoc Deprotection:

    • Dissolve Fmoc-Cit-PABOH in a 20% solution of piperidine in DMF.

    • Stir at room temperature for 1-2 hours to remove the Fmoc group.

    • Remove the solvent under reduced pressure and precipitate the product with ether.

  • Dipeptide Formation (Fmoc-Val-Cit-PABOH):

    • Dissolve the deprotected H-Cit-PABOH in DMF.

    • Add Fmoc-Val-OSu (1.1 eq) and stir at room temperature for 20 hours.

    • Purify the product by column chromatography.

  • Attachment of Maleimide Group (Mc-Val-Cit-PABOH):

    • Deprotect Fmoc-Val-Cit-PABOH using 20% piperidine in DMF as described in step 2.

    • Dissolve the resulting dipeptide in DMF and react with an activated ester of maleimidocaproic acid (e.g., Mc-OSu).

    • Purify the product to obtain the complete linker, Mc-Val-Cit-PABOH.

  • Activation of the Linker and Conjugation to Doxorubicin:

    • The hydroxyl group of the PABC moiety is typically activated, for example, by conversion to a p-nitrophenyl carbonate.

    • The activated linker is then reacted with the primary amine of doxorubicin to form a carbamate linkage.

    • The final drug-linker conjugate is purified by HPLC.

Protocol 2: Antibody-Drug Conjugation via Thiol-Maleimide Chemistry

This protocol describes the conjugation of the maleimide-functionalized drug-linker to a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for antibody reduction

  • Maleimide-activated drug-linker (e.g., Mc-Val-Cit-PABC-Doxorubicin) dissolved in an organic solvent like DMSO

  • Quenching reagent (e.g., N-acetylcysteine)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Antibody Reduction:

    • Prepare the antibody solution at a concentration of 1-10 mg/mL in a suitable buffer (e.g., PBS with EDTA).

    • Add a calculated amount of reducing agent (e.g., a 10-20 fold molar excess of TCEP) to the antibody solution.

    • Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds, exposing free thiol groups.

    • Remove the excess reducing agent by buffer exchange using a desalting column or spin filtration.

  • Conjugation Reaction:

    • Immediately after reduction, add the maleimide-activated drug-linker solution to the reduced antibody. A typical molar excess of the drug-linker is 5-10 fold per free thiol.

    • Ensure the final concentration of the organic solvent (e.g., DMSO) is below 10% to prevent antibody denaturation.

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.

  • Quenching the Reaction:

    • Add a quenching reagent, such as N-acetylcysteine, in excess to cap any unreacted maleimide groups on the drug-linker.

  • Purification of the ADC:

    • Purify the ADC from unconjugated drug-linker and other small molecules using size-exclusion chromatography (SEC).

    • Analyze the purified ADC by methods such as UV-Vis spectroscopy, SDS-PAGE, and mass spectrometry to determine the drug-to-antibody ratio (DAR) and confirm purity.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the potency of the ADC against cancer cells.

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • ADC, unconjugated antibody, and free drug

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates and a microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in complete medium.

    • Remove the old medium from the cells and add the treatment solutions.

    • Incubate for 72-96 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated controls.

    • Plot the cell viability against the logarithm of the drug concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 4: In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol evaluates the anti-tumor activity of the ADC in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human cancer cell line for tumor implantation

  • ADC, vehicle control, and other control articles

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Inject a suspension of cancer cells (e.g., 5 x 10^6 cells) subcutaneously into the flank of each mouse.

    • Monitor the mice for tumor growth.

  • Treatment:

    • When the tumors reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment groups.

    • Administer the ADC, vehicle, or control antibody intravenously (or via another appropriate route) according to the planned dosing schedule (e.g., once weekly for 3 weeks).

  • Monitoring:

    • Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Analysis:

    • The study may be terminated when tumors in the control group reach a predetermined size or after a specific duration.

    • Collect tumors for further analysis (e.g., histology, biomarker analysis).

    • Plot the mean tumor volume over time for each group to assess tumor growth inhibition.

Visualizations

G cluster_synthesis Linker-Payload Synthesis Fmoc_Cit Fmoc-L-Citrulline Fmoc_Cit_PABOH Fmoc-Cit-PABOH Fmoc_Cit->Fmoc_Cit_PABOH PABOH p-aminobenzyl alcohol PABOH->Fmoc_Cit_PABOH H_Cit_PABOH H-Cit-PABOH Fmoc_Cit_PABOH->H_Cit_PABOH Fmoc Deprotection Fmoc_Val_Cit_PABOH Fmoc-Val-Cit-PABOH H_Cit_PABOH->Fmoc_Val_Cit_PABOH Fmoc_Val Fmoc-Val-OSu Fmoc_Val->Fmoc_Val_Cit_PABOH H_Val_Cit_PABOH H-Val-Cit-PABOH Fmoc_Val_Cit_PABOH->H_Val_Cit_PABOH Fmoc Deprotection Mc_Val_Cit_PABOH Mc-Val-Cit-PABOH H_Val_Cit_PABOH->Mc_Val_Cit_PABOH Mc_acid Maleimidocaproic acid Mc_acid->Mc_Val_Cit_PABOH Final_Linker_Drug Mc-Val-Cit-PABC-Doxorubicin Mc_Val_Cit_PABOH->Final_Linker_Drug Activation & Conjugation Drug Doxorubicin Drug->Final_Linker_Drug

Caption: Synthetic workflow for a maleimide-functionalized Val-Cit-PABC-Doxorubicin drug-linker.

G cluster_adc_prep ADC Preparation and Evaluation Antibody Monoclonal Antibody Reduction Partial Reduction of Disulfides Antibody->Reduction Reduced_Ab Thiol-containing Antibody Reduction->Reduced_Ab Conjugation Thiol-Maleimide Conjugation Reduced_Ab->Conjugation Linker_Drug Maleimide-Linker-Drug Linker_Drug->Conjugation ADC Antibody-Drug Conjugate (ADC) Conjugation->ADC Purification Purification (SEC) ADC->Purification Pure_ADC Purified ADC Purification->Pure_ADC In_Vitro In Vitro Cytotoxicity Assay Pure_ADC->In_Vitro In_Vivo In Vivo Efficacy Study Pure_ADC->In_Vivo IC50 IC50 Determination In_Vitro->IC50 TGI Tumor Growth Inhibition In_Vivo->TGI

Caption: Experimental workflow for ADC synthesis and preclinical evaluation.

G cluster_pathway Mechanism of Action of an ADC with a Cleavable Carbamate Linker ADC_circ ADC in Circulation (Stable) Binding Binding to Antigen ADC_circ->Binding Tumor_cell Tumor Cell with Target Antigen Tumor_cell->Binding Internalization Internalization (Endocytosis) Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Cleavage Enzymatic Cleavage (Cathepsin B) Lysosome->Cleavage Release Drug Release Cleavage->Release Drug Free Cytotoxic Drug Release->Drug Apoptosis Cell Death (Apoptosis) Drug->Apoptosis

Caption: Cellular mechanism of action for an ADC with an enzymatically cleavable linker.

References

Application Notes and Protocols for Creating Peptide-Drug Conjugates with Fmoc-(3-bromopropyl)carbamate Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide-drug conjugates (PDCs) are a promising class of targeted therapeutics that combine the specificity of a targeting peptide with the potency of a cytotoxic drug, connected by a chemical linker.[1] This targeted delivery approach aims to enhance the therapeutic window of potent drugs by increasing their concentration at the site of action and minimizing off-target toxicity.[2] The choice of linker is critical to the stability, drug-release mechanism, and overall efficacy of the PDC.[1]

This document provides detailed application notes and protocols for the synthesis of PDCs using Fmoc-(3-bromopropyl)carbamate as a non-cleavable linker. This linker provides a stable carbamate linkage to the peptide and a reactive bromopropyl group for conjugation to a drug molecule. The use of Fmoc chemistry allows for the straightforward incorporation of this linker during solid-phase peptide synthesis (SPPS).

Principle of the Method

The synthesis of a PDC using the Fmoc-(3-bromopropyl)carbamate linker involves a multi-step process. First, the targeting peptide is synthesized on a solid support using standard Fmoc-SPPS methodology. The Fmoc-(3-bromopropyl)carbamate linker is then coupled to a specific site on the peptide, typically a lysine side chain or the N-terminus. Following the completion of the peptide sequence and linker attachment, the peptide is cleaved from the resin and deprotected. The reactive bromopropyl group on the peptide-linker construct is then used to alkylate a nucleophilic functional group (e.g., thiol, amine, or hydroxyl) on the drug molecule. The final PDC is then purified and characterized.

Materials and Reagents

  • Fmoc-protected amino acids

  • Rink Amide resin or other suitable solid support

  • Fmoc-(3-bromopropyl)carbamate

  • Coupling reagents (e.g., HBTU, HOBt, DIC)

  • Base (e.g., DIPEA, Piperidine)

  • Solvents (e.g., DMF, DCM, NMP)

  • Cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5)

  • Drug molecule with a suitable nucleophilic handle

  • Purification system (e.g., RP-HPLC)

  • Analytical instruments (e.g., LC-MS, NMR)

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of the Peptide-Linker Conjugate

This protocol describes the synthesis of a peptide with the (3-bromopropyl)carbamate linker attached to the epsilon-amino group of a lysine residue.

  • Resin Swelling: Swell Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc-SPPS Cycles: Synthesize the desired peptide sequence on the resin using standard Fmoc-SPPS protocols. This involves iterative cycles of Fmoc deprotection with 20% piperidine in DMF and coupling of the next Fmoc-amino acid using a coupling agent like HBTU/DIPEA.

  • Selective Deprotection of Lys(Mtt): If site-specific linker attachment is desired, use a lysine residue protected with a selectively removable protecting group like Mtt (4-methyltrityl). After assembling the peptide chain, selectively deprotect the Mtt group using 1% TFA in DCM.

  • Linker Coupling:

    • Dissolve Fmoc-(3-bromopropyl)carbamate (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the mixture.

    • Add the activated linker solution to the resin and shake for 2-4 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. A negative test indicates complete coupling.

  • Fmoc Deprotection of the Linker: Remove the Fmoc group from the linker by treating the resin with 20% piperidine in DMF for 20 minutes.

  • Final Peptide Deprotection and Cleavage: Wash the resin thoroughly with DMF and DCM. Cleave the peptide-linker conjugate from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5) for 2-3 hours.

  • Precipitation and Lyophilization: Precipitate the crude peptide-linker in cold diethyl ether, centrifuge, and wash the pellet. Lyophilize the crude product to obtain a white powder.

  • Purification: Purify the crude peptide-linker conjugate by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the purified peptide-linker conjugate using LC-MS.

Protocol 2: Conjugation of the Drug to the Peptide-Linker

This protocol describes the alkylation of a drug containing a thiol group with the purified peptide-(3-bromopropyl)carbamate linker.

  • Dissolution of Reactants: Dissolve the purified peptide-(3-bromopropyl)carbamate conjugate and the thiol-containing drug (1.5 eq.) in a suitable solvent such as DMF or a mixture of DMF/water.

  • Base Addition: Add a mild base, such as DIPEA (3-5 eq.), to the reaction mixture to facilitate the deprotonation of the thiol group.

  • Conjugation Reaction: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 12-24 hours. The progress of the reaction can be monitored by LC-MS.

  • Quenching: Once the reaction is complete, the reaction can be quenched by the addition of a small amount of a thiol-containing scavenger like β-mercaptoethanol to react with any remaining bromopropyl groups.

  • Purification of the PDC: Purify the crude PDC by RP-HPLC to remove unreacted starting materials and byproducts.

  • Characterization of the PDC: Characterize the final PDC using LC-MS to confirm the molecular weight and purity. Further characterization by NMR spectroscopy can confirm the structure of the conjugate.

Data Presentation

The following tables provide representative quantitative data for the synthesis and characterization of a hypothetical peptide-drug conjugate (PDC-X). Note: These values are for illustrative purposes and actual results will vary depending on the specific peptide and drug used.

Table 1: Synthesis and Purification of Peptide-Linker Conjugate

ParameterValue
Peptide SequenceH-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-Lys(3-bromopropyl)carbamate)-NH2
ResinRink Amide
Scale0.1 mmol
Crude Yield75 mg
Purity (Crude)65% (by HPLC)
Purified Yield42 mg
Purity (Purified)>98% (by HPLC)
Observed Mass (LC-MS)[M+H]+ = 1135.4 Da
Theoretical Mass[M+H]+ = 1135.3 Da

Table 2: Synthesis and Characterization of PDC-X

ParameterValue
Peptide-LinkerTyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-Lys(3-bromopropyl)carbamate)-NH2
Drug (Drug-SH)Cysteine-containing cytotoxic agent
Conjugation Yield (crude)~70% (by LC-MS analysis)
Purified PDC-X Yield25 mg
Purity (Purified)>99% (by HPLC)
Observed Mass (LC-MS)[M+H]+ = 1589.7 Da
Theoretical Mass[M+H]+ = 1589.6 Da

Visualization of Workflows and Concepts

experimental_workflow cluster_peptide_synthesis Peptide-Linker Synthesis cluster_conjugation Drug Conjugation SPPS Solid-Phase Peptide Synthesis (Fmoc) Linker_Coupling Fmoc-(3-bromopropyl)carbamate Coupling SPPS->Linker_Coupling Cleavage Cleavage & Deprotection Linker_Coupling->Cleavage Purification1 RP-HPLC Purification Cleavage->Purification1 Alkylation Alkylation of Drug-SH Purification1->Alkylation Purified Peptide-Linker Purification2 RP-HPLC Purification Alkylation->Purification2 Characterization LC-MS & NMR Analysis Purification2->Characterization Final_PDC Peptide-Drug Conjugate Characterization->Final_PDC Final PDC Drug Drug-SH Drug->Alkylation

Caption: Experimental workflow for the synthesis of a peptide-drug conjugate.

pdc_mechanism cluster_cell PDC Peptide-Drug Conjugate Peptide Linker Drug Receptor Target Receptor on Cell Surface PDC->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Cell Target Cell Lysosome Lysosome Endocytosis->Lysosome Internalization Drug_Release Drug Action Lysosome->Drug_Release Potential for Intracellular Processing

Caption: General mechanism of action for a peptide-drug conjugate.

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete Linker Coupling Insufficient activation or coupling time. Steric hindrance on the peptide.Increase coupling time and/or temperature. Use a different coupling reagent. Ensure complete deprotection of the conjugation site.
Low Drug Conjugation Yield Inefficient alkylation reaction. Degradation of the drug or peptide-linker.Optimize reaction conditions (pH, temperature, solvent). Use a larger excess of the drug. Ensure the nucleophilicity of the drug is sufficient.
Side Product Formation Reaction of the bromopropyl group with other nucleophilic side chains. Multiple alkylations on the drug.Use orthogonal protecting groups for other nucleophilic residues. Purify the peptide-linker before conjugation. Optimize stoichiometry to favor mono-alkylation.
Poor Purity of Final PDC Incomplete reaction or side reactions. Inefficient purification.Optimize reaction conditions and purification protocol (e.g., gradient, column chemistry).

Conclusion

The use of Fmoc-(3-bromopropyl)carbamate provides a reliable method for the synthesis of peptide-drug conjugates with a stable, non-cleavable linker. The protocols outlined in this document offer a general framework for the synthesis, purification, and characterization of such PDCs. Researchers should optimize the reaction conditions for their specific peptide and drug molecules to achieve the desired purity and yield. Careful analytical characterization is crucial to ensure the quality and integrity of the final peptide-drug conjugate.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Incomplete Fmoc Cleavage of (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address challenges associated with the incomplete cleavage of the Fmoc protecting group from (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for incomplete Fmoc deprotection of this compound?

Incomplete Fmoc cleavage from this specific carbamate can stem from several factors:

  • Standard Deprotection Reagent Issues: The most common deprotection reagent, piperidine, can be problematic. Being a nucleophile, piperidine can react with the electrophilic 3-bromopropyl group, leading to a side reaction that consumes the piperidine and generates a piperidinylated byproduct. This reduces the effective concentration of the base available for Fmoc removal.

  • Degraded Reagents: Piperidine can degrade over time, forming impurities that are less effective for deprotection. Similarly, the solvent, N,N-dimethylformamide (DMF), can contain amine impurities that may interfere with the reaction.

  • Insufficient Reaction Time or Temperature: While standard protocols often suffice, "difficult" substrates or instances of aggregation may necessitate longer reaction times or slightly elevated temperatures to achieve complete deprotection.[1]

  • Steric Hindrance and Aggregation: Although less common for small molecules compared to solid-phase peptide synthesis, intermolecular aggregation can hinder the access of the deprotection reagent to the Fmoc group.

Q2: How can I detect incomplete Fmoc cleavage?

Several analytical techniques can be employed to assess the extent of Fmoc deprotection:

  • Thin Layer Chromatography (TLC): This is a quick and straightforward method to visualize the reaction progress. The starting material (Fmoc-protected) will have a different Rf value than the deprotected product. Incomplete reactions will show a spot corresponding to the starting material.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative assessment of the reaction mixture, allowing for the determination of the percentage of remaining starting material and the presence of any side products.

  • UV-Vis Spectrophotometry: This method quantifies the release of the dibenzofulvene-piperidine adduct, which has a characteristic absorbance around 301 nm.[1] By measuring the absorbance of the reaction solution, the extent of Fmoc removal can be calculated.

  • Kaiser Test: Primarily used in solid-phase peptide synthesis, the Kaiser test is a highly sensitive colorimetric assay for detecting free primary amines.[1] A negative (yellow) or faint blue result after deprotection suggests incomplete Fmoc removal.

Q3: Are there alternative deprotection reagents that can avoid the side reaction with the 3-bromopropyl group?

Yes, using a non-nucleophilic base is the recommended strategy to prevent the N-alkylation side reaction. The most common and effective alternative is 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[1][2][3] DBU is a strong, non-nucleophilic base that efficiently cleaves the Fmoc group without reacting with the alkyl bromide.[3]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving issues of incomplete Fmoc deprotection of this compound.

Problem: Incomplete Fmoc Cleavage Observed by TLC/HPLC
Potential Cause Troubleshooting Step Rationale
Side reaction with piperidine Switch to a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). A common cocktail is 2% DBU in DMF.[1][2]DBU is a strong, non-nucleophilic base that will not react with the electrophilic 3-bromopropyl group, thus ensuring its concentration remains effective for Fmoc cleavage.[3]
Degraded piperidine or DMF Use fresh, high-quality piperidine and amine-free DMF for the deprotection solution.Piperidine can degrade over time, and DMF can contain dimethylamine as an impurity, both of which can lead to incomplete deprotection.
Insufficient deprotection time Increase the reaction time in increments (e.g., 30 minutes, 1 hour) and monitor the progress by TLC or HPLC.Some substrates may require longer exposure to the basic conditions for complete Fmoc removal.[1]
Low reaction temperature If the reaction is being performed at a reduced temperature, allow it to proceed at ambient temperature.Low temperatures can slow down the reaction rate.
Substrate aggregation If aggregation is suspected, consider using a different solvent or adding a chaotropic salt. Performing the deprotection at a slightly elevated temperature (e.g., 40-50°C) can also help to break up aggregates.[1]Aggregation can physically block the access of the deprotection reagent to the Fmoc group.

Data Presentation

Table 1: Comparison of Common Fmoc Deprotection Reagents

ReagentTypical ConcentrationSolventKey CharacteristicsPotential Issues with this compound
Piperidine 20% (v/v)DMFNucleophilic secondary amine, acts as both base and scavenger for dibenzofulvene.[4]High risk of side reaction (N-alkylation) with the 3-bromopropyl group.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) 2% (v/v)DMFStrong, non-nucleophilic base.[1][2]Does not scavenge the dibenzofulvene byproduct; a scavenger may need to be added, or extensive washing is required.[3]
DBU/Piperidine Cocktail 2% DBU, 2% Piperidine (w/w)DMFDBU acts as the primary deprotection agent, while piperidine scavenges the dibenzofulvene.[2]Reduced risk of side reaction compared to 20% piperidine, but the potential for N-alkylation still exists.

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection with Piperidine (Not Recommended for this Substrate)
  • Dissolve this compound in DMF.

  • Add a solution of 20% piperidine in DMF (v/v).

  • Stir the reaction mixture at room temperature for the desired time (typically 15-30 minutes).

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, quench the reaction and proceed with the work-up.

Protocol 2: Recommended Fmoc Deprotection with DBU
  • Dissolve this compound in DMF.

  • Add a solution of 2% DBU in DMF (v/v).

  • Stir the reaction mixture at room temperature for 5-15 minutes.

  • Monitor the reaction progress by TLC or HPLC.

  • Due to the non-nucleophilic nature of DBU, the dibenzofulvene byproduct is not scavenged. After the reaction is complete, either add a small amount of a scavenger like piperidine or perform extensive washing during the work-up to remove the dibenzofulvene.[3]

Protocol 3: UV-Vis Spectrophotometric Monitoring of Fmoc Deprotection

This method allows for the quantitative monitoring of the Fmoc cleavage by measuring the absorbance of the dibenzofulvene-piperidine adduct.

  • Perform the deprotection reaction in a cuvette or collect aliquots at specific time points.

  • Dilute the reaction mixture with DMF to a suitable concentration for spectrophotometric analysis.

  • Measure the absorbance of the solution at approximately 301 nm.[1]

  • Calculate the concentration of the adduct using the Beer-Lambert law (A = εcl), where ε is the molar absorptivity of the dibenzofulvene-piperidine adduct. This allows for the determination of the extent of Fmoc cleavage over time.

Visualizations

Troubleshooting_Workflow start Incomplete Fmoc Cleavage Detected check_reagent Using Piperidine? start->check_reagent switch_to_dbu Switch to 2% DBU in DMF check_reagent->switch_to_dbu Yes check_reagent_quality Check Reagent Quality (Fresh Piperidine & Amine-Free DMF) check_reagent->check_reagent_quality No re_evaluate Re-evaluate Cleavage switch_to_dbu->re_evaluate extend_time Extend Reaction Time check_reagent_quality->extend_time increase_temp Increase Temperature to Ambient extend_time->increase_temp address_aggregation Address Potential Aggregation (Change Solvent, Add Chaotrope, or Gentle Heating) increase_temp->address_aggregation address_aggregation->re_evaluate success Cleavage Successful re_evaluate->success Complete failure Cleavage Still Incomplete (Consult Further) re_evaluate->failure Incomplete Reaction_Schemes cluster_0 Desired Deprotection cluster_1 Side Reaction with Piperidine Fmoc_Carbamate Fmoc-NH-(CH2)3-Br Deprotected_Amine H2N-(CH2)3-Br Fmoc_Carbamate->Deprotected_Amine Base (e.g., Piperidine or DBU) Piperidine Piperidine Side_Product Piperidinium-yl-(CH2)3-NH-Fmoc Br- Piperidine->Side_Product Bromopropyl Br-(CH2)3-NH-Fmoc Bromopropyl->Side_Product

References

Technical Support Center: Bromopropyl Group Reactions in Basic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions with the bromopropyl group under basic conditions.

Frequently Asked Questions (FAQs)

Q1: I'm trying to perform a substitution reaction on a bromopropyl group, but I'm getting a significant amount of an alkene byproduct. What is happening?

A1: You are likely observing a competing E2 elimination reaction.[1][2][3] Under basic conditions, the base can act as a nucleophile and substitute the bromine (SN2 reaction), or it can act as a base and abstract a proton from the carbon adjacent to the one bearing the bromine, leading to the formation of a double bond (E2 elimination).[4] The balance between these two pathways is sensitive to reaction conditions.

Q2: Why is my reaction resulting in a low yield, with a lot of starting material left over, even after a long reaction time?

A2: This could be due to several factors. The base you are using might not be strong enough to deprotonate your nucleophile effectively. Alternatively, steric hindrance around the reaction site on either your substrate or your nucleophile could be slowing down the desired SN2 reaction.[2][5] Using a sterically hindered (bulky) base will almost certainly favor elimination over substitution.[2]

Q3: Can the solvent affect the outcome of my reaction?

A3: Absolutely. The choice of solvent is critical. Protic solvents (like water or ethanol) can solvate the nucleophile, reducing its reactivity, and can encourage substitution.[3][6] Aprotic polar solvents (like DMF or DMSO) are often recommended for SN2 reactions as they do not solvate the nucleophile as strongly, enhancing its reactivity, which can help minimize dehydrohalogenation side products.[7] Conversely, using pure ethanol as a solvent tends to encourage elimination.[3]

Q4: I have a nucleophilic group elsewhere in my molecule. Could this cause other side reactions?

A4: Yes, an internal nucleophile can lead to an intramolecular cyclization reaction. If a nucleophilic group (like an amine or alcohol) is positioned appropriately within the same molecule, it can attack the carbon bearing the bromine, forming a cyclic product (e.g., an azetidine or oxetane ring). This is often a competing and sometimes desired reaction pathway.

Troubleshooting Guides

Issue 1: Predominance of E2 Elimination Byproduct (Alkene Formation)

Your goal is to favor the SN2 substitution pathway over the E2 elimination pathway. The following diagram illustrates the competing reactions.

G cluster_paths Reaction Pathways sub R-CH(NuH)-CH2-CH2Br base Base sn2_prod Desired Product R-CH(Nu)-CH2-CH2 int->sn2_prod SN2 Path (Substitution) e2_prod Side Product R-CH(NuH)-CH=CH2 int->e2_prod E2 Path (Elimination)

Caption: Competing SN2 and E2 reaction pathways for a bromopropyl group.

Troubleshooting Steps:

  • Analyze the Base: Strong, sterically hindered bases (e.g., potassium tert-butoxide) heavily favor E2 elimination.[2] Switch to a less hindered base (e.g., sodium hydride, potassium carbonate) if your nucleophile is an alcohol, or use the nucleophile itself if it is a sufficiently basic amine.

  • Lower the Temperature: Higher temperatures favor elimination reactions.[1][3] Running your reaction at room temperature or below can significantly increase the proportion of the desired substitution product.

  • Change the Solvent: Solvents play a crucial role. Water encourages substitution, while ethanol encourages elimination.[1][3] Consider using a polar aprotic solvent like DMF or acetonitrile to enhance SN2 kinetics.[6]

  • Check Substrate Structure: The bromopropyl group is a primary alkyl halide, which generally favors SN2 reactions.[1][5] However, significant steric bulk near the reaction site can hinder the SN2 pathway, making E2 more competitive.

Data Summary: Factors Influencing SN2 vs. E2 Reactions

FactorTo Favor SN2 (Substitution)To Favor E2 (Elimination)Rationale
Base Strong, but non-hindered nucleophile (e.g., I⁻, RS⁻, N₃⁻)Strong, sterically hindered base (e.g., t-BuOK)Steric bulk prevents the base from acting as a nucleophile, so it acts as a base instead.[2]
Substrate Primary (1°) > Secondary (2°)Tertiary (3°) > Secondary (2°) > Primary (1°)Steric hindrance at the electrophilic carbon prevents SN2 attack.[5][8]
Temperature Lower TemperatureHigher TemperatureElimination has a higher activation energy, so it is favored by more available thermal energy.[3]
Solvent Polar Aprotic (e.g., DMSO, DMF)Less Polar / Protic (e.g., Ethanol)Aprotic solvents do not solvate the nucleophile, increasing its reactivity. Ethanol encourages elimination.[3][7]
Issue 2: Intramolecular Cyclization

This occurs when a nucleophilic functional group is present within the same molecule, positioned to attack the electrophilic carbon of the bromopropyl group.

Troubleshooting Workflow:

The following workflow can help you decide how to proceed if you suspect intramolecular cyclization.

G start Low yield of desired intermolecular product check_cyclic Does mass spectrometry or NMR confirm a cyclic byproduct? start->check_cyclic is_desired Is the cyclic product the desired product? check_cyclic->is_desired Yes troubleshoot_other Refer to other troubleshooting guides (e.g., E2 elimination) check_cyclic->troubleshoot_other No optimize_cyclic Optimize for cyclization: - Use high dilution - Choose a base that favors intramolecular reaction is_desired->optimize_cyclic Yes protect_group Protect the internal nucleophilic group before the reaction is_desired->protect_group No

Caption: Decision workflow for troubleshooting intramolecular cyclization.

Solutions:

  • To Prevent Cyclization: If the intramolecular reaction is a side reaction, you must protect the internal nucleophilic group (e.g., as a Boc-carbamate for an amine or a silyl ether for an alcohol) before introducing the base and reacting the bromopropyl group.

  • To Promote Cyclization: If the cyclic product is desired, use high-dilution conditions. This reduces the probability of intermolecular reactions and favors the intramolecular pathway.

Experimental Protocols

Protocol: Minimizing E2 Elimination in N-Alkylation

This protocol describes the N-alkylation of a primary amine with 1-bromo-3-phenylpropane under conditions designed to favor the SN2 product.

Reagents & Equipment:

  • Primary Amine (1.0 eq)

  • 1-bromo-3-phenylpropane (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Round-bottom flask, magnetic stirrer, reflux condenser, nitrogen atmosphere setup

  • Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add the primary amine (1.0 eq) and anhydrous acetonitrile.

  • Add anhydrous potassium carbonate (2.5 eq) to the solution. K₂CO₃ is a moderately strong, non-hindered base, which will deprotonate the amine without strongly promoting E2 elimination.

  • Stir the suspension at room temperature for 15 minutes.

  • Add 1-bromo-3-phenylpropane (1.1 eq) dropwise to the stirring suspension.

  • Heat the reaction mixture to a gentle reflux (approx. 82°C for acetonitrile) and monitor the reaction progress by TLC or LC-MS. Note: Avoid excessively high temperatures to disfavor elimination.

  • Upon completion, cool the reaction to room temperature.

Work-up and Purification:

  • Filter the solid K₂CO₃ and wash with acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Redissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Characterization:

  • Confirm the structure of the desired SN2 product using ¹H NMR, ¹³C NMR, and HRMS.

  • Specifically, check the ¹H NMR spectrum for the absence of vinyl proton signals (typically 5-6 ppm), which would indicate the presence of the E2 elimination byproduct (3-phenylprop-1-ene).

References

Technical Support Center: Optimizing Peptide Conjugation with (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide conjugation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of peptide conjugation with (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate.

Troubleshooting Guide

This guide addresses common issues encountered during the alkylation of peptides with this compound.

Issue Potential Cause Recommended Solution
Low or No Conjugation Yield Inefficient Alkylation Reaction: The reaction conditions may not be optimal for the alkylation of the target amine on the peptide.- Increase Reaction Time and/or Temperature: Some alkylation reactions on solid-phase can be slow and may require elevated temperatures to proceed to completion.[1][2] - Use a More Effective Base: A stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) may be required to facilitate the alkylation. - Check Reagent Stoichiometry: Ensure a sufficient excess of the alkylating reagent is used. - Solvent Choice: Ensure the peptide-resin is well-swollen in a suitable solvent like DMF or NMP to allow for efficient diffusion of reagents.
Steric Hindrance: The target amine on the peptide may be sterically hindered, preventing efficient reaction with the alkylating agent.- Optimize Linker and Resin: The choice of resin and linker can influence the accessibility of the peptide for reaction. A more flexible linker or a resin with better swelling properties might be beneficial. - Consider Alternative Reagents: If steric hindrance is a significant issue, a smaller or more reactive alkylating agent might be necessary.
Presence of Multiple Products in HPLC/MS Side Reactions: The bromopropyl group can react with nucleophilic side chains of amino acids.- Protect Nucleophilic Side Chains: Ensure that all nucleophilic side chains (e.g., Cys, Lys, His, Met) are adequately protected.[3][4] - Optimize Reaction pH: Control the pH of the reaction to minimize the reactivity of certain side chains. For example, maintaining a lower pH can help protonate and thus deactivate the side chain of histidine.
Over-alkylation: Multiple alkylations may occur on the same peptide, especially on poly-lysine sequences or at the N-terminus.- Reduce Reagent Concentration: Use a lower excess of the alkylating reagent. - Decrease Reaction Time: Monitor the reaction progress and stop it once the desired product is formed.
Peptide Degradation Harsh Reaction Conditions: The use of strong bases or high temperatures for extended periods can lead to peptide degradation or side reactions like aspartimide formation.[3]- Use Milder Bases: If possible, use a milder base or a lower concentration of a strong base. - Minimize Reaction Time: Optimize the reaction time to be as short as possible while still achieving a reasonable yield. - Incorporate Protective Strategies: For sequences prone to aspartimide formation, consider using protecting groups like Hmb on the backbone of the preceding residue.
Difficulty in Product Purification Co-elution of Byproducts: Unreacted starting materials or side products may have similar retention times to the desired product in reverse-phase HPLC.- Optimize HPLC Gradient: Adjust the gradient of the mobile phase to improve the separation of the desired product from impurities. - Use Alternative Purification Techniques: Consider other chromatographic methods like ion-exchange or size-exclusion chromatography if RP-HPLC is not effective.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using this compound in peptide synthesis?

A1: This reagent is designed to introduce a linker arm with a terminal amine protected by an Fmoc group. The 3-bromopropyl group allows for the alkylation of a nucleophilic site on a peptide, such as the N-terminal alpha-amine or the epsilon-amine of a lysine residue. After conjugation, the Fmoc group can be removed under standard basic conditions to reveal a primary amine, which can then be used for further modifications.

Q2: Which amino acid residues are most likely to undergo side reactions with this alkylating agent?

A2: Nucleophilic amino acid side chains are susceptible to alkylation. The most reactive is the thiol group of cysteine, followed by the imidazole ring of histidine, the epsilon-amino group of lysine, and the thioether of methionine. The N-terminal alpha-amine of the peptide is also a potential site for alkylation. To ensure site-specific conjugation, it is crucial to have appropriate protecting groups on all other potentially reactive sites.[4]

Q3: What are the recommended reaction conditions for the conjugation?

A3: While optimal conditions should be determined empirically for each specific peptide, a general starting point would be to dissolve the peptide-resin in a suitable solvent like DMF, add a non-nucleophilic base (e.g., DIEA or DBU), followed by the addition of an excess of this compound. The reaction can be carried out at room temperature or with gentle heating.[1][2]

Q4: How can I monitor the progress of the conjugation reaction?

A4: A small aliquot of the resin can be cleaved and the products analyzed by HPLC and mass spectrometry. This allows for the identification of the desired product, unreacted starting material, and any byproducts. This analysis can be used to optimize the reaction time and other conditions.

Q5: Can I perform the conjugation in solution phase instead of on solid phase?

A5: While solution-phase conjugation is possible, solid-phase synthesis offers the advantage of easy removal of excess reagents and byproducts through simple washing steps.[5] Solution-phase reactions may require more complex purification procedures.

Experimental Protocols

General Protocol for N-terminal Alkylation of a Peptide on Solid Support

This protocol provides a general guideline for the N-terminal alkylation of a resin-bound peptide.

Materials:

  • Fmoc-protected peptide on a suitable solid support (e.g., Rink Amide resin)

  • This compound

  • N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • HPLC and Mass Spectrometer for analysis

Procedure:

  • Fmoc Deprotection: Swell the peptide-resin in DMF. Treat with 20% piperidine in DMF for 5 minutes, then repeat with fresh piperidine solution for 15 minutes to ensure complete removal of the N-terminal Fmoc group. Wash the resin thoroughly with DMF and DCM.

  • Alkylation:

    • Swell the deprotected peptide-resin in DMF.

    • Add 3-5 equivalents of DIEA or DBU and agitate for 5 minutes.

    • Add 3-5 equivalents of this compound dissolved in a minimal amount of DMF.

    • Agitate the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 40-50 °C) to improve efficiency.

  • Washing: After the reaction, wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

  • Test Cleavage and Analysis:

    • Take a small sample of the dried resin.

    • Cleave the peptide using a standard cleavage cocktail for 2-3 hours.

    • Precipitate the peptide in cold diethyl ether.

    • Analyze the crude peptide by RP-HPLC and mass spectrometry to confirm the success of the alkylation.

  • Fmoc Deprotection of the Linker (Optional): If the newly introduced amine needs to be deprotected for further modification, treat the resin with 20% piperidine in DMF as described in step 1.

  • Final Cleavage: Once the synthesis is complete, cleave the peptide from the resin using the appropriate cleavage cocktail.

Visualizations

experimental_workflow start Start: Fmoc-Peptide-Resin deprotection 1. N-terminal Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 alkylation 2. Alkylation Reaction - this compound - Base (DIEA or DBU) in DMF wash1->alkylation wash2 Wash (DMF, DCM) alkylation->wash2 analysis 3. Test Cleavage & Analysis (HPLC/MS) wash2->analysis decision Alkylation Complete? analysis->decision decision->alkylation No, optimize conditions final_cleavage 4. Final Cleavage from Resin decision->final_cleavage Yes end End: Purified Alkylated Peptide final_cleavage->end

Caption: Workflow for N-terminal peptide alkylation.

troubleshooting_logic start Low Conjugation Yield cause1 Inefficient Alkylation? start->cause1 cause2 Steric Hindrance? start->cause2 cause3 Peptide Degradation? start->cause3 solution1a Increase Reaction Time/Temp cause1->solution1a solution1b Use Stronger Base cause1->solution1b solution1c Increase Reagent Excess cause1->solution1c solution2a Change Resin/Linker cause2->solution2a solution2b Consider Smaller Reagent cause2->solution2b solution3a Use Milder Base cause3->solution3a solution3b Reduce Reaction Time cause3->solution3b

Caption: Troubleshooting logic for low yield.

References

Technical Support Center: Preventing Aggregation During Solid-Phase Synthesis with Bulky Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for managing peptide aggregation during solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting strategies and answers to frequently asked questions regarding the use of bulky linkers and other methods to prevent on-resin aggregation.

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation in the context of SPPS?

A1: During solid-phase peptide synthesis, the growing peptide chains attached to the insoluble resin support can self-associate. This is primarily driven by the formation of intermolecular hydrogen bonds, which can lead to the formation of secondary structures like β-sheets.[1][2] This aggregation can make the N-terminus of the peptide chain inaccessible to reagents, resulting in incomplete or failed coupling and deprotection steps.[1][2]

Q2: Which peptide sequences are most susceptible to aggregation?

A2: Sequences that are rich in hydrophobic amino acids such as Valine (Val), Isoleucine (Ile), Leucine (Leu), Phenylalanine (Phe), and Alanine (Ala) are particularly prone to aggregation.[1] Additionally, sequences containing amino acids that can form strong hydrogen bonds, like Glutamine (Gln), Serine (Ser), and Threonine (Thr), can also be problematic.[1] Aggregation is generally not a significant issue before the fifth or sixth residue has been coupled.[1][3]

Q3: What are the observable signs of on-resin aggregation?

A3: A primary indicator of aggregation is the failure of the peptide-resin to swell properly in the synthesis solvent; the resin bed may appear shrunken.[1][3][4] In continuous-flow synthesis, a flattened and broadened deprotection profile can also indicate aggregation.[1] Furthermore, standard analytical tests like the Kaiser or TNBS test may become unreliable and yield false negatives in cases of severe aggregation.[1]

Q4: How do bulky linkers help prevent aggregation?

A4: Bulky linkers, such as those based on a trityl framework, create steric hindrance that can disrupt the close packing of peptide chains on the resin. This increased distance between peptide chains minimizes the intermolecular hydrogen bonding that leads to the formation of secondary structures and aggregation. For instance, trityl-based resins are recommended for synthesizing peptides with C-terminal Glycine or Proline, as they reduce the likelihood of diketopiperazine formation, a side reaction promoted by aggregation.[5]

Q5: What are some examples of bulky linkers and backbone-protecting groups used to mitigate aggregation?

A5: Several strategies involving bulky moieties are employed to disrupt aggregation:

  • Trityl-based linkers: Resins like 2-chlorotrityl chloride resin provide significant steric bulk at the C-terminus.[5]

  • Backbone-protecting groups: Incorporating groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on the backbone amide nitrogen of an amino acid can effectively disrupt hydrogen bonding.[3][6] These are often introduced as dipeptide units, for example, Fmoc-Ala-(Dmb)Gly-OH.[7]

  • Pseudoprolines: These are dipeptides derived from serine or threonine that introduce a "kink" in the peptide backbone, disrupting the formation of regular secondary structures.[3][8]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving issues related to peptide aggregation when using bulky linkers and other preventative measures.

Issue Symptoms Possible Causes Recommended Solutions
Incomplete Coupling Positive Kaiser or TNBS test after coupling, indicating unreacted free amines.[1][2]Severe on-resin aggregation is blocking access to the N-terminus. Steric hindrance from the bulky linker or backbone protecting group is slowing down the coupling reaction.* Extend Reaction Time: Allow the coupling reaction to proceed for a longer duration (e.g., 2-4 hours or overnight).[9] * Increase Reagent Excess: Use a higher excess of the activated amino acid and coupling reagents.[10] * Change Coupling Reagents: Switch to a more potent coupling reagent such as HATU or HCTU.[9] * Elevate Temperature: Perform the coupling at a higher temperature (e.g., 50-75°C), potentially with microwave assistance, to disrupt secondary structures.[6]
Incomplete Fmoc-Deprotection Incomplete removal of the Fmoc group, often detected by UV monitoring in automated synthesizers or by analyzing a small cleaved sample by mass spectrometry.Aggregation is preventing the deprotection reagent (piperidine) from reaching the Fmoc group.* Use a Stronger Base: Switch to a deprotection solution containing DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in addition to piperidine.[3] * Modify Solvent System: Add chaotropic salts like LiCl to the deprotection and coupling solvents to disrupt hydrogen bonds.[2][6] Using solvents like N-methylpyrrolidone (NMP) or adding DMSO can also improve solvation.[3]
Poor Resin Swelling The resin bed appears shrunken and does not swell to its expected volume in the synthesis solvent.[1][4]The peptide chains are collapsing onto themselves and the resin support due to strong intermolecular interactions.* Incorporate Aggregation-Disrupting Moieties: If not already in use, resynthesize the peptide incorporating pseudoproline dipeptides or Hmb/Dmb-protected amino acids at strategic intervals (e.g., every 6-7 residues).[3] * Use a Low-Loading Resin: A lower substitution resin increases the distance between peptide chains, reducing the propensity for aggregation.[3] * Switch to a PEG-based Resin: Polyethylene glycol (PEG) based resins like TentaGel can improve solvation of the peptide-resin matrix.[3][11]
Low Yield After Cleavage The final amount of purified peptide is significantly lower than expected.Aggregation during synthesis led to a high proportion of truncated or deletion sequences that were removed during purification. The bulky linker may require modified cleavage conditions for efficient release of the peptide.* Optimize Cleavage Cocktail: Ensure the cleavage cocktail and scavengers are appropriate for the specific amino acids in the sequence and the type of bulky linker used.[10] For some linkers, a longer cleavage time may be necessary.[10] * Analyze Crude Product: Before purification, analyze the crude product by mass spectrometry to identify the nature of the impurities (e.g., truncated sequences). This can help diagnose at which stage of the synthesis aggregation became problematic.

Logical Workflow for Troubleshooting Aggregation

G start Synthesis Issue Observed (e.g., Low Yield, Failed Coupling) check_swelling Check Resin Swelling start->check_swelling swelling_poor Poor Swelling? check_swelling->swelling_poor kaiser_test Perform Kaiser/TNBS Test After Coupling kaiser_pos Positive Test? kaiser_test->kaiser_pos analyze_crude Analyze Crude Peptide by Mass Spectrometry truncations Truncated Sequences Present? analyze_crude->truncations swelling_poor->kaiser_test No aggregation High Likelihood of Aggregation swelling_poor->aggregation Yes kaiser_pos->analyze_crude No incomplete_coupling Incomplete Coupling kaiser_pos->incomplete_coupling Yes synthesis_failure Synthesis Failure Due to Progressive Aggregation truncations->synthesis_failure Yes end Other Issue (e.g., Cleavage Problem, Side Reaction) truncations->end No solution_swelling Solution: - Use PEG or low-load resin - Add chaotropic salts - Incorporate Hmb/Dmb or  pseudoprolines aggregation->solution_swelling solution_coupling Solution: - Extend coupling time - Use stronger coupling reagent - Increase temperature incomplete_coupling->solution_coupling solution_resynthesize Solution: - Resynthesize with an  optimized strategy from the start synthesis_failure->solution_resynthesize

A troubleshooting workflow for identifying and addressing peptide aggregation.

Experimental Protocols

Protocol 1: Incorporation of an Hmb/Dmb-Protected Amino Acid Dipeptide

This protocol describes the manual coupling of a pre-formed Fmoc-Aaa-(Dmb)Gly-OH dipeptide to disrupt aggregation.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-Aaa-(Dmb)Gly-OH dipeptide (3 equivalents)

  • HBTU (2.9 equivalents)

  • HOBt (3 equivalents)

  • DIPEA (6 equivalents)

  • DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • TNBS test reagents

Procedure:

  • Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.

  • In a separate vessel, dissolve the Fmoc-Aaa-(Dmb)Gly-OH dipeptide, HBTU, and HOBt in a minimal volume of DMF.

  • Add DIPEA to the solution and allow it to pre-activate for 2-3 minutes.

  • Add the activated dipeptide solution to the peptide-resin.

  • Agitate the mixture for 1-2 hours at room temperature.[1]

  • Perform a TNBS test to confirm the completion of the coupling.[1] If the reaction is incomplete, extend the coupling time or repeat the coupling with fresh reagents.

  • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to prepare for the next deprotection step.

Protocol 2: SPPS at Elevated Temperature Using a Microwave Synthesizer

This protocol provides a general procedure for performing SPPS at elevated temperatures to overcome aggregation.

Materials:

  • Peptide-resin

  • Fmoc-protected amino acids

  • Coupling reagent (e.g., HCTU)

  • Activation base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Microwave peptide synthesizer

Procedure:

  • Place the peptide-resin in the reaction vessel of the microwave synthesizer.

  • Deprotection: Add the deprotection solution. Apply microwave energy to reach the target temperature (e.g., 75°C) and hold for a specified time (e.g., 3-5 minutes).[1]

  • Wash the resin thoroughly with DMF.

  • Coupling: Add the Fmoc-protected amino acid, coupling reagent, and activation base dissolved in DMF.

  • Apply microwave energy to reach the target temperature (e.g., 75°C) and hold for a specified time (e.g., 5-10 minutes).

  • Wash the resin thoroughly with DMF.

  • Repeat the deprotection and coupling cycles for the entire sequence.

Mechanism of Aggregation Prevention

The following diagram illustrates how bulky linkers and backbone protection strategies work to prevent peptide chain aggregation.

G cluster_0 Standard SPPS with Aggregation cluster_1 SPPS with Bulky Linkers / Backbone Protection Resin0 Resin Bead P1 Peptide 1 Resin0->P1 Linker P2 Peptide 2 Resin0->P2 Linker P3 Peptide 3 Resin0->P3 Linker P1->P2 H-Bonds P2->P3 H-Bonds Resin1 Resin Bead B1 Bulky Group Resin1->B1 Bulky Linker B2 Bulky Group Resin1->B2 Bulky Linker B3 Bulky Group Resin1->B3 Bulky Linker P4 Peptide 4 P5 Peptide 5 P6 Peptide 6 B1->P4 B2->P5 B3->P6

Bulky groups create space between peptide chains, preventing aggregation.

References

troubleshooting low yield in PROTAC synthesis using (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate as a linker precursor in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in PROTAC synthesis?

A1: this compound serves as a bifunctional linker precursor. It enables the introduction of a three-carbon alkyl chain between the protein of interest (POI) ligand and the E3 ligase ligand. The molecule features a terminal bromide, which acts as an electrophile for alkylation of a nucleophilic functional group (commonly an amine or thiol) on one of the PROTAC binding moieties. The other end is protected with a fluorenylmethyloxycarbonyl (Fmoc) group, which masks a primary amine. This Fmoc group can be selectively removed under basic conditions to reveal the amine, allowing for subsequent coupling to the other binding partner, typically via amide bond formation.

Q2: What are the most common issues observed when using this alkyl bromide linker in PROTAC synthesis?

A2: Researchers often encounter several challenges when using alkyl bromide linkers like this compound:

  • Low Reactivity/Low Yield: The nucleophilicity of the amine on the warhead or E3 ligase ligand can be low, leading to poor reaction yields. Aromatic amines, for instance, are generally weak nucleophiles, making direct alkylation challenging.

  • Over-alkylation: Primary or secondary amines can undergo multiple alkylations, resulting in a mixture of secondary, tertiary, and even quaternary ammonium salts. This occurs because the alkylated amine product can sometimes be more nucleophilic than the starting amine.

  • Side Reactions: Besides over-alkylation, other side reactions can complicate the purification of the desired PROTAC.

  • Poor Solubility: PROTACs incorporating hydrophobic alkyl chains may exhibit poor aqueous solubility, which can impact their biological evaluation.

Q3: How can I improve the yield of the initial alkylation step?

A3: To improve the yield of the N-alkylation reaction, consider the following:

  • Optimize the Base: The choice and amount of base are critical. A weak base may not sufficiently deprotonate the amine, while a very strong base could promote side reactions. For poorly nucleophilic amines, N,N-diisopropylethylamine (DIPEA) is a common choice. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be effective.

  • Solvent Selection: A polar aprotic solvent is typically preferred for SN2 reactions. Dimethylformamide (DMF) or acetonitrile (CH₃CN) are common choices as they help to solvate the reactants and facilitate the reaction.

  • Increase Temperature: If the reaction is sluggish at room temperature, heating to 50-80 °C can increase the reaction rate. However, it is important to monitor for potential degradation of starting materials or products at elevated temperatures.

  • Increase Reactant Concentration: Ensure the reaction is not too dilute, as higher concentrations can favor bimolecular reactions.

Q4: What are the standard conditions for Fmoc deprotection?

A4: The Fmoc group is typically removed using a solution of a secondary amine in an aprotic solvent. The most common reagent is a 20% solution of piperidine in DMF. The reaction is usually fast, often completing within 30 minutes at room temperature.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Reaction Yield in N-Alkylation - Weakly nucleophilic amine on the binding moiety.- Inappropriate base or insufficient amount.- Unsuitable solvent.- Low reaction temperature.- Degraded alkyl bromide linker.- For weakly nucleophilic amines, consider converting the bromide to the more reactive iodide in situ by adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) (Finkelstein reaction).- Screen different bases such as DIPEA, K₂CO₃, or Cs₂CO₃. Use at least 2-3 equivalents.- Use a polar aprotic solvent like DMF or DMSO.- Increase the reaction temperature to 50-80 °C and monitor the reaction progress by LC-MS.- Verify the purity and integrity of the this compound before use.
Multiple Products Observed (Over-alkylation) The amine on the binding moiety is highly nucleophilic and reacts multiple times with the linker.- Use a larger excess of the amine-containing starting material relative to the alkyl bromide linker to favor mono-alkylation.- Carefully control the stoichiometry of the reactants.- Consider using a milder base or lowering the reaction temperature.
Incomplete Fmoc Deprotection - Insufficient reaction time.- Degradation of the deprotection reagent (e.g., piperidine).- Extend the reaction time for Fmoc deprotection and monitor by LC-MS until the starting material is consumed.- Use a freshly prepared solution of 20% piperidine in DMF.
Difficulty in Purifying the Final PROTAC - The flexible and potentially hydrophobic nature of the alkyl linker can lead to peak broadening in chromatography.- Presence of closely related impurities from side reactions.- For preparative HPLC, use a high-resolution column and a shallow elution gradient to improve separation.- If the PROTAC is sensitive to acidic conditions, consider using a neutral pH buffer system for purification.- Flash column chromatography on silica gel can also be employed, with careful selection of the eluent system.

Experimental Protocols

Protocol 1: Alkylation of an Amine-Containing Ligand with this compound

This protocol describes a general procedure for the alkylation of an amine-containing E3 ligase ligand or protein of interest (POI) ligand.

Materials:

  • Amine-containing ligand (1.0 eq)

  • This compound (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Nitrogen or Argon atmosphere

Procedure:

  • Dissolve the amine-containing ligand in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Add DIPEA to the solution and stir for 5-10 minutes at room temperature.

  • Add this compound to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-80 °C. Monitor the reaction progress by LC-MS. The reaction time can vary from a few hours to overnight depending on the reactivity of the amine.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the Fmoc-protected intermediate.

Protocol 2: Fmoc Deprotection

This protocol details the removal of the Fmoc protecting group to reveal the primary amine.

Materials:

  • Fmoc-protected intermediate from Protocol 1

  • 20% Piperidine in DMF (v/v)

Procedure:

  • Dissolve the Fmoc-protected intermediate in a 20% solution of piperidine in DMF.

  • Stir the reaction mixture at room temperature for 30 minutes. Monitor the deprotection by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess piperidine.

  • The resulting crude amine is often used in the next step (e.g., amide coupling) without further purification. If necessary, the product can be purified by flash column chromatography or preparative HPLC.

Quantitative Data Summary

The following table provides representative quantitative data for the synthesis steps. Actual results may vary depending on the specific substrates and reaction conditions.

StepReagentMolar EquivalenceTypical SolventTypical TemperatureTypical Reaction TimeExpected Yield
Alkylation Amine-containing Ligand1.0DMF25 - 80 °C4 - 24 hours40 - 70%
This compound1.2
DIPEA3.0
Fmoc Deprotection Fmoc-protected Intermediate1.0DMF25 °C30 minutes>90% (often used crude)
Piperidine20% (v/v)

Experimental Workflow and Logic Diagrams

PROTAC_Synthesis_Workflow PROTAC Synthesis Workflow using this compound cluster_alkylation Step 1: Alkylation cluster_deprotection Step 2: Fmoc Deprotection cluster_coupling Step 3: Final Coupling A Amine-containing Ligand C Alkylation Reaction (DMF, DIPEA) A->C B (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate B->C D Fmoc-protected Intermediate C->D E Fmoc-protected Intermediate F Fmoc Deprotection (20% Piperidine/DMF) E->F G Amine-Linker-Ligand F->G H Amine-Linker-Ligand J Amide Coupling (e.g., HATU, DIPEA) H->J I Carboxylic Acid-containing Ligand I->J K Final PROTAC J->K

Caption: A generalized workflow for the synthesis of a PROTAC.

Troubleshooting_Low_Yield Troubleshooting Low Yield in Alkylation start Low or No Yield in Alkylation Step q1 Is the amine nucleophile weak (e.g., aromatic amine)? start->q1 a1_yes Add catalytic NaI or KI (Finkelstein Reaction) q1->a1_yes Yes q2 Are the reaction conditions optimal? q1->q2 No a1_yes->q2 a2_no Screen bases (DIPEA, K2CO3, Cs2CO3) Increase temperature (50-80°C) Use polar aprotic solvent (DMF, DMSO) q2->a2_no No q3 Is the alkyl bromide linker of high quality? q2->q3 Yes a2_no->q3 a3_no Verify purity and integrity of the linker reagent q3->a3_no No end Improved Yield q3->end Yes a3_no->end

Caption: A decision tree for troubleshooting low yield.

stability of (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate in different pH

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Fmoc-3-bromopropylcarbamate

Welcome to the technical support center for (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate. This guide provides detailed information on the stability of this reagent under various pH conditions, along with troubleshooting advice and experimental protocols for your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary factor influencing the stability of this compound?

The stability of this compound is overwhelmingly dictated by its N-Fmoc (N-(9-fluorenylmethoxycarbonyl)) protecting group. The Fmoc group is notoriously sensitive to basic conditions and is designed for easy cleavage by amines, such as piperidine. This lability is the most critical factor to consider during experimental design.

Q2: How does the stability of the compound change with pH?

The compound exhibits significantly different stability profiles across the pH spectrum:

  • Acidic pH (pH < 6): The Fmoc group is generally stable under acidic conditions. The carbamate linkage itself is also resistant to cleavage by weak to moderate acids.

  • Neutral pH (pH 6-7.5): The compound is relatively stable at neutral pH, making it suitable for use in many standard biological buffers for short to moderate incubation periods. However, prolonged storage in aqueous neutral buffers is not recommended.

  • Basic pH (pH > 7.5): The compound is highly unstable in basic conditions. The Fmoc group will be rapidly cleaved. The rate of this cleavage increases significantly as the pH becomes more alkaline.

Q3: I am seeing unexpected side products or low yield in my reaction conducted in a basic buffer. Could this be related to the reagent's stability?

Yes, this is highly likely. If your reaction buffer has a pH above 7.5, you are likely experiencing significant cleavage of the Fmoc group from your this compound reagent. This generates a free amine (3-bromopropylamine) and other byproducts, which can interfere with your intended reaction pathway or result in a low yield of the desired product.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low reaction yield or no product formation. Reagent degradation due to basic (alkaline) reaction conditions.Buffer your reaction to maintain a pH between 6.0 and 7.5. If a basic pH is required for your specific chemistry, consider an alternative N-protecting group that is base-stable (e.g., Boc).
Appearance of unexpected peaks in HPLC/LC-MS analysis. Cleavage of the Fmoc group leading to byproducts like dibenzofulvene-piperidine adducts (if piperidine or other amines are present).Confirm the identity of byproducts using mass spectrometry. Run a control experiment by incubating the reagent in your reaction buffer alone to confirm degradation. Purify the reagent if its purity is in doubt before use.
Inconsistent results between experimental runs. Gradual degradation of the reagent stock solution if dissolved in a protic or slightly basic solvent.Prepare fresh solutions of the reagent immediately before use. If a stock solution is necessary, dissolve it in a dry, aprotic solvent like DMF or NMP and store it under an inert atmosphere (e.g., argon or nitrogen) at -20°C.

Quantitative Stability Data

While specific kinetic data for this exact molecule is not broadly published, the stability profile can be reliably inferred from the well-documented behavior of the Fmoc protecting group. The following table summarizes the expected stability.

pH RangeConditionExpected StabilityPrimary Degradation Pathway
1 - 5 AcidicHigh Minimal degradation expected over typical reaction times.
6 - 7.5 NeutralModerate Generally stable for several hours, but slow hydrolysis is possible over extended periods (>24h).
> 7.5 BasicVery Low Rapid cleavage of the Fmoc group via an E1cB-type elimination mechanism.

Experimental Protocols

Protocol: Assessing the Stability of this compound in a Custom Buffer

This protocol allows you to determine the stability of the reagent in your specific experimental buffer using HPLC analysis.

1. Materials:

  • This compound
  • Your experimental buffer (e.g., PBS, Borate, TRIS) adjusted to the desired pH.
  • Quenching solution (e.g., 1% Trifluoroacetic Acid (TFA) in Acetonitrile).
  • HPLC system with a C18 column.
  • Mobile Phase A: 0.1% TFA in Water
  • Mobile Phase B: 0.1% TFA in Acetonitrile

2. Procedure:

  • Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent (e.g., Acetonitrile or DMF).
  • Set up a series of vials containing your experimental buffer.
  • At time zero (T=0), spike the compound stock solution into the buffer to a final concentration of 50-100 µg/mL. Mix thoroughly.
  • Immediately withdraw a 100 µL aliquot and mix it with 100 µL of the quenching solution. This is your T=0 sample.
  • Incubate the remaining solution at your desired experimental temperature.
  • Withdraw additional aliquots at various time points (e.g., 1h, 2h, 4h, 8h, 24h) and quench them in the same manner.
  • Analyze all quenched samples by reverse-phase HPLC. Monitor the disappearance of the parent compound's peak area over time.

3. Data Analysis:

  • Calculate the percentage of the remaining compound at each time point relative to the T=0 sample.
  • Plot the percentage of the remaining compound versus time to visualize the degradation profile.

Visualizations

Logical Relationship Diagram

The following diagram illustrates the relationship between pH and the stability of the Fmoc-protected compound.

cluster_pH pH Environment cluster_stability Compound Stability & Outcome acid Acidic (pH < 6) stable High Stability (Fmoc Group Intact) acid->stable Maintains Integrity neutral Neutral (pH 6-7.5) neutral->stable Relatively Stable base Basic (pH > 7.5) unstable Low Stability (Fmoc Group Cleaved) base->unstable Rapid Cleavage prep 1. Prepare Stock Solution (1 mg/mL in ACN) spike 2. Spike into Buffer (pH of interest) prep->spike sample 3. Sample at Time Points (T=0, 1h, 2h, etc.) spike->sample quench 4. Quench Aliquots (e.g., 1% TFA in ACN) sample->quench analyze 5. Analyze by HPLC quench->analyze plot 6. Plot % Remaining vs. Time analyze->plot

Technical Support Center: Purification of Peptides Modified with (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of peptides modified with (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate. This modification introduces a reactive bromopropyl group, often used for subsequent conjugation, which presents unique challenges during purification.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in purifying peptides modified with a (3-bromopropyl)carbamate linker?

A1: The primary challenge is the presence of the reactive alkyl bromide. This functional group can be susceptible to nucleophilic attack, leading to side products that are difficult to separate from the desired peptide. Additionally, the Fmoc protecting group and the linker itself significantly increase the hydrophobicity of the peptide, which can lead to aggregation and poor chromatographic resolution.

Q2: What is the recommended initial purification strategy for these modified peptides?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most powerful method for peptide purification.[1][2] A C18 column is a good starting point, and a water/acetonitrile gradient with 0.1% trifluoroacetic acid (TFA) is typically used.[1]

Q3: Why is an orthogonal purification strategy often recommended?

A3: Due to the complexity of the crude peptide mixture after modification, a single RP-HPLC step may not be sufficient to achieve high purity. Orthogonal purification, which employs a second separation technique based on a different principle (e.g., ion-exchange chromatography), can effectively remove impurities that co-elute with the target peptide in the first step.[3]

Q4: How does the (3-bromopropyl)carbamate modification affect the peptide's behavior on RP-HPLC?

A4: The (3-bromopropyl)carbamate group, along with the Fmoc group, significantly increases the hydrophobicity of the peptide.[4][5][6][7][8] This leads to a longer retention time on RP-HPLC compared to the unmodified peptide. The increased hydrophobicity can also enhance the risk of peptide aggregation.

Q5: What are common impurities encountered during the purification of these modified peptides?

A5: Common impurities include:

  • Unreacted peptide: The starting peptide that was not modified.

  • Hydrolyzed products: Peptides where the bromine has been replaced by a hydroxyl group.

  • Truncated and deletion sequences: Byproducts from the solid-phase peptide synthesis (SPPS).[1]

  • Side-products from cleavage: Adducts formed during the cleavage of the peptide from the resin.[9][10]

  • Dimers and oligomers: Formed through intermolecular reactions of the reactive bromopropyl group.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Broad or Tailing Peaks in RP-HPLC Peptide aggregation due to increased hydrophobicity.- Reduce the sample concentration before injection.- Add a small amount of organic solvent (e.g., acetonitrile or isopropanol) to the sample solvent.- Increase the column temperature to disrupt secondary structures and aggregation.
Secondary interactions with the column.- Ensure the mobile phase contains an ion-pairing agent like 0.1% TFA.- Consider using a different stationary phase (e.g., C8 or C4 for very hydrophobic peptides).
Multiple Peaks Close to the Main Product Presence of closely related impurities (e.g., hydrolyzed product, diastereomers).- Optimize the HPLC gradient to be shallower around the elution time of the target peptide for better resolution.- Employ an orthogonal purification method like ion-exchange chromatography.
On-column degradation of the modified peptide.- Minimize the time the sample spends on the column by using a faster flow rate or a shorter gradient.- Ensure the mobile phase is fresh and free of nucleophilic contaminants.
Low Recovery of the Modified Peptide Irreversible adsorption to the column.- Pre-condition the column with a blank injection or a solution of a standard protein like BSA.- For very hydrophobic peptides, consider a less retentive column (C8 or C4).[11]
Precipitation of the peptide in the autosampler or on the column.- Increase the organic content of the sample solvent.- Ensure the peptide is fully dissolved before injection.
Presence of a New Peak with Higher Polarity Hydrolysis of the bromopropyl group to a hydroxypropyl group.- Use fresh, high-purity solvents for the mobile phase.- Minimize exposure of the purified peptide to aqueous solutions for extended periods.
Loss of Fmoc Group During Purification Instability of the Fmoc group under certain conditions.- While generally stable to acidic conditions of RP-HPLC, ensure the pH of the mobile phase is maintained around 2 with TFA. Avoid basic conditions.

Experimental Protocols

Protocol 1: Standard Reversed-Phase HPLC Purification

This protocol outlines a general procedure for the purification of a peptide modified with this compound.

Materials:

  • Crude modified peptide, lyophilized

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Reversed-phase C18 column (e.g., 5 µm particle size, 100 Å pore size)

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, such as a mixture of water and acetonitrile containing 0.1% TFA.

  • Column Equilibration: Equilibrate the C18 column with 95% mobile phase A (0.1% TFA in water) and 5% mobile phase B (0.1% TFA in acetonitrile).

  • Injection: Inject the dissolved crude peptide onto the equilibrated column.

  • Gradient Elution: Elute the peptide using a linear gradient of mobile phase B. A typical gradient might be from 5% to 65% B over 60 minutes. The optimal gradient will depend on the hydrophobicity of the specific peptide and may require optimization.

  • Fraction Collection: Collect fractions based on the UV absorbance at 220 nm and 280 nm.

  • Analysis of Fractions: Analyze the collected fractions by analytical HPLC and mass spectrometry to identify the fractions containing the pure desired product.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.

Protocol 2: Orthogonal Purification using Ion-Exchange Chromatography followed by RP-HPLC

This two-step protocol is recommended for complex crude mixtures where a single RP-HPLC run is insufficient.

Step 1: Ion-Exchange Chromatography (IEX)

  • Column and Buffer Selection: Choose an appropriate IEX column (cation or anion exchange) based on the calculated isoelectric point (pI) of the modified peptide. Prepare appropriate volatile buffers (e.g., ammonium formate or ammonium acetate).

  • Sample Loading: Dissolve the crude peptide in the IEX loading buffer and load it onto the equilibrated column.

  • Elution: Elute the bound peptides using a salt gradient (e.g., increasing concentration of ammonium formate).

  • Fraction Collection and Analysis: Collect fractions and analyze them by analytical RP-HPLC and mass spectrometry to identify those containing the target peptide.

  • Desalting: Pool the fractions containing the peptide of interest and desalt using a C18 solid-phase extraction (SPE) cartridge or a short RP-HPLC run with a steep gradient.

Step 2: Reversed-Phase HPLC (Polishing Step)

  • Sample Preparation: Dissolve the desalted peptide from the IEX step in the RP-HPLC mobile phase A.

  • Purification: Purify the peptide using the standard RP-HPLC protocol described in Protocol 1. This step will remove any remaining impurities and the salt from the IEX step.

  • Final Analysis and Lyophilization: Analyze the fractions for purity, pool the pure fractions, and lyophilize.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis & Modification cluster_purification Purification Strategies cluster_analysis Analysis & Final Product SPPS Solid-Phase Peptide Synthesis (SPPS) Modification On-Resin Modification with (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate SPPS->Modification Cleavage Cleavage from Resin & Deprotection Modification->Cleavage Crude_Peptide Crude Modified Peptide Cleavage->Crude_Peptide RP_HPLC Reversed-Phase HPLC (Primary Purification) Crude_Peptide->RP_HPLC Analysis1 Analytical HPLC & MS RP_HPLC->Analysis1 Purity Check Orthogonal Orthogonal Purification (Optional Polishing Step) IEX Ion-Exchange Chromatography Orthogonal->IEX RP_HPLC2 Reversed-Phase HPLC IEX->RP_HPLC2 Analysis2 Analytical HPLC & MS RP_HPLC2->Analysis2 Purity Check Analysis1->Orthogonal <95% Pure Pure_Peptide Pure Modified Peptide Analysis1->Pure_Peptide >95% Pure Lyophilization Lyophilization Pure_Peptide->Lyophilization Analysis2->Pure_Peptide Final_Product Final Product Lyophilization->Final_Product

Caption: A workflow for the synthesis and purification of modified peptides.

troubleshooting_logic Start Crude Peptide Purification by RP-HPLC Check_Purity Is Purity > 95%? Start->Check_Purity Poor_Resolution Poor Peak Resolution? Check_Purity->Poor_Resolution No Success Purification Successful Check_Purity->Success Yes Low_Yield Low Yield? Poor_Resolution->Low_Yield No Optimize_Gradient Optimize Gradient (shallower) Poor_Resolution->Optimize_Gradient Yes Orthogonal_Purification Use Orthogonal Method (e.g., IEX) Low_Yield->Orthogonal_Purification No, try another method Check_Aggregation Address Aggregation: - Lower Concentration - Change Solvent - Increase Temperature Low_Yield->Check_Aggregation Yes Optimize_Gradient->Start Orthogonal_Purification->Start Check_Aggregation->Start Check_Adsorption Address Adsorption: - Pre-condition Column - Use C4/C8 Column Check_Aggregation->Check_Adsorption If aggregation is not the issue Check_Adsorption->Start

Caption: A troubleshooting decision tree for peptide purification.

References

managing steric hindrance in reactions with (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing steric hindrance and other common issues encountered during its use as an alkylating agent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a bifunctional reagent. It contains a terminal bromine atom, making it an effective propylating agent for various nucleophiles. The other end of the molecule features a primary amine protected by a bulky 9-fluorenylmethoxycarbonyl (Fmoc) group. This orthogonal protecting group is stable under many reaction conditions but can be readily removed with a mild base, such as piperidine.

Its primary application is in the introduction of a protected 3-aminopropyl linker into molecules, particularly in the synthesis of complex organic molecules, peptides, and bioconjugates.

Q2: What is the primary cause of steric hindrance when using this reagent?

The main source of steric hindrance is the bulky Fmoc protecting group. This large, rigid group can impede the approach of a nucleophile to the electrophilic carbon of the 3-bromopropyl chain, especially if the nucleophile itself is sterically demanding. This can lead to slower reaction rates or incomplete reactions.

Q3: How does steric hindrance from the Fmoc group affect alkylation reactions?

Steric hindrance can manifest in several ways:

  • Reduced Reaction Rates: The bulky Fmoc group can slow down the rate of SN2 substitution, requiring longer reaction times or more forcing conditions.

  • Lower Yields: Incomplete reactions due to steric hindrance can lead to lower overall yields of the desired product.

  • Increased Side Reactions: Forcing conditions (e.g., high temperatures) to overcome steric hindrance may lead to decomposition or side reactions, such as elimination (E2) pathways, though this is less common with primary alkyl halides.

  • Premature Deprotection: The use of strongly basic conditions to deprotonate a weak nucleophile could potentially lead to premature removal of the Fmoc group.

Q4: What types of nucleophiles are suitable for reaction with this reagent?

A variety of nucleophiles can be alkylated using this reagent. The success of the reaction will depend on the nucleophilicity and steric bulk of the nucleophile. Common examples include:

  • Primary and secondary amines

  • Thiols (thiolates)

  • Phenoxides

  • Carboxylates

The relative reactivity of common nucleophiles generally follows the order: Thiolate > Amine > Phenoxide > Carboxylate.

Troubleshooting Guide

Issue 1: Low or No Reaction Yield

Symptom: After the reaction, analysis (e.g., by TLC or LC-MS) shows a large amount of unreacted starting material (nucleophile and/or the carbamate reagent).

Potential Causes & Solutions:

  • Insufficient Nucleophilicity: The nucleophile may not be strong enough to displace the bromide under the attempted conditions.

    • Solution: If applicable, deprotonate the nucleophile with a suitable base to increase its reactivity. For example, use a non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) to deprotonate a thiol or phenol. For amine alkylation, a non-nucleophilic organic base like diisopropylethylamine (DIPEA) can be used as a proton scavenger.

  • Steric Hindrance: The bulky Fmoc group and/or a bulky nucleophile are preventing the reaction.

    • Solution 1: Increase Reaction Temperature: Gently heating the reaction (e.g., to 40-60 °C) can provide the necessary activation energy to overcome the steric barrier. Monitor the reaction carefully for any signs of decomposition.

    • Solution 2: Extend Reaction Time: Sterically hindered reactions are often slow. Allow the reaction to proceed for a longer period (e.g., 24-48 hours), monitoring progress by TLC or LC-MS.

    • Solution 3: Change Solvent: Use a polar aprotic solvent like DMF or NMP, which can help to stabilize the transition state of an SN2 reaction and improve reaction rates.

  • Poor Reagent Quality: The this compound may have degraded.

    • Solution: Ensure the reagent is of high purity and has been stored correctly, protected from moisture and light.

Issue 2: Formation of Multiple Products or Side Reactions

Symptom: TLC or LC-MS analysis shows the formation of multiple unexpected products in addition to the desired product and starting materials.

Potential Causes & Solutions:

  • Dialkylation: For primary amines or other nucleophiles with multiple reactive sites, dialkylation can occur.

    • Solution: Use a larger excess of the nucleophile relative to the alkylating agent to favor mono-alkylation.

  • Premature Fmoc Deprotection: The reaction conditions may be too basic, causing the Fmoc group to be cleaved. The newly liberated primary amine can then act as a nucleophile, leading to oligomerization or other side reactions.

    • Solution: Use a milder, non-nucleophilic base if possible. For example, K₂CO₃ or Cs₂CO₃ are often effective and less likely to cause Fmoc deprotection than strong bases like NaH, especially at elevated temperatures. Avoid secondary amine bases like piperidine or morpholine in the alkylation step.

  • Elimination Reaction: Although less likely with a primary bromide, strong, sterically hindered bases can promote E2 elimination to form an alkene.

    • Solution: Avoid overly strong or bulky bases if possible.

Data Presentation

Table 1: General Reaction Conditions for N-Alkylation of Amines

ParameterRecommended ConditionNotes
Solvent DMF, Acetonitrile, NMPPolar aprotic solvents are generally preferred.
Base K₂CO₃, Cs₂CO₃, DIPEAChoose a non-nucleophilic base to avoid side reactions.
Temperature 25 °C to 60 °CStart at room temperature; increase if reactivity is low.
Reaction Time 12 to 48 hoursMonitor by TLC or LC-MS.
Stoichiometry 1.0-1.2 eq. of amineUse a slight excess of the limiting reagent.

Table 2: Troubleshooting Summary

SymptomPotential CauseSuggested Solution(s)
Low YieldSteric HindranceIncrease temperature, extend reaction time, use a more polar solvent.
Low YieldPoor NucleophileAdd a suitable non-nucleophilic base to deprotonate the nucleophile.
Multiple ProductsPremature Fmoc DeprotectionUse a milder base (e.g., K₂CO₃ instead of NaH). Avoid secondary amine bases.
Multiple ProductsDialkylation of NucleophileUse an excess of the nucleophile.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of a Primary Amine

This protocol describes a general method for the alkylation of a primary amine with this compound.

Materials:

  • Primary amine substrate

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • Reaction Setup: To a solution of the primary amine (1.0 eq.) in anhydrous DMF, add this compound (1.1 eq.) and anhydrous potassium carbonate (2.0 eq.).

  • Reaction: Stir the mixture at room temperature (or an elevated temperature, e.g., 50 °C, if necessary) under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the limiting reagent is consumed.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated product.

Mandatory Visualization

Alkylation_Workflow start Start: Alkylation Reaction Setup reagents Substrate (Nucleophile) + Fmoc-(3-bromopropyl)carbamate + Base in Solvent start->reagents reaction Stir at RT to 60°C Monitor by TLC/LC-MS reagents->reaction complete Reaction Complete? reaction->complete workup Aqueous Workup & Purification complete->workup Yes troubleshoot Troubleshoot Reaction complete->troubleshoot No product Desired Product workup->product Troubleshooting_Logic start Low Conversion / Low Yield q_sterics Is nucleophile sterically hindered? start->q_sterics a_temp Increase Temperature (40-60°C) q_sterics->a_temp Yes q_nucleophilicity Is nucleophile weak? q_sterics->q_nucleophilicity No a_time Increase Reaction Time (24-48h) a_temp->a_time a_base Use stronger, non-nucleophilic base (e.g., NaH for alcohols/thiols) q_nucleophilicity->a_base Yes q_side_reactions Side Reactions Observed? q_nucleophilicity->q_side_reactions No a_milder_base Use milder base (e.g., K₂CO₃, DIPEA) q_side_reactions->a_milder_base Yes

Technical Support Center: Analysis of Reactions Involving (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate. The focus is on the detection of side products by High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a chemical reagent that contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to a 3-bromopropylamine linker. The Fmoc group is a base-labile protecting group for amines, widely used in solid-phase peptide synthesis and other areas of organic chemistry. The bromopropyl moiety provides a reactive handle for further chemical modifications, such as alkylation or the introduction of other functional groups.

Q2: What are the common side products I should expect in reactions involving this compound?

During the synthesis and subsequent reactions of this compound, several side products can form. These can be broadly categorized as those arising from the Fmoc group and those involving the bromopropyl chain.

  • Side products from the bromopropyl group:

    • Elimination Product ((9H-Fluoren-9-yl)methyl allylcarbamate): Under basic conditions, elimination of hydrobromic acid (HBr) can occur to form an alkene.[1][2][3]

    • Intramolecular Cyclization Product (1-Fmoc-azetidine): The carbamate nitrogen can displace the bromide via an intramolecular nucleophilic substitution to form a four-membered azetidine ring.[4]

    • Hydrolysis Product ((9H-Fluoren-9-yl)methyl (3-hydroxypropyl)carbamate): If water is present, the bromide can be hydrolyzed to a hydroxyl group.

  • General Fmoc-related side products:

    • Dipeptide Formation: If the starting amine is not fully protected, the newly formed Fmoc-protected amine can react with another molecule of the starting material.

    • Residual Starting Material (3-bromopropylamine): Incomplete reaction will leave unreacted starting amine.

    • Premature Deprotection: Although generally stable to many conditions, the Fmoc group can be cleaved by certain nucleophiles or bases, leading to the free amine.[5][6]

Q3: How can I detect these side products by HPLC?

Reversed-phase HPLC with UV detection is the most common method for analyzing Fmoc-protected compounds due to the strong UV absorbance of the fluorenyl group.[6][7][8] A C18 column with a water/acetonitrile gradient containing an acidic modifier like trifluoroacetic acid (TFA) is a good starting point.

The different side products will have different retention times. Generally:

  • The elimination product (allylcarbamate) , being less polar than the starting material due to the loss of the bromine atom and introduction of a double bond, will likely have a slightly shorter retention time.

  • The cyclization product (Fmoc-azetidine) is also less polar and is expected to elute earlier than the starting material.

  • The hydrolysis product (hydroxypropylcarbamate) is more polar and will likely have a longer retention time.

  • Unreacted 3-bromopropylamine is very polar and will elute very early in the chromatogram, likely in the void volume.

Mass spectrometry (LC-MS) is highly recommended to confirm the identity of any suspected side product peaks by comparing their mass-to-charge ratios with the expected molecular weights.

Troubleshooting HPLC Analysis

Q4: I am seeing broad or tailing peaks in my HPLC chromatogram. What could be the cause?

Broad or tailing peaks can be caused by several factors:

  • Column Overload: Injecting too much sample can lead to poor peak shape. Try diluting your sample.

  • Poor Sample Solubility: Ensure your sample is fully dissolved in the mobile phase or a weaker solvent.

  • Secondary Interactions: The basic nitrogen in the carbamate or potential impurities can interact with residual silanols on the silica-based column. Ensure the mobile phase pH is low (e.g., with 0.1% TFA).

  • Column Degradation: The column may be contaminated or have a void at the inlet. Try flushing the column with a strong solvent or replacing it.

Q5: My retention times are shifting between injections. What should I do?

Retention time instability can be due to:

  • Inadequate Column Equilibration: Ensure the column is sufficiently equilibrated with the initial mobile phase conditions before each injection.

  • Mobile Phase Composition Changes: Evaporation of the organic solvent can alter the mobile phase composition. Keep mobile phase bottles capped.

  • Pump Issues: Air bubbles in the pump or faulty check valves can cause inconsistent flow rates.

  • Temperature Fluctuations: Use a column oven to maintain a constant temperature.

Q6: I am not getting good separation between my main product and a suspected side product. How can I improve the resolution?

To improve separation:

  • Optimize the Gradient: A shallower gradient will increase the separation time and can improve the resolution between closely eluting peaks.

  • Change the Organic Modifier: Switching from acetonitrile to methanol, or using a combination, can alter the selectivity of the separation.

  • Adjust the pH: Small changes in the mobile phase pH can affect the ionization state of the analytes and improve separation.

  • Try a Different Column: A column with a different stationary phase (e.g., phenyl-hexyl instead of C18) or a smaller particle size can provide different selectivity and higher efficiency.

Problem Possible Cause Suggested Solution
Broad Peaks Column overloadDilute the sample
Poor sample solubilityDissolve sample in mobile phase
Secondary silanol interactionsAdd 0.1% TFA to the mobile phase
Shifting Retention Times Inadequate equilibrationIncrease equilibration time
Mobile phase evaporationKeep solvent bottles capped
Temperature fluctuationsUse a column oven
Poor Resolution Gradient is too steepUse a shallower gradient
Inappropriate solventTry methanol instead of acetonitrile
Column choiceUse a column with different selectivity

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general method for the Fmoc protection of an amine and should be optimized for specific laboratory conditions.

  • Dissolution: Dissolve 3-bromopropylamine hydrobromide (1.0 eq.) in a 1:1 mixture of dioxane and 10% aqueous sodium carbonate solution.

  • Addition of Fmoc-Cl: Cool the solution to 0 °C in an ice bath. Slowly add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl, 1.05 eq.) in dioxane dropwise with vigorous stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Work-up: Add water to the reaction mixture and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

Protocol 2: HPLC Analysis of the Reaction Mixture

This is a starting method and may require optimization for your specific system and sample.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient:

    Time (min) %B
    0 30
    20 90
    25 90
    26 30

    | 30 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 265 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in the initial mobile phase composition (30% acetonitrile/70% water).

Visualizations

Reaction_Pathway cluster_start Starting Materials 3-bromopropylamine 3-bromopropylamine Main_Product (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate 3-bromopropylamine->Main_Product  Base (e.g., Na2CO3) Fmoc-Cl Fmoc-Cl Fmoc-Cl->Main_Product  Base (e.g., Na2CO3) Elimination_Product (9H-Fluoren-9-yl)methyl allylcarbamate Main_Product->Elimination_Product  Base, -HBr Cyclization_Product 1-Fmoc-azetidine Main_Product->Cyclization_Product  Intramolecular  Substitution Hydrolysis_Product (9H-Fluoren-9-yl)methyl (3-hydroxypropyl)carbamate Main_Product->Hydrolysis_Product  H2O

Caption: Reaction scheme for the synthesis of this compound and formation of major side products.

HPLC_Workflow Sample_Prep Sample Preparation (Dissolve in mobile phase) Injection Injection onto HPLC Sample_Prep->Injection Separation Gradient Elution (C18 Column) Injection->Separation Detection UV Detection (265 nm) Separation->Detection Analysis Data Analysis (Peak Integration & Identification) Detection->Analysis Troubleshooting_Tree decision decision solution solution Start HPLC Problem Observed Peak_Shape Poor Peak Shape? Start->Peak_Shape Retention_Time Shifting Retention Time? Peak_Shape->Retention_Time No Dilute_Sample Dilute Sample & Check Solubility Peak_Shape->Dilute_Sample Yes Resolution Poor Resolution? Retention_Time->Resolution No Equilibrate Increase Equilibration Time & Check Pump Retention_Time->Equilibrate Yes Optimize_Gradient Optimize Gradient & Try Different Column Resolution->Optimize_Gradient Yes

References

Validation & Comparative

A Researcher's Guide to Peptide Derivatization: Evaluating (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate for Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in proteomics and peptidomics, the selection of an appropriate chemical derivatization strategy is a critical determinant of experimental success. Chemical labeling of peptides prior to mass spectrometry (MS) analysis can significantly enhance ionization efficiency, improve fragmentation for more reliable sequencing, and enable accurate quantification.[1] This guide provides a comparative overview of peptide analysis using a theoretical derivatizing agent, (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate, benchmarked against established labeling methodologies.

The structure of this compound suggests a multi-functional reagent. The fluorenylmethyloxycarbonyl (Fmoc) group is a well-known protecting group in peptide synthesis, valued for its hydrophobicity and UV absorbance. In the context of MS analysis, this hydrophobicity could influence chromatographic retention, while the bromopropyl group provides a reactive handle for conjugation to nucleophilic residues within a peptide, such as cysteine thiols or lysine amines.

Comparison with Alternative Labeling Strategies

The performance of any new derivatization reagent must be evaluated against existing, well-characterized alternatives. The following table summarizes the key characteristics of this compound in comparison to other common peptide labeling strategies.

FeatureThis compound (Hypothetical)Isobaric Tags (e.g., TMT, iTRAQ)Fixed-Charge Tags (e.g., TMPP)
Primary Application Targeted residue labeling, potentially enhancing chromatographic separation.Multiplexed relative quantification.Enhanced ionization and simplified fragmentation.
Reaction Specificity Expected to react with nucleophilic side chains (e.g., Cys, Lys).Primarily targets N-terminal and lysine primary amines.Typically targets N-terminal amines.[1]
Effect on Ionization Moderate enhancement due to increased hydrophobicity.No direct ionization enhancement; relies on reporter ions for quantification.[2]Significant ionization enhancement due to a permanent positive charge.[3]
Fragmentation Behavior Fmoc group may influence fragmentation, potentially leading to characteristic neutral losses.[4]Produces unique reporter ions in the low mass region upon fragmentation, used for quantification.[2]Directs fragmentation pathways, often leading to more predictable spectra.[5]
Multiplexing Capability Limited; isotopic variants would be required for quantification.High (up to 18-plex with TMTpro).Possible with isotopic variants, but not the primary design.
Advantages - Potential for orthogonal labeling strategies.- Hydrophobicity may improve reversed-phase LC separation.- Fmoc group allows for UV detection.- High-throughput quantitative analysis.- Reduced MS1 complexity.[2]- Substantial increase in sensitivity for low-abundance peptides.- Simplified spectral interpretation.[1]
Limitations - May increase sample complexity.- Potential for non-specific labeling.- Fragmentation may be complex.- Ratio distortion due to co-isolation interference.- Higher cost per sample.- May alter chromatographic behavior.- Not inherently designed for multiplexing without isotopic labeling.

Experimental Protocols

Detailed and robust experimental protocols are essential for reproducible results. Below are representative methodologies for peptide labeling and subsequent mass spectrometry analysis.

Protocol 1: Peptide Labeling with this compound
  • Peptide Preparation: Peptides are desalted using a C18 solid-phase extraction (SPE) cartridge and lyophilized.

  • Reaction Buffer: A solution of 50 mM triethylammonium bicarbonate (TEAB), pH 8.5, is prepared.

  • Labeling Reaction:

    • Dissolve the peptide sample in the reaction buffer.

    • Add a 10-fold molar excess of this compound (dissolved in acetonitrile).

    • Incubate the reaction mixture at 37°C for 2 hours.

  • Quenching: Quench the reaction by adding a final concentration of 5% formic acid.

  • Sample Cleanup: Desalt the labeled peptide solution using a C18 SPE cartridge, elute with 50% acetonitrile/0.1% formic acid, and dry under vacuum.

  • Reconstitution: Reconstitute the sample in 2% acetonitrile/0.1% formic acid for LC-MS/MS analysis.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 40% Mobile Phase B over 60 minutes at a flow rate of 300 µL/min.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI).

    • MS1 Scan Range: m/z 350-1500.

    • Data-Dependent Acquisition (DDA): The top 10 most intense precursor ions from the MS1 scan are selected for fragmentation.

    • Fragmentation: Collision-induced dissociation (CID) with a normalized collision energy of 35%.

    • Dynamic Exclusion: Precursors are excluded from repeated fragmentation for 30 seconds.

Visualizing the Workflow and Comparisons

To further elucidate the experimental process and the relationships between different labeling strategies, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_labeling Peptide Labeling cluster_analysis Analysis Protein_Extraction Protein Extraction Reduction_Alkylation Reduction & Alkylation Protein_Extraction->Reduction_Alkylation Proteolytic_Digestion Proteolytic Digestion Reduction_Alkylation->Proteolytic_Digestion Peptide_Mixture Peptide Mixture Proteolytic_Digestion->Peptide_Mixture Labeling Derivatization with (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate Peptide_Mixture->Labeling Quenching Quenching Labeling->Quenching Cleanup Sample Cleanup (SPE) Quenching->Cleanup Labeled_Peptides Labeled Peptides Cleanup->Labeled_Peptides LC_MSMS LC-MS/MS Analysis Labeled_Peptides->LC_MSMS Data_Analysis Data Analysis LC_MSMS->Data_Analysis

Figure 1. Experimental workflow for peptide analysis.

comparison_logic cluster_goal Primary Goal cluster_method Recommended Method Quantification Quantitative Analysis Isobaric_Tags Isobaric Tags (TMT, iTRAQ) Quantification->Isobaric_Tags High-throughput multiplexing Sensitivity Sensitivity Enhancement Fixed_Charge_Tags Fixed-Charge Tags (TMPP) Sensitivity->Fixed_Charge_Tags Improved ionization Separation Chromatographic Separation Hydrophobic_Tags (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate Separation->Hydrophobic_Tags Increased retention

Figure 2. Logic for selecting a peptide labeling strategy.

References

A Comparative Guide to the NMR Characterization of N-Protected (3-Bromopropyl)carbamate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) characteristics of (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate (Fmoc-3-bromopropylamine) and its analogues protected with tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. This information is crucial for the identification and quality control of these valuable intermediates in synthetic chemistry and drug development. While specific spectral data for the Fmoc derivative is not publicly available, this guide offers a detailed comparison with its commonly used alternatives, alongside established protocols for its synthesis and deprotection.

Comparative NMR Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts for Boc- and Cbz-protected 3-bromopropylamine. These values serve as a reference for researchers to distinguish between different protecting group strategies. The spectra are typically recorded in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectral Data of N-Protected (3-Bromopropyl)carbamate Derivatives in CDCl₃

Functional Grouptert-butyl (3-bromopropyl)carbamate (Boc)benzyl (3-bromopropyl)carbamate (Cbz)
-NH (Carbamate) ~4.65 ppm (broad singlet)[1]~5.15 ppm (broad singlet)[2]
-CH₂- (adjacent to NH) ~3.25 ppm (quartet)[1]~3.30 ppm (quartet)[2]
-CH₂- (central) ~2.05 ppm (multiplet)[1]~2.01 ppm (multiplet)[2]
-CH₂- (adjacent to Br) ~3.44 ppm (triplet)[1]~3.39 ppm (triplet)[2]
Protecting Group Protons ~1.44 ppm (singlet, 9H, -C(CH₃)₃)[1]~7.32 ppm (multiplet, 5H, Ar-H), ~5.06 ppm (singlet, 2H, -CH₂-Ph)[2]

Table 2: ¹³C NMR Spectral Data of N-Protected (3-Bromopropyl)carbamate Derivatives in CDCl₃

Carbon Atomtert-butyl (3-bromopropyl)carbamate (Boc)benzyl (3-bromopropyl)carbamate (Cbz)
C=O (Carbamate) ~156.1 ppm[1]~156.4 ppm[2]
-CH₂- (adjacent to NH) ~39.1 ppm[1]~39.2 ppm[2]
-CH₂- (central) ~32.8 ppm[1]~32.3 ppm[2]
-CH₂- (adjacent to Br) ~30.9 ppm[1]~30.6 ppm[2]
Protecting Group Carbons ~79.6 ppm (-C(CH₃)₃), ~28.5 ppm (-C(CH₃)₃)[1]~136.3, ~128.4, ~128.0, ~127.9 ppm (Ar-C), ~66.6 ppm (-CH₂-Ph)[2]

Experimental Protocols

Detailed methodologies for the synthesis of the title compound and its deprotection are outlined below. These protocols are based on established procedures for the Fmoc protection of primary amines and subsequent deprotection.

Synthesis of this compound

This procedure describes a general method for the N-Fmoc protection of a primary amine.

Materials:

  • 3-Bromopropylamine hydrobromide

  • 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃) or an organic base (e.g., triethylamine)

  • Dioxane and water, or an anhydrous solvent like dichloromethane (CH₂Cl₂)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure: [3][4]

  • Dissolution: Dissolve 3-bromopropylamine hydrobromide in a mixture of dioxane and aqueous sodium bicarbonate solution.

  • Addition of Protecting Agent: In a separate flask, dissolve Fmoc-Cl or Fmoc-OSu in dioxane. Add this solution dropwise to the amine solution with stirring at room temperature.

  • Reaction: Allow the mixture to stir for several hours or overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Dilute the reaction mixture with water.

    • Wash the aqueous mixture with diethyl ether to remove any unreacted Fmoc reagent.

    • Carefully acidify the aqueous layer to a pH of 2-3 with 1 M HCl. This will precipitate the Fmoc-protected product.

    • Extract the product into ethyl acetate.

  • Purification:

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and evaporate the solvent under reduced pressure to yield the crude product.

    • The product can be further purified by recrystallization or column chromatography.

Deprotection of the Fmoc Group

The Fmoc group is renowned for its lability to basic conditions, most commonly using piperidine.

Materials:

  • Fmoc-protected compound

  • 20% (v/v) solution of piperidine in N,N-dimethylformamide (DMF)

  • Diethyl ether (cold)

Procedure: [5]

  • Dissolution: Dissolve the Fmoc-protected compound in DMF.

  • Deprotection: Add the 20% piperidine in DMF solution to the reaction mixture.

  • Reaction: Stir the solution at room temperature. The reaction is typically complete within 30-60 minutes. Monitor the reaction progress by TLC.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove most of the DMF and piperidine.

    • Add cold diethyl ether to the residue to precipitate the deprotected amine product.

    • Collect the precipitate by vacuum filtration and wash with cold diethyl ether.

    • Dry the product under vacuum.

Visualizations

Chemical Structures and Reaction Pathway

The following diagrams illustrate the chemical structures of the compared carbamate derivatives and the general workflow for the synthesis and deprotection of the Fmoc-protected compound.

G cluster_structures Chemical Structures cluster_workflow Synthesis and Deprotection Workflow Fmoc Fmoc-NH-(CH₂)₃-Br Boc Boc-NH-(CH₂)₃-Br Cbz Cbz-NH-(CH₂)₃-Br Amine H₂N-(CH₂)₃-Br Protection Fmoc Protection Amine->Protection Protected Fmoc-NH-(CH₂)₃-Br Protection->Protected Deprotection Deprotection (Piperidine/DMF) Protected->Deprotection Deprotection->Amine Regenerated Amine

Caption: Structures of Protected Amines and Workflow.

Comparative Logic for Compound Characterization

This diagram outlines the logical workflow for characterizing an unknown N-protected (3-bromopropyl)carbamate derivative using the provided NMR data.

G start Unknown Sample (N-protected (3-bromopropyl)carbamate) nmr Acquire ¹H and ¹³C NMR Spectra start->nmr compare Compare Spectra with Database nmr->compare boc ¹H: ~1.44 ppm (s, 9H) ¹³C: ~79.6, 28.5 ppm compare->boc Boc Signals Present? cbz ¹H: ~7.32 (m, 5H), ~5.06 (s, 2H) ¹³C: Aromatic signals, ~66.6 ppm compare->cbz Cbz Signals Present? fmoc Characteristic Fmoc signals (Aromatic, Aliphatic) compare->fmoc Fmoc Signals Present? identify Compound Identified boc->identify cbz->identify fmoc->identify

References

A Comparative Analysis of PROTAC Linkers: Positioning (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate in the PROTAC Toolbox

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding PROTAC Linker Diversity and the Role of Alkyl-Based Synthetic Building Blocks.

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules orchestrate the degradation of specific proteins by coopting the cell's ubiquitin-proteasome system. A PROTAC's architecture is deceptively simple: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker tethering them together. While the ligands provide specificity, the linker is a critical determinant of a PROTAC's overall efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase).[1][2]

This guide provides a comparative analysis of common PROTAC linkers, with a special focus on understanding the role and characteristics of synthetic building blocks like (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate. This compound is not a complete linker itself, but rather a versatile precursor for the construction of alkyl-based linkers, a prevalent class in PROTAC design.

The Role of this compound in PROTAC Synthesis

This compound is a bifunctional molecule designed for the modular synthesis of PROTACs. Its key features are:

  • An Fmoc-Protected Amine: The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for the amine functionality.[3][4] This allows for the sequential and controlled attachment of the linker to either the POI ligand or the E3 ligase ligand without unwanted side reactions.[5] The Fmoc group is stable to acidic conditions, providing orthogonality in a multi-step synthesis.[5]

  • A 3-Bromopropyl Chain: This short alkyl chain provides a reactive electrophilic handle. The bromine atom can be displaced by a nucleophile (e.g., an amine or thiol) on the corresponding binding ligand to form a stable covalent bond, thus assembling the PROTAC molecule.[6]

The use of such building blocks exemplifies a common strategy in PROTAC development: the systematic variation of linker length and composition to optimize degradation activity.[7][8]

Comparative Analysis of PROTAC Linker Classes

PROTAC linkers are broadly categorized based on their chemical composition and flexibility. The most common types are flexible linkers, such as alkyl and polyethylene glycol (PEG) chains, and rigid linkers that incorporate cyclic or aromatic moieties.[9]

FeatureAlkyl Linkers (derived from precursors like this compound)PEG LinkersRigid LinkersClickable Linkers
Composition Saturated or unsaturated hydrocarbon chains.Repeating ethylene glycol units.Contain cyclic structures (e.g., piperazine, piperidine) or aromatic rings.Incorporate moieties for click chemistry (e.g., alkynes, azides).
Flexibility High conformational flexibility.High conformational flexibility.Restricted conformational freedom.Can be either flexible or rigid depending on the backbone.
Solubility Generally hydrophobic, which can decrease aqueous solubility.[9]Hydrophilic, generally improving aqueous solubility.[10]Can have variable solubility depending on the specific ring system.Solubility is dependent on the overall linker structure.
Cell Permeability Hydrophobicity can enhance passive diffusion across cell membranes.[11]Can have variable effects; may reduce passive permeability but improve overall cell entry by enhancing solubility.[10]Can be optimized for good cell permeability.Properties are tunable based on the chosen components.
Metabolic Stability Generally considered metabolically stable.[2]Can be susceptible to oxidative metabolism.[2]Often designed to have high metabolic stability.[9]The triazole ring formed in click chemistry is metabolically stable.[]
Synthesis Synthetically accessible and readily modified.[11]Can be more challenging and costly to synthesize.[9]Synthesis can be more complex.Allows for rapid and efficient synthesis of PROTAC libraries.[]
Key Advantage Synthetic simplicity and metabolic stability.[2]Improved solubility and favorable conformational properties.[10]Can pre-organize the PROTAC for optimal ternary complex formation.[9]High efficiency and modularity in PROTAC synthesis.[]
Potential Disadvantage Can lead to poor solubility and non-specific binding.May have reduced metabolic stability.[9]Lack of flexibility may hinder ternary complex formation for some targets.May introduce heteroatoms that could affect biological properties.

Experimental Protocols

Accurate and reproducible experimental data are essential for the rational design and comparison of PROTAC linkers. Below are detailed methodologies for key experiments.

PROTAC Synthesis using an Alkyl Bromide Building Block

This protocol outlines a general approach for synthesizing a PROTAC using a building block like this compound.

Step 1: Coupling of the First Ligand

  • Reactant Preparation: Dissolve the POI ligand (containing a nucleophilic group, e.g., a primary amine) and this compound in an appropriate anhydrous solvent (e.g., DMF or DMSO) under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) to the reaction mixture to facilitate the nucleophilic substitution reaction.

  • Reaction Monitoring: Stir the reaction at room temperature or elevated temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Once the reaction is complete, perform an aqueous work-up to remove the base and other water-soluble impurities. Purify the resulting Fmoc-protected linker-ligand conjugate by flash column chromatography.

Step 2: Fmoc Deprotection

  • Deprotection Cocktail: Dissolve the purified Fmoc-protected conjugate in a suitable solvent (e.g., DMF). Add a solution of a secondary amine, typically 20% piperidine in DMF.[4]

  • Reaction Time: Stir the reaction at room temperature for a short period (typically 10-30 minutes).[13]

  • Removal of Reagents: After complete deprotection (monitored by TLC or LC-MS), remove the solvent and excess piperidine under reduced pressure. The resulting amine-linker-ligand conjugate is often used in the next step without further purification.

Step 3: Coupling of the Second Ligand

  • Activation of the Second Ligand: If the second ligand (e.g., an E3 ligase ligand) has a carboxylic acid functionality, activate it using a peptide coupling reagent such as HATU or HOBt/EDC in an anhydrous solvent.

  • Coupling Reaction: Add the deprotected amine-linker-ligand conjugate from Step 2 to the activated second ligand.

  • Reaction Monitoring and Purification: Monitor the reaction by TLC or LC-MS. Upon completion, purify the final PROTAC molecule by preparative high-performance liquid chromatography (HPLC).

Western Blotting for Protein Degradation

This is a standard method to quantify the degradation of the target protein following PROTAC treatment.

  • Cell Culture and Treatment: Plate cells in appropriate culture vessels and allow them to adhere. Treat the cells with varying concentrations of the PROTACs for a specified duration (e.g., 24 hours).

  • Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for the target protein. After washing, incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection and Analysis: Detect the protein bands using a chemiluminescent substrate and quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

Ternary Complex Formation Assay (e.g., Surface Plasmon Resonance - SPR)

This biophysical assay measures the formation and stability of the POI-PROTAC-E3 ligase ternary complex.

  • Immobilization: Covalently immobilize either the purified POI or the E3 ligase onto a sensor chip.

  • Binary Interaction Analysis: Inject varying concentrations of the PROTAC over the immobilized protein to determine the binding affinity (KD) of the binary interaction.

  • Ternary Complex Analysis: Inject a constant concentration of the second protein (the one not immobilized) mixed with varying concentrations of the PROTAC over the sensor chip. The binding response will reflect the formation of the ternary complex.

  • Data Analysis: Fit the sensorgram data to appropriate binding models to determine the kinetic (kon, koff) and affinity (KD) constants for both binary and ternary interactions. Calculate the cooperativity factor (α) to assess the stability of the ternary complex. An α value greater than 1 indicates positive cooperativity.

Visualizing the Concepts

To better understand the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC releases Ternary_Complex->E3_Ligase releases Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Ub_POI Polyubiquitinated POI Ubiquitination->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Recycling Recycling Experimental_Workflow cluster_synthesis PROTAC Synthesis & Characterization cluster_evaluation Biological Evaluation Building_Block (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate Synthesis Multi-step Synthesis Building_Block->Synthesis Ligand_A POI Ligand Ligand_A->Synthesis Ligand_B E3 Ligase Ligand Ligand_B->Synthesis Purification Purification (HPLC) Synthesis->Purification PROTAC_Library PROTAC Library Purification->PROTAC_Library Cell_Treatment Cell Treatment with PROTAC Library PROTAC_Library->Cell_Treatment Ternary_Complex_Assay Ternary Complex Formation Assay (SPR) PROTAC_Library->Ternary_Complex_Assay Western_Blot Western Blot for Protein Degradation Cell_Treatment->Western_Blot Data_Analysis Data Analysis (DC50, Dmax, α) Western_Blot->Data_Analysis Ternary_Complex_Assay->Data_Analysis

References

activity assay of proteins immobilized using (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the effective immobilization of proteins onto solid supports is a cornerstone of developing robust and reliable activity assays, biosensors, and high-throughput screening platforms. The choice of immobilization chemistry is critical, as it directly impacts the protein's conformation, orientation, and ultimately, its biological activity.

This guide provides a comparative analysis of a novel immobilization strategy utilizing (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate against established covalent immobilization techniques. We present a hypothetical workflow for this reagent based on its chemical structure and compare its potential performance with quantitative data from established methods, including N-hydroxysuccinimide (NHS) ester, maleimide, carbodiimide (EDC-NHS), and epoxy-based chemistries.

Inferred Mechanism: this compound

  • Surface Functionalization : The bromopropyl group of the linker is likely reacted with a nucleophilic surface (e.g., an amine-functionalized substrate) through an alkylation reaction.

  • Deprotection : The (9H-Fluoren-9-yl)methoxycarbonyl (Fmoc) group, a standard protecting group for amines, is removed under mild basic conditions to expose a primary amine on the surface.

  • Protein Immobilization : The newly exposed surface amine is then used to covalently bind the protein. This is typically achieved by activating the protein's carboxylic acid groups (glutamic acid, aspartic acid, or the C-terminus) with a carbodiimide reagent like EDC, often in the presence of NHS to form a more stable amine-reactive intermediate.

This multi-step approach allows for the preparation of an activated surface that is ready for protein coupling at a later stage.

Comparison of Covalent Immobilization Chemistries

The selection of an immobilization strategy depends on several factors, including the nature of the protein, the available functional groups, and the desired orientation and stability. The following table summarizes key performance metrics for the inferred this compound method and common alternatives. The data presented is a synthesis from various studies to provide a comparative overview.

Immobilization MethodTarget Functional Group on ProteinRetained Activity (%)Immobilization Yield/EfficiencyStabilityKey AdvantagesKey Disadvantages
Inferred Fmoc-protected Linker + EDC/NHS Carboxyl groups (-COOH)50 - 85%Moderate to HighHigh (covalent bond)Controlled, sequential surface prep; potentially good orientation if C-terminus is targeted.Multi-step process; potential for protein cross-linking if EDC is used without NHS.
NHS Ester Chemistry Primary amines (-NH₂)20 - 80%[1]HighHigh (stable amide bond)Simple one-step reaction with amine-rich proteins; commercially available reagents.Random orientation; potential loss of activity if lysines are in the active site; hydrolysis of NHS esters in aqueous solution.[2]
Maleimide Chemistry Sulfhydryl/Thiols (-SH)45 - 80%[3]High (specific to cysteines)High (stable thioether bond)Site-specific immobilization via cysteine residues (native or engineered); good orientation control.Requires available free thiols, which may necessitate reduction of disulfide bonds or protein engineering; maleimides can hydrolyze at high pH.
Epoxy Chemistry Amines, Thiols, Hydroxyls (-NH₂, -SH, -OH)60 - 90%[4]ModerateVery High (multipoint attachment)Reacts with multiple nucleophiles leading to multipoint attachment and high stability.[5][6]Slow reaction time (can be hours to days); non-specific, leading to random orientation.[7]

Experimental Workflows and Signaling Pathways

Visualizing the experimental process is crucial for understanding and implementing these techniques. Below are diagrams generated using Graphviz (DOT language) that illustrate the workflows for the inferred method and its alternatives.

Inferred Workflow for this compound Immobilization

G cluster_surface_prep Surface Preparation cluster_protein_immob Protein Immobilization Surface Amine-Functionalized Surface Functionalized Fmoc-Protected Amine Surface Surface->Functionalized Alkylation Linker (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate Linker->Functionalized Deprotection Deprotection (e.g., Piperidine) Functionalized->Deprotection ActivatedSurface Amine-Activated Surface Deprotection->ActivatedSurface Immobilized Immobilized Active Protein ActivatedSurface->Immobilized Protein Protein with -COOH groups ActivatedProtein Protein with NHS-ester groups Protein->ActivatedProtein EDC_NHS EDC / NHS EDC_NHS->ActivatedProtein Activate Carboxyls ActivatedProtein->Immobilized Amide Bond Formation

Inferred workflow for the Fmoc-protected bifunctional linker.
Comparative Experimental Workflows

G cluster_nhs NHS Ester Chemistry cluster_maleimide Maleimide Chemistry cluster_epoxy Epoxy Chemistry NHS_Surface NHS-Ester Activated Surface Immobilized_NHS Immobilized Protein (Amide Bond) NHS_Surface->Immobilized_NHS Protein_NH2 Protein with -NH₂ groups Protein_NH2->Immobilized_NHS Coupling (pH 7-8.5) Maleimide_Surface Maleimide Activated Surface Immobilized_Mal Immobilized Protein (Thioether Bond) Maleimide_Surface->Immobilized_Mal Protein_SH Protein with -SH groups Protein_SH->Immobilized_Mal Coupling (pH 6.5-7.5) Epoxy_Surface Epoxy Activated Surface Immobilized_Epoxy Immobilized Protein (Multipoint Attachment) Epoxy_Surface->Immobilized_Epoxy Protein_Nuc Protein with -NH₂, -SH, -OH Protein_Nuc->Immobilized_Epoxy Coupling (long incubation)

Comparison of common covalent immobilization workflows.

Detailed Experimental Protocols

The following sections provide generalized protocols for the key immobilization chemistries discussed. Researchers should optimize concentrations, incubation times, and buffer conditions for their specific protein and substrate.

Protocol 1: Immobilization via NHS Ester Chemistry
  • Surface Preparation : Start with a surface functionalized with primary amines (e.g., aminosilanized glass or resin). Activate the amine surface by incubating with a solution of a homobifunctional NHS ester crosslinker (e.g., disuccinimidyl suberate - DSS) in an amine-free buffer (e.g., PBS, pH 7.4) for 30-60 minutes at room temperature. Wash the surface thoroughly with the same buffer to remove excess crosslinker.

  • Protein Preparation : Dissolve the protein to be immobilized in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 0.1-1.0 mg/mL. Ensure the buffer does not contain primary amines like Tris or glycine.

  • Immobilization Reaction : Apply the protein solution to the NHS-ester activated surface. Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching and Blocking : Quench any unreacted NHS esters by incubating the surface with a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine) for 30 minutes. To prevent non-specific binding in subsequent assays, block the surface with a suitable blocking agent (e.g., 1% BSA in PBS) for 1 hour.

  • Final Wash : Wash the surface extensively with a wash buffer (e.g., PBS with 0.05% Tween-20) and store in an appropriate buffer at 4°C.

Protocol 2: Immobilization via Maleimide Chemistry
  • Surface Preparation : Start with a surface functionalized with sulfhydryl groups. Alternatively, an amine-functionalized surface can be reacted with a heterobifunctional crosslinker containing both an NHS ester and a maleimide group (e.g., SMCC) to generate a maleimide-activated surface.

  • Protein Preparation : Dissolve the protein containing free cysteine residues in a slightly acidic to neutral degassed buffer (e.g., PBS, pH 6.5-7.5) to prevent disulfide bond formation. If necessary, reduce existing disulfide bonds by treating the protein with a reducing agent like DTT or TCEP, followed by removal of the reducing agent using a desalting column.

  • Immobilization Reaction : Apply the thiolated protein solution to the maleimide-activated surface. Incubate for 2-4 hours at room temperature or overnight at 4°C in an oxygen-free environment (e.g., under nitrogen or argon).

  • Blocking : Block any unreacted maleimide groups by adding a solution of a small thiol-containing molecule like cysteine or β-mercaptoethanol for 30 minutes.

  • Final Wash and Storage : Wash the surface thoroughly with a wash buffer and store in an appropriate buffer at 4°C.

Protocol 3: Immobilization via Carbodiimide (EDC/NHS) Chemistry

This protocol is suitable for immobilizing proteins onto an amine-functionalized surface, such as the one prepared using the inferred this compound method.

  • Surface Preparation : Ensure the surface is functionalized with primary amines.

  • Protein Activation : In a separate reaction, dissolve the protein in an activation buffer (e.g., 0.1 M MES, pH 4.5-5.0). Add EDC to a final concentration of 2-4 mM and NHS (or sulfo-NHS for aqueous solubility) to 5-10 mM. Incubate for 15-30 minutes at room temperature to activate the protein's carboxyl groups.

  • Immobilization Reaction : Immediately apply the activated protein solution to the amine-functionalized surface. Alternatively, the activated protein can be buffer-exchanged into a coupling buffer (e.g., PBS, pH 7.2-7.5) to raise the pH and enhance the reaction with surface amines. Incubate for 2 hours at room temperature or overnight at 4°C.

  • Quenching and Washing : Quench the reaction by adding a quenching buffer. Wash the surface extensively to remove non-covalently bound protein and by-products.

  • Blocking and Storage : Block any remaining active sites on the surface with a suitable blocking agent. Store the immobilized protein surface in an appropriate buffer at 4°C.

Protocol 4: General Activity Assay for Immobilized Enzymes
  • Substrate Preparation : Prepare a solution of the enzyme's substrate in an optimal assay buffer (considering pH and ionic strength for maximal enzyme activity).

  • Enzymatic Reaction : Add the substrate solution to the surface with the immobilized enzyme. Incubate at the optimal temperature for a defined period, allowing the enzymatic reaction to proceed. For kinetic studies, measurements should be taken at multiple time points.

  • Detection : Quantify the product formation or substrate consumption using an appropriate detection method (e.g., spectrophotometry, fluorometry, or chromatography).

  • Data Analysis : Calculate the initial reaction velocity from the kinetic data. The specific activity of the immobilized enzyme is typically expressed as units of activity per milligram of immobilized protein.

  • Comparison : Compare the specific activity of the immobilized enzyme to that of the same amount of free enzyme in solution under identical conditions to determine the percentage of retained activity.

Conclusion

The choice of a protein immobilization strategy is a critical decision that requires careful consideration of the protein's properties and the assay's requirements. While novel bifunctional linkers like This compound offer intriguing possibilities for controlled surface chemistry, their performance must be benchmarked against well-established methods. NHS ester, maleimide, and epoxy chemistries provide robust and versatile options, each with distinct advantages in terms of specificity, stability, and ease of use. By understanding the underlying chemical principles and comparing quantitative performance data, researchers can select the optimal method to ensure the successful development of sensitive and reliable protein-based assays.

References

A Comparative Guide to Site-Specific Conjugation: Evaluating Haloalkane-Based Reagents Against Modern Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs), the precision of conjugation is paramount. Site-specific conjugation ensures the production of homogeneous ADCs with a defined drug-to-antibody ratio (DAR), leading to a more predictable pharmacokinetic profile and an improved therapeutic window.[1][2][3] This guide provides an in-depth comparison of a haloalkane-based conjugation strategy, exemplified by the chemical structure of (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate, with established and emerging alternative methods for site-specific protein modification.

The core of this analysis lies in the validation of the conjugation process, focusing on quantitative data, detailed experimental protocols, and the stability of the resulting conjugate. While direct experimental data for this compound is not widely published, its structure suggests a mechanism based on the alkylation of nucleophilic amino acid residues, such as cysteine. The presence of a bromo-functional group allows for a covalent bond formation with a thiol group, while the Fmoc-protecting group offers the potential for subsequent, orthogonal modifications.[4][5]

Comparative Analysis of Cysteine-Targeted Site-Specific Conjugation Methods

The selection of a conjugation strategy is a critical decision in the development of bioconjugates.[6] The ideal method should be highly specific, efficient, and yield a stable linkage under physiological conditions. Below is a comparison of the putative haloalkane-based approach with leading alternatives that also target cysteine residues.

Conjugation Chemistry Reactive Group Target Residue Linkage Formed Relative Stability Key Advantages Potential Disadvantages
Haloalkane (e.g., Bromopropyl) BromoalkaneCysteineThioetherHighForms a stable thioether bond.Slower reaction kinetics compared to maleimides; potential for side reactions.
Maleimide MaleimideCysteineThioether (Succinimide)ModerateFast reaction kinetics at physiological pH.[7]The resulting thioether bond can undergo a retro-Michael reaction, leading to deconjugation.[7][8]
Methylsulfonyl Phenyloxadiazole Methylsulfonyl PhenyloxadiazoleCysteineThioetherVery HighForms highly stable conjugates in plasma; fast and specific reaction.[9]Newer chemistry with less extensive validation data compared to maleimides.
5-Hydroxy-1,5-dihydro-2H-pyrrol-2-ones (5HP2Os) 5HP2OCysteineThioetherVery HighSuperior stability compared to maleimides; allows for multi-functionalization at a single site.[10]May require specific reaction conditions for optimal performance.
para-Quinone Methides (p-QMs) p-QMCysteineThioetherHighHigh specificity for cysteine and robust reaction kinetics.[7]Can be sensitive to reaction conditions.

Validation of Site-Specific Conjugation

Regardless of the conjugation chemistry employed, a rigorous analytical workflow is essential to validate the site-specificity and homogeneity of the resulting ADC. Mass spectrometry (MS) is a cornerstone technique for ADC characterization, providing detailed information on DAR, conjugation sites, and overall structural integrity.[11][12][13]

Key Analytical Techniques for ADC Validation:
  • Mass Spectrometry (MS): Used for intact mass analysis to determine the drug-to-antibody ratio (DAR) and for peptide mapping to identify the precise location of conjugation.[1][12]

  • Size-Exclusion Chromatography (SEC): Assesses the level of aggregation in the ADC preparation, a critical quality attribute.[13]

  • Hydrophobic Interaction Chromatography (HIC): Separates ADC species based on their hydrophobicity, which is influenced by the DAR.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Often coupled with MS, it is used to analyze the purity and heterogeneity of the ADC.[2]

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): A qualitative technique to visualize the increase in molecular weight upon conjugation.

The following diagram illustrates a typical workflow for the production and validation of a site-specific ADC.

ADC_Workflow mAb Monoclonal Antibody (mAb) Reduction Reduction of Disulfides mAb->Reduction Conjugation Conjugation Reaction (e.g., with Bromopropyl Reagent) Reduction->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification ADC Purified ADC Purification->ADC Validation Analytical Validation ADC->Validation MassSpec Mass Spectrometry (DAR, Site) Validation->MassSpec SEC_HIC Chromatography (Purity, Aggregation) Validation->SEC_HIC Functional Functional Assays Validation->Functional

Workflow for ADC Production and Validation.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are generalized protocols for key steps in the validation of site-specific conjugation.

Protocol 1: Cysteine-Specific Alkylation of an Antibody

This protocol outlines the general steps for conjugating a thiol-containing antibody with a haloalkane-based reagent.

Materials:

  • Thiol-containing antibody (e.g., engineered with a free cysteine) at 1-10 mg/mL.

  • This compound or other haloalkane reagent (10 mM stock in DMSO).

  • Conjugation Buffer: 1x PBS, 50 mM HEPES, pH 7.5-8.5, degassed.

  • Reducing agent (optional, for reducing existing disulfides): TCEP (tris(2-carboxyethyl)phosphine).

  • Quenching reagent: N-acetyl cysteine.

  • Purification column (e.g., size-exclusion chromatography).

Procedure:

  • Antibody Preparation: If necessary, reduce the antibody with a 10-fold molar excess of TCEP for 1-2 hours at room temperature to expose the cysteine thiol groups. Subsequently, remove the TCEP using a desalting column.

  • Alkylation Reaction: Add the haloalkane reagent to the antibody solution at a 5 to 20-fold molar excess.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or 37°C, protected from light. The optimal time and temperature should be determined empirically.

  • Quenching: Add a 100-fold molar excess of N-acetyl cysteine to quench any unreacted alkylating reagent. Incubate for 15 minutes.

  • Purification: Purify the resulting ADC using a size-exclusion chromatography column to remove excess reagent and quenching agent.

  • Characterization: Characterize the purified ADC using mass spectrometry and chromatography as described in the validation section.

Protocol 2: Mass Spectrometry Analysis for DAR and Site-Specificity

This protocol provides a general approach for the characterization of an ADC using LC-MS.

A. Intact Mass Analysis (for DAR determination):

  • Sample Preparation: Dilute the purified ADC to approximately 1 mg/mL in a suitable buffer (e.g., 50 mM ammonium acetate for native MS analysis).

  • LC-MS Analysis: Inject the sample onto a reversed-phase or size-exclusion column coupled to a high-resolution mass spectrometer.

  • Data Analysis: Deconvolute the resulting mass spectrum to determine the masses of the different ADC species (unconjugated, DAR2, DAR4, etc.). Calculate the average DAR based on the relative abundance of each species.

B. Peptide Mapping (for site-of-conjugation determination):

  • Denaturation, Reduction, and Alkylation: Denature the ADC in a buffer containing urea. Reduce the disulfide bonds with DTT and alkylate all cysteine residues with iodoacetamide to prevent disulfide scrambling.[14]

  • Enzymatic Digestion: Digest the ADC into smaller peptides using an enzyme such as trypsin.

  • LC-MS/MS Analysis: Separate the peptides using reversed-phase HPLC and analyze them with a mass spectrometer operating in MS/MS mode.

  • Data Analysis: Search the MS/MS data against the antibody sequence to identify peptides. The conjugation site can be identified by the mass modification on a specific cysteine-containing peptide.

The following diagram illustrates the logical relationship in identifying the conjugation site through peptide mapping.

Peptide_Mapping ADC Antibody-Drug Conjugate Denature Denature, Reduce, Alkylate ADC->Denature Digest Trypsin Digestion Denature->Digest Peptides Peptide Mixture Digest->Peptides LCMSMS LC-MS/MS Analysis Peptides->LCMSMS Identify Identify Modified Peptide LCMSMS->Identify Site Confirm Conjugation Site Identify->Site

Peptide Mapping Workflow for Site Identification.

Conclusion

The validation of site-specific conjugation is a multifaceted process that relies on a suite of robust analytical techniques. While novel reagents like this compound offer potential advantages through stable thioether linkages, their performance must be rigorously benchmarked against established methods. The choice of conjugation chemistry will ultimately depend on the specific application, desired stability profile, and the nature of the biomolecule and payload. By following detailed experimental protocols and employing a comprehensive analytical strategy centered around mass spectrometry, researchers can confidently validate the site-specificity and homogeneity of their bioconjugates, paving the way for the development of safer and more effective targeted therapies.

References

A Comparative Guide to Alkyl Halide Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent linkage of biomolecules is a cornerstone of modern biotechnology, enabling the creation of advanced therapeutics like antibody-drug conjugates (ADCs), sophisticated imaging agents, and tools for fundamental biological research. The choice of the chemical linker is a critical determinant of the bioconjugate's stability, efficacy, and overall performance. Among the various strategies, alkylation of cysteine residues using alkyl halide linkers is a widely employed method for achieving stable and specific bioconjugation.

This guide provides an objective comparison of alkyl halide linkers, focusing on the commonly used haloacetyl derivatives (iodo-, bromo-, and chloroacetamides), and contrasts their performance with maleimides, a popular alternative for cysteine modification. This comparison is supported by available experimental data and established chemical principles to inform the rational design of next-generation bioconjugates.

Principles of Cysteine Alkylation with Alkyl Halides

Alkyl halide linkers react with the nucleophilic thiol group of cysteine residues via a bimolecular nucleophilic substitution (SN2) reaction. The sulfur atom of the cysteine thiol attacks the electrophilic carbon atom bearing the halogen, displacing the halide and forming a stable thioether bond. This reaction is highly specific for cysteine residues under controlled pH conditions.

Performance Comparison: Alkyl Halides vs. Maleimides

The selection of a linker chemistry is often a trade-off between reaction kinetics, stability of the resulting conjugate, and potential side reactions. The following sections and tables provide a comparative overview of alkyl halide linkers and their maleimide counterparts.

Data Presentation: A Quantitative Comparison

The following table summarizes the key performance characteristics of different linkers based on experimental data and established chemical principles. It is important to note that direct head-to-head quantitative comparisons of chloro-, bromo-, and iodoalkane linkers in a bioconjugation context are limited in the scientific literature. The reactivity trend is based on fundamental principles of organic chemistry, where the leaving group ability of the halide follows the order I > Br > Cl.[1]

Linker TypeReactive GroupReaction with CysteineBond FormedRelative Reaction RateBond StabilityKey AdvantagesKey Disadvantages
Alkyl Halide IodoacetylSN2ThioetherVery FastHighHighly stable thioether bond.Potential for off-target reactions with other nucleophilic residues (e.g., methionine, histidine) at higher concentrations and pH.[2][3]
Alkyl Halide BromoacetylSN2ThioetherFastHighGood balance of reactivity and stability.Less reactive than iodoacetyl.
Alkyl Halide ChloroacetylSN2ThioetherModerateHighMore stable to hydrolysis than more reactive alkyl halides.Slower reaction rate may require longer incubation times or harsher conditions.[2]
Alternative MaleimideMichael AdditionThioetherVery FastModerateHighly specific for thiols at neutral pH; rapid reaction kinetics.[4]The resulting thiosuccinimide ring can undergo a retro-Michael reaction, leading to deconjugation.[5]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful synthesis and evaluation of bioconjugates. The following are generalized protocols for protein reduction and subsequent alkylation with a haloacetyl linker, and a method for assessing the stability of the resulting conjugate.

Protocol 1: Protein Reduction and Cysteine Alkylation with a Haloacetyl Linker

This protocol describes the reduction of disulfide bonds in a protein to expose free cysteine residues for conjugation with a haloacetyl-functionalized molecule.

Materials:

  • Protein solution (e.g., antibody at 1-10 mg/mL in a suitable buffer like PBS, pH 7.4)

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride stock solution (10 mM in water)

  • Haloacetyl-functionalized reagent (e.g., iodoacetamide derivative) stock solution (10 mM in a compatible organic solvent like DMSO or DMF)

  • Reaction Buffer: Phosphate buffer, pH 8.0-8.5, degassed.

  • Quenching reagent: 2-Mercaptoethanol or dithiothreitol (DTT)

  • Purification system: Size-exclusion chromatography (SEC) column or dialysis cassette.

Procedure:

  • Protein Reduction:

    • To the protein solution, add TCEP to a final concentration of 1-5 mM.

    • Incubate at 37°C for 1-2 hours to reduce the disulfide bonds.

    • Allow the solution to cool to room temperature.

  • Conjugation:

    • Adjust the pH of the reduced protein solution to 8.0-8.5 with the reaction buffer.

    • Add the haloacetyl-functionalized reagent to the protein solution at a desired molar excess (e.g., 5-20 fold molar excess over the protein).

    • Incubate the reaction mixture for 1-4 hours at room temperature in the dark.

  • Quenching:

    • Add a quenching reagent (e.g., 2-mercaptoethanol or DTT) in excess to react with any unreacted haloacetyl reagent.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the bioconjugate from excess reagents and byproducts using an appropriate method such as SEC or dialysis against a suitable buffer (e.g., PBS).

  • Characterization:

    • Characterize the resulting bioconjugate to determine the drug-to-antibody ratio (DAR) and confirm the integrity of the conjugate using techniques like UV-Vis spectroscopy, mass spectrometry, and SDS-PAGE.

Protocol 2: In Vitro Plasma Stability Assay

This assay is used to determine the stability of the bioconjugate and the rate of payload deconjugation in plasma.

Materials:

  • Purified bioconjugate

  • Pooled human plasma (or plasma from other species of interest)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Analytical system (e.g., HPLC-MS, ELISA)

Procedure:

  • Incubation:

    • Dilute the bioconjugate to a final concentration of 100 µg/mL in pre-warmed plasma and in PBS (as a control).

    • Incubate the samples at 37°C.

  • Time Points:

    • Collect aliquots of the incubation mixture at various time points (e.g., 0, 6, 24, 48, 96, 168 hours).

    • Immediately freeze the collected aliquots at -80°C to stop any further degradation.

  • Sample Analysis:

    • Analyze the samples to quantify the amount of intact bioconjugate. This can be done using various techniques:

      • ELISA: A sandwich ELISA can be developed to capture the antibody and detect the payload, providing a measure of the intact conjugate.

      • LC-MS: Liquid chromatography-mass spectrometry can be used to separate and quantify the intact conjugate, free antibody, and released payload.

  • Data Analysis:

    • Plot the percentage of intact bioconjugate remaining over time for both the plasma and PBS samples.

    • The rate of degradation in plasma compared to the buffer control indicates the susceptibility of the linker to enzymatic or chemical cleavage in a biological matrix.

Mandatory Visualization

G cluster_prep Protein Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis Protein Protein with Disulfide Bonds Reduced_Protein Reduced Protein with Free Cysteines Protein->Reduced_Protein  Reduction (TCEP) Conjugate Bioconjugate Reduced_Protein->Conjugate  Alkylation (pH 8.0-8.5) Alkyl_Halide Alkyl Halide Linker (Iodo-, Bromo-, Chloro-) Alkyl_Halide->Conjugate Purified_Conjugate Purified Bioconjugate Conjugate->Purified_Conjugate  Quenching & SEC/Dialysis Analysis Characterization (DAR, Purity) Purified_Conjugate->Analysis

Caption: Experimental workflow for bioconjugation using alkyl halide linkers.

G start_ah Protein-SH + X-R ts_ah [Protein-S---R---X]‡ start_ah->ts_ah Nucleophilic Attack end_ah Protein-S-R + X⁻ ts_ah->end_ah Halide Departure start_m Protein-SH + Maleimide-R intermediate_m Thiosuccinimide Adduct start_m->intermediate_m Conjugation end_m Hydrolyzed Ring (Stable) intermediate_m->end_m (Optional) Ring Hydrolysis

Caption: Reaction mechanisms of alkyl halide and maleimide linkers with cysteine.

Conclusion

The choice between different alkyl halide linkers and their alternatives like maleimides depends on the specific requirements of the bioconjugation application.

  • Alkyl halide linkers , particularly iodo- and bromoacetyl derivatives, offer the advantage of forming highly stable thioether bonds, which is crucial for applications requiring long-term stability in vivo. The reactivity of the alkyl halide can be tuned by selecting the appropriate halogen (I > Br > Cl), allowing for a balance between reaction efficiency and linker stability. However, the higher reactivity of iodoacetyls can sometimes lead to off-target reactions.

  • Maleimide linkers provide a highly efficient and specific method for cysteine conjugation at physiological pH. Their primary drawback is the potential for the thioether bond to undergo a retro-Michael reaction, leading to deconjugation. However, next-generation maleimides have been developed to mitigate this instability.

Ultimately, the optimal linker choice requires careful consideration of the desired reaction kinetics, the stability of the final bioconjugate, and the potential for side reactions. The experimental protocols provided in this guide offer a framework for the systematic evaluation of different linker technologies to enable the development of robust and effective bioconjugates.

References

A Comparative Guide to the Efficiency of Fmoc Deprotection Reagents for (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient removal of the (9H-Fluoren-9-yl)methyl (Fmoc) protecting group is a critical step in the synthesis of various molecules. This guide provides a comparative assessment of different reagents for the deprotection of (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate, a common intermediate in the preparation of labeled or modified compounds. The selection of an appropriate deprotection reagent and protocol is crucial for maximizing yield, ensuring purity, and optimizing reaction times.

Quantitative Comparison of Fmoc Deprotection Reagents

The following table summarizes the key performance indicators for Piperidine and DBU in the context of solution-phase Fmoc deprotection, based on available experimental data for analogous compounds.

ReagentTypical ConcentrationRelative Reaction RateKey CharacteristicsPotential Side Reactions
Piperidine 20% (v/v) in DMFStandardForms a stable adduct with the dibenzofulvene (DBF) byproduct, driving the reaction to completion.[1][2]Can lead to the formation of piperidinyl-fulvene adducts that may require chromatographic separation.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) 2% (v/v) in DMFFaster than Piperidine[3][4]A non-nucleophilic base, it does not form an adduct with DBF.[4] Often used in combination with a scavenger like piperidine to trap the DBF byproduct.[3]Due to its high basicity, it may not be suitable for base-sensitive substrates.

Experimental Protocols

Detailed methodologies for the deprotection of an Fmoc-protected alkyl carbamate in solution are provided below. These protocols are representative and may require optimization for the specific substrate, this compound.

Protocol 1: Fmoc Deprotection using Piperidine

Materials:

  • This compound

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound in DMF in a round-bottom flask equipped with a magnetic stir bar.

  • Add a 20% (v/v) solution of piperidine in DMF to the flask.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with diethyl ether.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 2: Fmoc Deprotection using DBU

Materials:

  • This compound

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Piperidine (as scavenger)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound in DMF in a round-bottom flask equipped with a magnetic stir bar.

  • Add a solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF to the flask. The piperidine acts as a scavenger for the dibenzofulvene byproduct.

  • Stir the reaction mixture at room temperature. The reaction is typically faster than with piperidine alone; monitor closely by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Visualizing the Process

To further clarify the experimental workflow and the comparison between the deprotection reagents, the following diagrams are provided.

G Experimental Workflow for Solution-Phase Fmoc Deprotection cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve Fmoc-protected carbamate in DMF add_reagent Add Deprotection Reagent (e.g., 20% Piperidine/DMF) start->add_reagent react Stir at Room Temperature & Monitor Progress (TLC/LC-MS) add_reagent->react quench Dilute with Diethyl Ether react->quench wash1 Wash with Saturated NaHCO3(aq) quench->wash1 wash2 Wash with Brine wash1->wash2 dry Dry over Na2SO4 wash2->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Flash Column Chromatography (if necessary) concentrate->purify

Caption: General experimental workflow for the deprotection of Fmoc-carbamates in solution.

G Comparison of Fmoc Deprotection Reagents cluster_piperidine Piperidine cluster_dbu DBU p_speed Standard Reaction Rate p_mech Acts as Base and Scavenger p_speed->p_mech p_adduct Forms Stable DBF Adduct p_mech->p_adduct p_side Adduct may require removal p_adduct->p_side d_speed Faster Reaction Rate d_mech Non-nucleophilic Base d_speed->d_mech d_scavenger Requires a Scavenger for DBF d_mech->d_scavenger d_side Potential for base-sensitivity issues d_scavenger->d_side compare Deprotection Efficiency compare->p_speed compare->d_speed

Caption: Key characteristics of Piperidine and DBU as Fmoc deprotection reagents.

References

Navigating the Maze: A Comparative Guide to Confirming Covalent Modification by (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, unequivocally confirming the covalent modification of a biological target by a reactive molecule is paramount. This guide provides a comparative overview of key analytical techniques to characterize the adduction of biomolecules by (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate, a compound poised to act as an alkylating agent via its 3-bromopropyl group. The inherent fluorescence of the fluorenyl group may also be leveraged in certain methodologies.

Executive Summary of Analytical Techniques

The confirmation of covalent modification is a multi-faceted process, often requiring orthogonal methods to build a comprehensive and unambiguous picture of the molecular events. The primary techniques employed are Mass Spectrometry (MS), X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fluorescence-based Assays. Each method offers unique advantages in terms of the information it provides, its sensitivity, and its applicability to different biological systems.

Comparative Analysis of Key Techniques

The choice of analytical technique depends on the specific questions being asked, the nature of the target biomolecule, and the available resources. Below is a summary of the quantitative and qualitative performance of the most common methods.

Technique Information Provided Sensitivity Resolution Sample Requirement Key Advantages Limitations
Mass Spectrometry (MS) Molecular weight of the adduct, stoichiometry of modification, identification of modified residue(s).[1][2]High (fmol to pmol)High (can pinpoint modified amino acid)Low (µg of protein)High throughput, applicable to complex mixtures.[3]Does not provide 3D structural information of the binding site.
X-ray Crystallography 3D atomic structure of the protein-ligand complex, precise location of the covalent bond, conformational changes upon modification.[4]N/A (requires crystals)AtomicHigh (mg of pure protein for crystallization)Unambiguous determination of the binding site and mode.[4]Requires well-diffracting crystals, which can be challenging to obtain; the crystal structure may not fully represent the solution state.
NMR Spectroscopy Identification of the modified residue, characterization of the local chemical environment, conformational dynamics of the modified protein.[4][5][6]Moderate (µM to mM)AtomicModerate to high (mg of isotopically labeled protein may be needed)Provides information on the solution-state structure and dynamics.[6]Requires higher concentrations of soluble, stable protein; can be complex for large proteins.
Fluorescence-based Assays Confirmation of labeling, quantification of modification, real-time monitoring of the reaction.[7][8][9]Very high (nM to pM)Low (reports on the presence of the label, not the specific site)Low (µg of protein)High throughput, can be used in live cells, cost-effective.[8]Indirect method for confirming covalent attachment; potential for background fluorescence.[9]

Experimental Protocols

Detailed methodologies are crucial for the successful application of these techniques. Below are representative protocols for each of the key analytical methods.

Mass Spectrometry: Bottom-Up Proteomics Approach

This protocol is designed to identify the specific amino acid residue(s) modified by this compound.

  • Protein Modification:

    • Incubate the target protein (typically 10-20 µM) with a 5- to 10-fold molar excess of this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) for a predetermined time at a specific temperature (e.g., 2-4 hours at 37°C).

    • Include a control sample of the protein incubated with the vehicle (e.g., DMSO) under the same conditions.

    • Quench the reaction by adding an excess of a nucleophile like glutathione or by buffer exchange to remove the unreacted compound.

  • Sample Preparation for Proteolysis:

    • Denature the protein by adding urea to a final concentration of 8 M.

    • Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate free cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes. This step is to block any unmodified cysteines.

    • Dilute the sample with a suitable buffer (e.g., 50 mM ammonium bicarbonate) to reduce the urea concentration to less than 1 M.

  • Proteolytic Digestion:

    • Add a protease, such as trypsin, at a 1:50 (w/w) protease-to-protein ratio.

    • Incubate overnight at 37°C.

  • LC-MS/MS Analysis:

    • Acidify the digest with formic acid.

    • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • The mass of the (9H-Fluoren-9-yl)methyl (3-propyl)carbamate moiety (minus the bromine leaving group) will be added to the modified amino acid.

  • Data Analysis:

    • Use database search algorithms (e.g., Mascot, Sequest) to identify peptides and the site of modification by specifying the mass shift corresponding to the covalent adduct as a variable modification.

X-ray Crystallography: Co-crystallization Method

This protocol aims to determine the three-dimensional structure of the protein covalently modified by the compound.

  • Protein-Ligand Complex Formation:

    • Incubate the purified target protein with a 5- to 10-fold molar excess of this compound to ensure complete modification. The reaction conditions should be optimized as described for the MS protocol.

    • Confirm covalent modification by intact mass spectrometry.

    • Purify the protein-ligand complex to remove unreacted compound and any precipitated protein.

  • Crystallization Screening:

    • Set up crystallization trials using various commercial screens and techniques such as sitting-drop or hanging-drop vapor diffusion.

    • Protein concentration should typically be in the range of 5-20 mg/mL.

  • Crystal Optimization and Growth:

    • Optimize initial crystal hits by varying the precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.

  • Data Collection and Structure Determination:

    • Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the structure using molecular replacement if a structure of the native protein is available.

    • Build the model of the protein-ligand complex into the electron density map and refine the structure.

NMR Spectroscopy: 2D HSQC for Mapping Binding Site

This protocol is used to identify the location of the covalent modification by observing chemical shift perturbations in the protein's NMR spectrum. This often requires an isotopically labeled protein (¹⁵N or ¹³C).

  • Sample Preparation:

    • Prepare a sample of the ¹⁵N-labeled target protein in a suitable NMR buffer (e.g., phosphate buffer in 90% H₂O/10% D₂O).

    • Acquire a baseline 2D ¹H-¹⁵N HSQC spectrum of the unmodified protein.

  • Covalent Modification:

    • Add a stoichiometric amount or slight excess of this compound to the NMR tube.

    • Monitor the reaction over time by acquiring a series of 2D ¹H-¹⁵N HSQC spectra.

  • Data Analysis:

    • Compare the HSQC spectra of the modified and unmodified protein.

    • Residues at or near the site of covalent modification will show significant chemical shift perturbations (changes in peak position) or line broadening.

    • If backbone assignments for the protein are known, these changes can be mapped onto the protein structure to identify the binding site.

Fluorescence-based Assay for Labeling Confirmation

This protocol leverages the intrinsic fluorescence of the fluorenyl group to confirm labeling.

  • Protein Labeling:

    • Incubate the target protein with varying concentrations of this compound.

    • Include a control with no protein to measure the background fluorescence of the compound.

  • Removal of Unbound Compound:

    • Remove the excess, unreacted compound using a desalting column or dialysis.

  • Fluorescence Measurement:

    • Measure the fluorescence of the labeled protein using a fluorometer. The excitation and emission maxima for the fluorenyl group should be determined experimentally but are typically around 265 nm for excitation and 315-330 nm for emission.

    • An increase in fluorescence intensity of the protein sample compared to the control indicates successful labeling.

  • Quantification (Optional):

    • A standard curve can be generated using a known concentration of a similar fluorescent compound to estimate the degree of labeling.

Visualizing the Workflow and Logic

To better illustrate the relationships between these techniques and the overall workflow for confirming covalent modification, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_outcomes Information Gained Protein + Covalent Modifier Protein + Covalent Modifier Reaction & Quenching Reaction & Quenching Protein + Covalent Modifier->Reaction & Quenching Modified Protein Modified Protein Reaction & Quenching->Modified Protein MS MS Modified Protein->MS Confirmation of Mass Adduct Xray X-ray Crystallography Modified Protein->Xray 3D Structure of Adduct NMR NMR Modified Protein->NMR Solution Structure & Dynamics Fluorescence Fluorescence Assay Modified Protein->Fluorescence Confirmation of Labeling MS_info Modified Residue ID Stoichiometry MS->MS_info Xray_info Binding Site & Mode Conformational Changes Xray->Xray_info NMR_info Modified Residue Environment Solution Conformation NMR->NMR_info Fluorescence_info Labeling Efficiency Reaction Kinetics Fluorescence->Fluorescence_info logical_relationship Initial Screening Initial Screening Confirmation of Adduction Confirmation of Adduction Initial Screening->Confirmation of Adduction Fluorescence or Intact MS Site Identification Site Identification Confirmation of Adduction->Site Identification Bottom-up MS/MS Structural Characterization Structural Characterization Site Identification->Structural Characterization X-ray Crystallography or NMR

References

A Comparative Performance Analysis of Maleimide and Carbamate Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of two prevalent linker technologies for researchers, scientists, and drug development professionals.

The selection of a linker is a pivotal decision in the design of bioconjugates, particularly antibody-drug conjugates (ADCs), directly influencing their stability, efficacy, and safety profiles. This guide provides a comprehensive comparison of two major classes of linkers: the widely used maleimide-based linkers and the versatile carbamate linkers. While the query specified "(9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate," it is crucial to note that this molecule is predominantly utilized as a building block in the synthesis of bifunctional linkers, with the (9H-Fluoren-9-yl)methyl (Fmoc) group serving as a temporary protecting group for amines, rather than as a stable linker in the final bioconjugate. Therefore, this guide will focus on the broader and more relevant comparison between maleimide and carbamate linker chemistries in the context of drug delivery.

Executive Summary

Maleimide linkers are renowned for their high reactivity and specificity towards thiol groups, making them a popular choice for conjugating drugs to cysteine residues on antibodies. However, their stability in vivo has been a subject of considerable investigation, with the potential for premature drug release through a retro-Michael reaction. In contrast, carbamate linkers offer a tunable stability profile and can be engineered for cleavage under specific physiological conditions, such as enzymatic action or changes in pH. The choice between these linkers is contingent on the desired mechanism of action, the nature of the payload, and the specific therapeutic application.

Data Presentation: Quantitative Comparison of Linker Stability

The stability of the linker is paramount to ensure that the cytotoxic payload is delivered specifically to the target cells, minimizing off-target toxicity. The following table summarizes publicly available data on the stability of different maleimide and carbamate linkers in plasma.

Linker TypeLinker ExampleConditionTime PointRemaining Conjugate (%)Reference
Maleimide Traditional MaleimideHuman Plasma7 days~50%[1]
Self-Stabilizing Maleimide (DPR-based)Plasma7 days>95%[1]
N-Aryl MaleimideMouse Plasma7 days~85% (vs. 55% for N-alkyl)[2]
Carbamate Valine-Citrulline-PABCHuman Plasma7 days>90%[2]
Silyl ether-based acid-cleavableHuman Plasma7 days>95%[2]
Carbonate (related to carbamate)Plasma18 hours~50%[1][3]

Maleimide Linkers: A Closer Look

Maleimide-based conjugation chemistry is a cornerstone of ADC development, reacting efficiently with thiol groups on cysteine residues to form a stable thioether bond.

Mechanism of Action and Instability

The primary mechanism of instability for traditional maleimide linkers is the retro-Michael reaction, which is a reversal of the initial conjugation process.[1] This can lead to the detachment of the drug-linker complex from the antibody. The free drug-linker can then bind to other proteins in circulation, such as albumin, leading to off-target toxicity and a reduced therapeutic window.[1]

Maleimide_Instability ADC Antibody-Drug Conjugate (Thiosuccinimide Linkage) Deconjugated_ADC Deconjugated Antibody ADC->Deconjugated_ADC Retro-Michael Reaction Drug_Linker Free Drug-Linker ADC->Drug_Linker Retro-Michael Reaction Albumin_Adduct Albumin-Drug Adduct (Off-Target Toxicity) Drug_Linker->Albumin_Adduct Thiol Exchange Albumin Circulating Albumin Albumin->Albumin_Adduct

Strategies for Enhancing Stability

To address the instability of maleimide linkers, several innovative strategies have been developed:

  • Self-hydrolyzing Maleimides: These linkers are designed to undergo rapid hydrolysis of the thiosuccinimide ring after conjugation.[4] This ring-opening creates a more stable structure that is resistant to the retro-Michael reaction.[4]

  • Di-substituted Maleimides: Introducing substitutions on the maleimide double bond, such as with dibromomaleimides, can lead to a re-bridging of disulfide bonds, forming a highly stable covalent linkage.

Carbamate Linkers: Versatility and Controlled Release

Carbamate linkers provide a versatile platform for attaching drugs to antibodies and can be designed for controlled release under specific physiological conditions.

Mechanisms of Cleavage

Carbamate linkers can be categorized based on their cleavage mechanism:

  • Enzymatically-Cleavable Carbamate Linkers: These are among the most utilized linkers in ADCs. A prominent example is the valine-citrulline-p-aminobenzyl carbamate (Val-Cit-PABC) linker.[5] This linker is designed to be cleaved by cathepsin B, a protease that is overexpressed in the lysosomes of tumor cells. This cleavage initiates a self-immolative cascade that releases the unmodified drug.[5]

  • pH-Sensitive Carbamate Linkers: The stability of certain carbamate linkers is pH-dependent. They are engineered to be stable at the physiological pH of blood (7.4) but undergo hydrolysis in the more acidic environment of endosomes (pH 5-6) and lysosomes (pH 4.5-5).[5]

Carbamate_Cleavage cluster_circulation Systemic Circulation (pH 7.4) cluster_tumor Tumor Microenvironment/Lysosome ADC_stable ADC with Carbamate Linker (Stable) ADC_internalized Internalized ADC ADC_stable->ADC_internalized Tumor Targeting & Internalization Payload_release Payload Release ADC_internalized->Payload_release Linker Cleavage Cleavage_stimulus Enzymatic Cleavage (e.g., Cathepsin B) or Low pH Cleavage_stimulus->ADC_internalized

Experimental Protocols

Accurate assessment of linker stability is crucial for the development of safe and effective bioconjugates. The following are generalized methodologies for key stability assays.

In Vitro Plasma Stability Assay

Objective: To determine the stability of the ADC and the rate of drug deconjugation in plasma.

Methodology:

  • Incubation: The ADC is incubated in human or mouse plasma at 37°C over a time course (e.g., 0, 24, 48, 96, 168 hours).

  • Sample Preparation: At each time point, an aliquot of the plasma sample is taken. Proteins are precipitated using a cold organic solvent (e.g., acetonitrile) and removed by centrifugation.

  • Analysis: The supernatant containing the ADC and any released drug-linker is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) or High-Performance Liquid Chromatography (HPLC).

  • Data Interpretation: The percentage of intact ADC remaining at each time point is calculated to determine the linker's stability.

Plasma_Stability_Workflow start Start: ADC in Plasma (37°C) timepoint Collect Aliquots at Various Time Points start->timepoint precipitation Protein Precipitation (e.g., Acetonitrile) timepoint->precipitation centrifugation Centrifugation precipitation->centrifugation analysis LC-MS or HPLC Analysis of Supernatant centrifugation->analysis end End: Determine % Intact ADC and Deconjugation Rate analysis->end

Thiol Exchange Stability Assay (for Maleimide Linkers)

Objective: To assess the stability of a maleimide conjugate in the presence of a competing thiol.

Methodology:

  • Incubation: The maleimide-linked ADC is incubated at 37°C in a buffer (e.g., PBS, pH 7.4) containing a high concentration of a competing thiol, such as glutathione (GSH), which is physiologically relevant.

  • Time Points: Aliquots are taken at various time points.

  • Analysis: The samples are analyzed by HPLC or LC-MS to quantify the amount of intact ADC and the amount of drug-linker that has been transferred to the competing thiol.

  • Data Interpretation: The rate of thiol exchange is determined, providing a measure of the linker's susceptibility to this degradation pathway.

Conclusion

The choice between maleimide and carbamate linkers is a nuanced decision that depends on the specific goals of the therapeutic design.

  • Maleimide linkers offer a robust and efficient method for thiol-specific conjugation. While traditional maleimide linkers have known stability issues, next-generation self-stabilizing maleimides have largely overcome these limitations, offering a reliable option for constructing stable ADCs.

  • Carbamate linkers provide a high degree of tunability, allowing for the design of bioconjugates with controlled release mechanisms. This is particularly advantageous for payloads that need to be released in their unmodified form within the target cell to exert their cytotoxic effect.

Ultimately, the optimal linker strategy must be determined empirically for each specific ADC, taking into account the antibody, the payload, and the target indication. Rigorous in vitro and in vivo stability studies are essential to ensure the development of a safe and effective therapeutic.

References

A Comparative Guide to the Biological Evaluation of Biomolecules Conjugated with (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of a chemical linker for biomolecule conjugation is a critical step that dictates the ultimate efficacy, stability, and therapeutic index of the resulting conjugate. This guide provides a comprehensive comparison of bioconjugates synthesized using (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate, a linker featuring a stable carbamate bond and an Fmoc-protected amine for sequential synthesis. Due to the limited availability of direct biological data for this specific linker in the reviewed literature, this guide will draw comparisons from data on structurally related carbamate linkers and alternative conjugation strategies. The information presented herein, supported by experimental data and detailed protocols, aims to inform the rational design and evaluation of novel bioconjugates.

Introduction to Carbamate Linkers in Bioconjugation

Carbamate linkages are frequently employed in the design of bioconjugates, including antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs), owing to their favorable balance of stability and controlled cleavage.[1] The carbamate bond's stability can be modulated by its chemical environment, allowing for the design of linkers that are stable in systemic circulation but are cleaved in response to specific physiological triggers within the target cells, such as enzymatic activity or changes in pH.[1] The this compound linker provides a straightforward alkyl chain, which can influence the physicochemical properties of the resulting bioconjugate.

Comparative Performance of Carbamate-Based Linkers

The performance of a bioconjugate is intrinsically linked to the properties of its linker. Key evaluation parameters include stability in biological media, cellular uptake, and in vivo efficacy. While specific data for this compound is sparse, we can infer its likely performance by comparing it with other well-characterized carbamate and alternative linkers.

Table 1: Comparative Stability of Various Carbamate-Based Linkers

The stability of the linker is paramount to prevent premature release of the conjugated biomolecule, which can lead to off-target toxicity.[1] The table below summarizes the stability of different carbamate linkers in various biological media.

Linker TypeCompositionMediumHalf-life / % ReleaseReference
Enzymatically-Cleavable Valine-Citrulline-PABCHuman Plasma> 7 days[1]
Valine-Citrulline-PABCMouse PlasmaSusceptible to cleavage by Ces1C[1]
Modified MA-PABCMouse Serum>93% intact after 24h[1]
pH-Sensitive HydrazonepH 5.0~10 hours[1]
HydrazonepH 7.4~55 hours[1]
Non-cleavable (Amide) Amide-linked BCNCell CultureStable[2]
Non-cleavable (Carbamate) Carbamate-linked BCNCell CultureLess stable than amide[2]

PABC: p-aminobenzyl carbamate; MA-PABC: m-amide-p-aminobenzyl carbamate; Ces1C: Carboxylesterase 1C; BCN: Bicyclononyne

Based on its structure, a simple alkyl carbamate linker like that from this compound is expected to be relatively stable against spontaneous hydrolysis. Its susceptibility to enzymatic cleavage would depend on the specific enzymes present in the biological environment.

Table 2: Comparative Efficacy of PROTACs with Different Linker Types

The linker composition in PROTACs significantly impacts their degradation efficiency (DC50) and maximal degradation (Dmax).[3]

PROTAC TargetLinker TypeLinker CompositionDC50 (nM)Dmax (%)Reference
BRD4 PEGPEG430>95[3]
BRD4 AlkylC4100~80[3]
BTK PEG/AlkylVarious lengths1-40N/A[4]
TBK1 PEG/Alkyl12-29 atoms3-29276-96[4]

The flexible nature of PEG linkers often facilitates the formation of a stable ternary complex between the target protein and the E3 ligase, leading to potent degradation.[3] Alkyl linkers, such as the propyl chain in the topic molecule, can also be effective, though optimization of linker length is often necessary.[4]

Experimental Protocols

Detailed methodologies are essential for the reproducible biological evaluation of biomolecule conjugates.

Protocol 1: Plasma Stability Assay

Objective: To assess the stability of a bioconjugate in plasma from different species (e.g., human, mouse).[1]

Materials:

  • Biomolecule conjugate

  • Human and/or mouse plasma

  • Phosphate-buffered saline (PBS)

  • Acetonitrile (ACN)

  • High-performance liquid chromatography-mass spectrometry (HPLC-MS) system

Procedure:

  • Prepare a stock solution of the bioconjugate in a suitable solvent (e.g., DMSO).

  • Incubate the bioconjugate at a final concentration of 10 µM in plasma at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the incubation mixture.

  • Quench the reaction by adding an equal volume of cold acetonitrile to precipitate plasma proteins.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Analyze the supernatant by HPLC-MS to quantify the amount of intact conjugate and any released payload.

Protocol 2: Cellular Uptake Assay

Objective: To quantify the internalization of a fluorescently labeled bioconjugate into target cells.

Materials:

  • Target cells (e.g., cancer cell line)

  • Fluorescently labeled bioconjugate

  • Cell culture medium

  • Flow cytometer or fluorescence microscope

  • Trypsin-EDTA

Procedure:

  • Seed target cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the fluorescently labeled bioconjugate for a defined period (e.g., 4 hours) at 37°C.

  • Wash the cells with cold PBS to remove any unbound conjugate.

  • For flow cytometry, detach the cells using trypsin-EDTA, resuspend in PBS, and analyze the fluorescence intensity.

  • For fluorescence microscopy, fix the cells and visualize the intracellular fluorescence.

Protocol 3: In Vitro Cytotoxicity Assay

Objective: To determine the cytotoxic potential of a bioconjugate against a cancer cell line.

Materials:

  • Target cancer cell line

  • Bioconjugate

  • Cell culture medium

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the bioconjugate for 72 hours.

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) value.

Visualizing Bioconjugation Workflows and Pathways

Experimental Workflow for Bioconjugate Evaluation

experimental_workflow cluster_synthesis Synthesis & Conjugation cluster_evaluation Biological Evaluation Biomolecule Biomolecule (e.g., Antibody, Peptide) Conjugation Conjugation Reaction Biomolecule->Conjugation Linker (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate Linker->Conjugation Purification Purification (e.g., HPLC, SEC) Conjugation->Purification Stability Plasma Stability Assay Purification->Stability Characterized Conjugate Uptake Cellular Uptake Assay Purification->Uptake Cytotoxicity In Vitro Cytotoxicity Purification->Cytotoxicity InVivo In Vivo Efficacy (Xenograft Model) Cytotoxicity->InVivo Promising Candidates

Caption: A generalized workflow for the synthesis and biological evaluation of a biomolecule conjugate.

Signaling Pathway for Antibody-Drug Conjugate (ADC) with a Cleavable Linker

ADC_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Receptor Target Receptor on Cancer Cell ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome (Low pH, High Protease) Endosome->Lysosome 3. Trafficking Drug Released Drug Lysosome->Drug 4. Linker Cleavage Target Intracellular Target (e.g., DNA, Tubulin) Drug->Target 5. Target Engagement Apoptosis Apoptosis Target->Apoptosis 6. Cell Death

Caption: The mechanism of action for an ADC with a cleavable linker, leading to targeted cell death.

Conclusion

The selection of an appropriate linker is a multifaceted decision that requires careful consideration of the desired properties of the final bioconjugate. While direct biological data for biomolecules conjugated with this compound are not extensively reported, the principles derived from the study of other carbamate linkers provide a valuable framework for its evaluation. The stability of the carbamate bond, coupled with the synthetic tractability afforded by the Fmoc protecting group, makes it a potentially useful tool in the bioconjugation toolkit. However, empirical testing of stability, cellular uptake, and in vivo efficacy, as outlined in the provided protocols, is essential to fully characterize its performance and determine its suitability for a given therapeutic application. Future studies directly comparing simple alkyl carbamate linkers with more complex, cleavable systems will be invaluable in further refining the rational design of next-generation bioconjugates.

References

Safety Operating Guide

Standard Operating Procedure: Proper Disposal of (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed, step-by-step protocol for the safe handling and proper disposal of (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate and associated waste. As a brominated organic compound, it is classified as halogenated organic waste and requires specific disposal procedures to ensure laboratory safety and environmental compliance.[1][2]

Immediate Safety and Hazard Assessment

Before handling, it is crucial to be aware of the potential hazards and necessary protective measures. This compound may cause skin, eye, and respiratory irritation.[3][4] All handling and disposal operations should be performed inside a certified chemical fume hood.[1][5]

Table 1: Hazard Identification and Required Personal Protective Equipment (PPE)

Hazard Classification Required PPE
Skin Irritant Nitrile Gloves, Laboratory Coat[1]
Eye Irritant Safety Goggles / Face Shield[1][5]
Inhalation Hazard Work exclusively in a chemical fume hood[1][5]

| Harmful if Swallowed | Do not eat, drink, or smoke when handling[4] |

Disposal Workflow and Logic

The primary principle for disposing of this compound is segregation. It must not be mixed with non-halogenated organic waste streams, as this complicates the disposal process and significantly increases costs.[6][7] The following diagram outlines the correct workflow.

G cluster_prep Preparation & Assessment cluster_action Segregation & Collection cluster_final Storage & Disposal start Waste Generation (Solid or in Solution) assess Assess Waste Composition start->assess halogenated Is Bromine (Br) Present? (Halogenated) assess->halogenated Yes non_halogenated Non-Halogenated Waste Stream (Separate Container) assess->non_halogenated No container Select Designated 'HALOGENATED ORGANIC WASTE' Container halogenated->container label_container Affix Hazardous Waste Tag (Complete All Fields) container->label_container storage Store Sealed Container in Satellite Accumulation Area (SAA) label_container->storage pickup Request Waste Pickup (When Container is ¾ Full) storage->pickup

Caption: Disposal workflow for this compound.

Detailed Disposal Protocol

Follow these steps precisely to ensure safe and compliant disposal of both the pure compound (solid) and any solutions containing it.

3.1. Required Materials

  • Designated and clearly labeled "Halogenated Organic Waste" container (must be compatible with the waste and have a sealed, threaded cap).[6]

  • Hazardous Waste Tag provided by your institution's Environmental Health & Safety (EH&S) department.[7]

  • Personal Protective Equipment (PPE) as specified in Table 1.

  • Inert absorbent material (e.g., sand, vermiculite) for spill cleanup.[7]

3.2. Step-by-Step Procedure

  • Prepare for Disposal: Don all required PPE (lab coat, nitrile gloves, safety goggles). Perform all subsequent steps within a chemical fume hood.[1]

  • Select Waste Container: Obtain a designated waste container for halogenated organic liquids.[2][6] Ensure it is in good condition, clean, and properly labeled as "Halogenated Waste" or similar.

  • Affix and Fill Out Waste Tag: Securely attach a hazardous waste tag to the container before adding any waste.[6] Fill out all required information, including:

    • Generator's Name and Location (Lab/Room Number).

    • The full chemical name: "this compound". Do not use abbreviations.[6]

    • List all other chemical constituents and their approximate percentages if it is a mixed waste stream.[7]

    • Check all applicable hazard boxes (e.g., Flammable, Toxic).[7]

  • Transfer Waste:

    • For solid waste: Carefully transfer the solid compound into the designated container.

    • For solutions: If the compound is dissolved in a solvent, pour the solution carefully into the container, avoiding splashes.

  • Segregate Waste Streams: Crucially, do not mix this halogenated waste with non-halogenated waste streams (e.g., acetone, ethanol, hexanes).[2][6][7]

  • Seal and Store Container: Securely close the container cap to be vapor-tight and spill-proof.[6] Store the container in a designated and properly segregated Satellite Accumulation Area within your laboratory. Ensure the hazardous waste tag is clearly visible.[7]

  • Container Management: Keep the waste container closed at all times except when actively adding waste.[6]

  • Request Disposal: Once the waste container is approximately three-quarters (¾) full, submit a chemical waste collection request to your institution's EH&S or waste disposal office.[7] Do not overfill containers.

Table 2: Waste Container Labeling Requirements

Label Field Requirement Rationale
Header Must include the word "WASTE" or "HAZARDOUS WASTE"[6] Identifies the container's purpose for all personnel and regulatory bodies.
Contents List complete chemical names of all components and their percentages.[6][7] Ensures proper handling, treatment, and disposal by waste management personnel.
Hazards Check all applicable hazard boxes (e.g., Toxic, Flammable).[7] Communicates potential dangers for safe handling and storage.
Accumulation Start Date Date the first drop of waste was added to the container. Regulatory requirement for tracking waste accumulation time.

| Generator Info | Name, department, and location of the waste producer.[7] | Provides a point of contact for any questions regarding the waste. |

Emergency Procedures

4.1. Spills

  • For small spills inside a fume hood, absorb the material with an inert absorbent like vermiculite or sand.[7]

  • Sweep up the absorbent material and place it in a sealed, labeled container for disposal as hazardous waste.[5][7]

  • For larger spills or spills outside a fume hood, evacuate the immediate area and contact your institution's emergency response team (EH&S).[7]

4.2. Personal Exposure

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[3][6]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, using an eyewash station.[3][5]

  • Inhalation: Move the affected person to fresh air.[3][5]

  • In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.[8]

References

Personal protective equipment for handling (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document extrapolates from data on structurally similar carbamates and brominated organic compounds to ensure a high level of safety in the laboratory. A thorough, site-specific risk assessment should always be conducted before handling this chemical.

Chemical Safety Overview

This compound is a compound that, based on its structural components, should be handled with care. Carbamates can have varying levels of toxicity, and brominated organic compounds can be irritants and harmful. Therefore, adherence to strict safety protocols is mandatory to minimize exposure and ensure a secure research environment.

Potential Hazard Identification:

  • Health Hazards: Based on similar compounds, potential risks may include skin, eye, and respiratory irritation.[1][2][3] Harmful if swallowed or in contact with skin.[4]

  • Physical Hazards: The compound is expected to be a solid. While not explicitly stated, similar compounds can be combustible solids, and generating dust may pose an explosion risk.[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is required to minimize exposure and ensure personal safety when handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection ANSI-approved safety goggles with side shields.[5] A full-face shield should be worn over safety goggles for high-risk operations.[5]Protects against chemical splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[6] Double-gloving is recommended for high-risk operations. Inspect gloves prior to each use.[5]Prevents direct skin contact with the chemical.
Body Protection A laboratory coat, long pants, and closed-toe/heel shoes are mandatory.[5] For procedures with a higher risk of splashing, a chemically resistant apron is advised.Protects the skin from accidental splashes and contamination.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is required if dust is generated or if working outside of a fume hood.[1] A P3 filter type is recommended.[1]Minimizes the inhalation of airborne particles of the compound.

Operational and Disposal Plans

Engineering Controls:

  • Fume Hood: All handling of this compound that may produce dust or aerosols should be conducted within a certified laboratory chemical fume hood to prevent inhalation exposure.[5]

  • Ventilation: The work area must be well-ventilated to keep potential vapor concentrations low.[5]

  • Safety Equipment: Eyewash stations and safety showers must be readily accessible in the immediate work area.[1]

Standard Operating Procedures (SOPs):

  • Preparation: Before beginning work, ensure the fume hood is functioning correctly and the work area is clean and free of incompatible materials.[5] Don all required PPE as specified in the table above.

  • Handling:

    • Minimize the quantities of the compound at the workbench.[5]

    • When weighing and transferring the solid, do so carefully to avoid generating dust.[2]

    • If creating a solution, add the solid to the solvent slowly.

    • Keep containers tightly sealed when not in use.[5]

  • Post-Handling:

    • Decontaminate all glassware and work surfaces after use.[5]

    • Properly remove PPE, avoiding contact with the outer surfaces of the gloves.[5]

    • Wash hands and face thoroughly with soap and water after handling and before leaving the laboratory.[2][7]

    • Contaminated clothing should be removed immediately and laundered before reuse.[2]

Disposal Plan:

Chemical waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect any unused solid compound and contaminated materials (e.g., weigh paper, gloves, filter paper) in a designated and clearly labeled hazardous waste container for solid halogenated organic compounds.[2][5]

  • Liquid Waste: Aqueous and organic solutions containing the compound should be collected in a separate, labeled hazardous waste container for halogenated organic liquid waste.[2][5]

  • Disposal Method: All waste must be disposed of through a licensed hazardous waste disposal service, typically via high-temperature incineration.[2] Do not dispose of this chemical down the drain or in regular trash.[2]

Emergency Procedures

Spill Response:

  • Evacuate the immediate area and alert colleagues.

  • If the spill is large or outside of a fume hood, contact the institution's environmental health and safety department.

  • For small spills within a fume hood, wear appropriate PPE and gently cover the spill with an inert absorbent material.

  • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate the spill area thoroughly.

First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[7]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[1][7]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6][7]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

Spill_Response_Workflow cluster_Initial_Response Initial Response cluster_Spill_Containment Spill Containment & Cleanup cluster_Emergency_Contact Emergency Contact Spill Chemical Spill Occurs Assess Assess Spill Size and Location Spill->Assess Small_Spill Small Spill in Fume Hood Assess->Small_Spill Small & Contained Large_Spill Large Spill or Outside Fume Hood Assess->Large_Spill Large or Uncontained Don_PPE Don Appropriate PPE Small_Spill->Don_PPE Alert_Colleagues Alert Colleagues Large_Spill->Alert_Colleagues Contain Contain Spill with Inert Absorbent Don_PPE->Contain Collect Collect Waste into Hazardous Waste Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Disposal Properly Dispose of All Contaminated Materials Decontaminate->Disposal Contact_EHS Contact Environmental Health & Safety Alert_Colleagues->Contact_EHS Contact_EHS->Disposal

Caption: Workflow for responding to a chemical spill.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.